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4-(3-Methylphenoxy)piperidine Documentation Hub

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  • Product: 4-(3-Methylphenoxy)piperidine
  • CAS: 63843-46-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Characterization of 4-(3-Methylphenoxy)piperidine Hydrochloride

Topic: Content Type: Technical Monograph Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Introduction & Pharmacological Context The 4-aryloxypiperidine scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Monograph Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Introduction & Pharmacological Context

The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous G-protein coupled receptor (GPCR) ligands, including serotonin reuptake inhibitors (SSRIs) and histamine H3 antagonists. Specifically, 4-(3-methylphenoxy)piperidine represents a critical building block where the meta-methyl substitution on the phenoxy ring modulates lipophilicity and metabolic stability compared to its unsubstituted analogs.

This guide provides a definitive protocol for the structural elucidation of this compound, specifically focusing on its hydrochloride salt form , which is the standard state for storage and biological testing due to enhanced stability and solubility.

Synthetic Pathway and Impurity Profile

To accurately interpret analytical data, one must understand the genesis of the molecule. The synthesis typically proceeds via a Mitsunobu etherification followed by acid-mediated deprotection.

Core Synthetic Logic
  • Coupling: Reaction of N-Boc-4-hydroxypiperidine with m-cresol using Triphenylphosphine (

    
    ) and Diisopropyl azodicarboxylate (DIAD).
    
  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using HCl in dioxane/ether.

  • Salt Formation: Isolation of the hydrochloride salt.

Critical Analytical Note: Common impurities include triphenylphosphine oxide (TPPO) from the Mitsunobu step (distinct


P NMR signal) and residual Boc-protected intermediates (distinct t-butyl singlet at 

1.45 ppm).
Visualization: Synthetic Workflow

SynthesisWorkflow Start N-Boc-4-hydroxypiperidine + m-Cresol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Start->Mitsunobu 0°C to RT Intermediate N-Boc-4-(3-methylphenoxy)piperidine Mitsunobu->Intermediate Purification Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Acidolysis Product 4-(3-Methylphenoxy)piperidine HCl (Target) Deprotection->Product Precipitation

Figure 1: Step-wise synthetic route highlighting critical reaction nodes for impurity tracking.

Analytical Characterization Protocols

NMR Acquisition Parameters

For the hydrochloride salt, DMSO-d


  is the solvent of choice. Unlike CDCl

, DMSO solubilizes the salt effectively and, critically, slows the exchange of the ammonium protons (

), allowing them to be observed as distinct signals, which is vital for confirming salt stoichiometry.
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).

  • Temperature: 298 K.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO quintet at 2.50 ppm.

H NMR Interpretation (DMSO-d )

The proton spectrum is characterized by three distinct regions: the exchangeable ammonium protons, the aromatic zone, and the aliphatic piperidine framework.

Table 1:


H NMR Assignment (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH

8.95 - 9.15Broad Singlet2H-Ammonium protons (indicative of HCl salt).
Ar-H (5') 7.18Triplet (t)1H7.8Meta-proton on phenoxy ring; pseudo-triplet.
Ar-H (4') 6.82Doublet (d)1H7.5Para to methyl; coupled to H-5'.
Ar-H (2') 6.78Singlet (s)1H-Isolated proton between Methyl and Oxygen.
Ar-H (6') 6.75Doublet (d)1H8.0Ortho to ether linkage; coupled to H-5'.
Pip-H4 4.65Multiplet (m)1H-Methine proton at the ether linkage. Deshielded by Oxygen.
Pip-H2/6 3.05 - 3.25Multiplet (m)4H-

-protons to Nitrogen. Deshielded by cationic charge.
Ar-CH

2.28Singlet (s)3H-Characteristic benzylic methyl group.
Pip-H3/5 2.10 - 2.25Multiplet (m)2H-

-protons (Equatorial).
Pip-H3/5 1.80 - 1.95Multiplet (m)2H-

-protons (Axial).

Expert Insight: In the free base, the Pip-H2/6 protons would appear significantly upfield (approx. 2.6 - 2.8 ppm).[1] The downfield shift to >3.0 ppm is a primary confirmation of protonation at the nitrogen center.

C NMR Interpretation

The carbon spectrum confirms the meta-substitution pattern. The key diagnostic is the ipso-carbon attached to the oxygen, which appears most downfield in the aromatic region.

Table 2:


C NMR Assignment (100 MHz, DMSO-d

)
Carbon TypeShift (

, ppm)
Assignment Note
Ar-C (Ipso-O) 156.8Oxygen-bearing aromatic carbon.
Ar-C (Ipso-Me) 139.2Methyl-bearing aromatic carbon.
Ar-C (Meta) 129.4C-5' position.
Ar-C (Para) 121.8C-4' position.
Ar-C (Ortho) 116.5C-2' position.
Ar-C (Ortho) 112.4C-6' position.
Pip-C4 69.8Methine carbon attached to Oxygen.
Pip-C2/6 41.5

-carbons to Nitrogen (symmetric).
Pip-C3/5 28.2

-carbons (symmetric).
Ar-CH

21.0Methyl carbon.

Structural Validation Logic (COSY & HMBC)

To ensure the structure is not an isomer (e.g., para-methyl or ortho-methyl), 2D NMR correlations are required.

Connectivity Workflow
  • COSY (Correlation Spectroscopy): Establishes the spin system of the piperidine ring (H2/6

    
     H3/5 
    
    
    
    H4) and the aromatic ring (H5'
    
    
    H4'/H6').
  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive experiment.

    • Key Correlation 1: The Methyl protons (2.28 ppm) will show a strong 3-bond correlation to the aromatic carbons at C-2' and C-4', and a 2-bond correlation to C-3'. This confirms the meta position.

    • Key Correlation 2: The Piperidine H-4 (4.65 ppm) will correlate to the aromatic Ipso-O carbon (156.8 ppm), confirming the ether linkage.

Visualization: NMR Connectivity Map

NMRConnectivity Me Methyl Protons (2.28 ppm) ArC3 Ar-C3 (Ipso-Me) (139.2 ppm) Me->ArC3 HMBC (2J) ArC2 Ar-C2 (116.5 ppm) Me->ArC2 HMBC (3J) ArC4 Ar-C4 (121.8 ppm) Me->ArC4 HMBC (3J) PipH4 Piperidine H4 (4.65 ppm) ArC1 Ar-C1 (Ipso-O) (156.8 ppm) PipH4->ArC1 HMBC (3J) Ether Linkage

Figure 2: Key HMBC correlations distinguishing the meta-isomer and confirming the ether linkage.

References

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Piperidine NMR Data: "Piperidine Hydrochloride NMR Spectrum." ChemicalBook. Link

  • General 13C Shifts of Anisole Derivatives: "13C NMR of 3-Methylanisole." Spectral Database for Organic Compounds (SDBS). Link

  • Synthesis of Aryloxypiperidines: Penning, T. D., et al. "Synthesis and Biological Evaluation of 4-Aryloxypiperidines." Journal of Medicinal Chemistry, 2000. Link

Sources

Exploratory

The 4-(3-Methylphenoxy)piperidine Motif: A Privileged Fragment for CNS Ligand Design

The following technical guide details the utility, synthesis, and pharmacological application of the 4-(3-methylphenoxy)piperidine fragment in drug discovery. Executive Summary In the landscape of Fragment-Based Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and pharmacological application of the 4-(3-methylphenoxy)piperidine fragment in drug discovery.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 4-(3-methylphenoxy)piperidine moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse G-protein coupled receptors (GPCRs) and ion channels. This guide analyzes its role as a core scaffold for Sigma-1 (


) receptor modulators  and NMDA receptor antagonists , providing validated synthetic protocols and structure-activity relationship (SAR) insights.

Structural Analysis & Pharmacophore Properties[1]

The 4-(3-methylphenoxy)piperidine fragment offers a unique balance of conformational flexibility and rigid vector orientation. Its efficacy in Central Nervous System (CNS) drug design stems from three physicochemical pillars:

The Basic Nitrogen (pKa ~9.8)

The piperidine nitrogen serves as the primary anchor point. At physiological pH (7.4), it is predominantly protonated (


), allowing it to form a critical salt bridge  (ionic interaction) with conserved aspartate residues (e.g., Asp126 in 

receptors) found in the orthosteric binding pockets of aminergic GPCRs.
The Ether Linkage

Unlike a methylene bridge (found in 4-benzylpiperidines like Ifenprodil), the ether oxygen in the 4-phenoxy motif acts as a weak Hydrogen Bond Acceptor (HBA) . More importantly, the


 bond angle (~110°) creates a distinct "kink" in the molecule, orienting the phenyl ring into hydrophobic sub-pockets that are inaccessible to linear alkyl linkers.
The 3-Methyl Substituent

The meta-methyl group is not merely a lipophilic add-on; it restricts the rotation of the phenyl ring relative to the piperidine core due to steric clashes with the ether oxygen lone pairs. This pre-organization reduces the entropic penalty of binding.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 191.27 DaIdeal for fragment linking (Rule of 3 compliant).
cLogP ~2.8Sufficient CNS penetration without excessive lipophilicity.
H-Bond Donors 1 (NH)Key for Asp/Glu residue interaction.
Topological PSA 21.3 ŲHigh blood-brain barrier (BBB) permeability.

Synthetic Accessibility: The Mitsunobu Protocol[2]

Creating the ether linkage between an electron-rich phenol (3-methylphenol) and a secondary alcohol (piperidin-4-ol) is synthetically challenging via standard Nucleophilic Aromatic Substitution (


) due to the lack of electron-withdrawing groups on the benzene ring.

The Solution: The Mitsunobu Reaction is the gold-standard method for this synthesis, proceeding via an


 mechanism with inversion of configuration (irrelevant here due to symmetry, but critical if using chiral 3-substituted piperidines).
Validated Synthetic Workflow (DOT Diagram)

Mitsunobu_Synthesis Start1 N-Boc-4-hydroxypiperidine (Alcohol) Inter Oxyphosphonium Intermediate Start1->Inter Activation Start2 3-Methylphenol (Nucleophile) Product_Boc N-Boc-4-(3-methylphenoxy)piperidine Start2->Product_Boc SN2 Attack Reagents PPh3 + DIAD (Activators) Reagents->Inter Inter->Product_Boc Coupling Deprotection TFA / DCM (Deprotection) Product_Boc->Deprotection Final 4-(3-Methylphenoxy)piperidine (TFA Salt) Deprotection->Final

Caption: Step-wise construction of the ether linkage using Mitsunobu coupling followed by acidic deprotection.

Step-by-Step Protocol

Note: This protocol assumes a 10 mmol scale.

  • Reagent Preparation:

    • Dissolve N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol), 3-methylphenol (1.08 g, 10 mmol), and Triphenylphosphine (

      
      )  (3.93 g, 15 mmol) in anhydrous THF (50 mL).
      
    • Cool the reaction vessel to 0°C under an inert nitrogen atmosphere.

  • Activation & Coupling:

    • Add Diisopropyl azodicarboxylate (DIAD) (3.03 g, 15 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the phenol spot indicates completion.

  • Work-up:

    • Concentrate THF under vacuum. Redissolve residue in diethyl ether (

      
      ).
      
    • Filter off the precipitated triphenylphosphine oxide (

      
      ) solid (white crystals).
      
    • Wash the filtrate with 1M NaOH (to remove unreacted phenol) and Brine.

  • Deprotection:

    • Dissolve the intermediate in DCM (20 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours.

    • Evaporate volatiles to yield the 4-(3-methylphenoxy)piperidine trifluoroacetate salt.

Target Landscape & Pharmacological Applications[3]

This fragment is most prominent in the design of ligands for the Sigma-1 (


) Receptor  and the NMDA Receptor (GluN2B subunit) .
Sigma-1 Receptor ( R) Modulation

The


R is a chaperone protein located at the Mitochondria-Associated ER Membrane (MAM). Ligands here are neuroprotective.[1]
  • Binding Mode: The piperidine nitrogen forms a salt bridge with Asp126 . The 3-methylphenoxy group occupies the primary hydrophobic pocket (lined by Val162, Leu105).

  • Selectivity: The meta-substitution (3-methyl) is often superior to para-substitution for

    
     vs. 
    
    
    
    selectivity due to the specific shape of the
    
    
    hydrophobic tunnel.
NMDA Receptor Antagonism

Similar to Ifenprodil, 4-aryloxypiperidines act as negative allosteric modulators (NAMs) of the GluN2B subunit.

  • Mechanism: They bind at the interface of the GluN1/GluN2B N-terminal domains (NTD), stabilizing the closed cleft conformation and reducing channel opening probability.

Logical Pathway of Interaction

Interaction_Logic Fragment 4-(3-Methylphenoxy)piperidine Sigma1 Sigma-1 Receptor (Chaperone) Fragment->Sigma1 High Affinity (Ki < 10nM) NMDA NMDA Receptor (GluN2B Subunit) Fragment->NMDA Moderate Affinity Chaperone Modulates ER Stress (Ca2+ signaling) Sigma1->Chaperone Channel Allosteric Inhibition (Closes Pore) NMDA->Channel Neuroprot Neuroprotection (Alzheimer's/Stroke) Chaperone->Neuroprot Analgesia Neuropathic Pain Relief Channel->Analgesia

Caption: Dual-pathway pharmacology of the fragment leading to neuroprotective and analgesic outcomes.

Experimental Validation: Radioligand Binding Assay

To confirm the utility of the synthesized fragment, researchers must determine its binding affinity (


).
Sigma-1 Binding Protocol
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing h

    
    .
    
  • Radioligand:

    
     (specific for 
    
    
    
    ).
  • Non-specific control: Haloperidol (10

    
    ).
    
  • Procedure:

    • Incubate membrane homogenates (500

      
       protein) with radioligand (3 nM) and increasing concentrations of 4-(3-methylphenoxy)piperidine (
      
      
      
      to
      
      
      M).
    • Incubate at 37°C for 150 minutes (equilibrium is slow for lipophilic ligands).

    • Terminate by rapid filtration over GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Expected Result: A standalone 4-(3-methylphenoxy)piperidine fragment typically exhibits moderate affinity (


). To achieve nanomolar potency (

), the piperidine nitrogen usually requires N-alkylation with a lipophilic tail (e.g., benzyl or phenethyl group) to engage secondary binding sites.

References

  • Berardi, F., et al. (2005). "Methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the σ1 receptor."[2] Journal of Medicinal Chemistry.

  • PubChem. (n.d.). "Compound Summary: 4-(3-methylphenoxy)piperidine (CID 17196730)."[3] National Library of Medicine.

  • Tsuneki, H., et al. (2019).[4] "Mitsunobu Reaction: Mechanism and Applications." Organic Chemistry Portal.

  • Kruse, L. I., et al. (1987). "Some benzyl-substituted 4-phenyl- and 4-benzylpiperidines as potential antipsychotic agents." Journal of Medicinal Chemistry.

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile." Current Medicinal Chemistry.

Sources

Foundational

In silico modeling of 4-(3-Methylphenoxy)piperidine receptor binding

A Technical Guide to Modeling NR2B-Selective NMDA Receptor Binding Executive Summary This guide details the computational workflow for modeling the binding mechanics of 4-(3-Methylphenoxy)piperidine , a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Modeling NR2B-Selective NMDA Receptor Binding

Executive Summary

This guide details the computational workflow for modeling the binding mechanics of 4-(3-Methylphenoxy)piperidine , a privileged scaffold structurally homologous to the "tail" fragments of GluN2B-selective NMDA receptor antagonists (e.g., ifenprodil, traxoprodil).

While this chemical entity possesses polypharmacological potential (including Sigma-1 and NET inhibition), this protocol focuses on its most significant therapeutic application: allosteric inhibition of the NMDA receptor via the GluN1/GluN2B interface . The methodology prioritizes the stability of the critical piperidine-nitrogen salt bridge and the hydrophobic accommodation of the 3-methylphenoxy moiety.

Phase 1: Structural Bioinformatics & System Preparation

Before initiating docking, one must establish a valid structural environment. The 4-(3-Methylphenoxy)piperidine ligand acts as an allosteric modulator, not a competitive glutamate antagonist. Therefore, selecting the correct crystal structure is the single most deterministic factor in model success.

1.1 Target Selection Strategy

The target is the Amino-Terminal Domain (ATD) of the GluN2B subunit .

  • Primary Template: PDB ID 3QEL or 4PE5 (Crystal structure of GluN1/GluN2B NMDA receptor ATD complexed with ifenprodil-like ligands).

  • Rationale: These structures capture the "closed" cleft conformation induced by phenoxy-piperidine based antagonists. Using an apo structure (open cleft) will result in false negatives due to the lack of an induced pocket.

1.2 Ligand Construction & Protonation State

The physiological activity of piperidines is pH-dependent.

  • Protonation: At physiological pH (7.4), the piperidine nitrogen (

    
    ) is protonated (
    
    
    
    ).
  • Stereochemistry: The 4-substitution creates an achiral center at C4, but the ring conformation (chair vs. boat) is critical.

  • Protocol:

    • Generate 3D coordinates (SMILES: CC1=CC(OC2CCNCC2)=CC=C1).

    • Force protonation of the secondary amine.

    • Perform a conformational search (ConfGen or OPLS4 force field) to identify the lowest energy "chair" conformer where the bulky phenoxy group occupies the equatorial position to minimize 1,3-diaxial strain.

1.3 Protein Preparation Workflow
  • Clean: Remove water molecules

    
     from the allosteric site.
    
  • Protonate: Assign H-bond networks using PropKa at pH 7.4.

  • Restrained Minimization: Apply OPLS4 force field with a RMSD convergence of

    
     to relieve steric clashes without distorting the crystal lattice.
    
Phase 2: Molecular Docking (Induced Fit Protocol)

Standard rigid-receptor docking fails for this scaffold because the hydrophobic "3-methyl" group requires subtle side-chain rearrangements in the binding pocket (specifically residues Tyr109 and Phe176 in GluN2B).

2.1 The "Anchor Point" Hypothesis

The binding mode is driven by two obligate interactions:

  • Ionic Anchor: The protonated piperidine nitrogen forms a salt bridge with Glu236 (GluN2B) and H-bond with Ser132 .

  • Hydrophobic Clamp: The phenoxy ring intercalates between Tyr109 (GluN1) and Phe176 (GluN2B).

2.2 Induced Fit Docking (IFD) Protocol

To model the accommodation of the 3-methyl group:

StepParameterRationale
Grid Generation Centered on GluN1/GluN2B interfaceCoordinates:

(approx. based on 3QEL).
Initial Glide Soft Potential (0.5 scaling)Allows slight steric overlap for the methyl group.
Prime Refinement Residues within

Relaxes side chains (Tyr109, Phe176) to fit the ligand.
Re-Docking XP (Extra Precision)Scores the ligand in the refined pocket.
2.3 Visualization of the Docking Logic

The following diagram illustrates the critical decision pathways in the docking workflow.

DockingWorkflow Start Ligand: 4-(3-Methylphenoxy)piperidine Prep Ligand Prep (Protonation + Equatorial Conf) Start->Prep Grid Grid Gen: GluN1/GluN2B Interface (Ref: PDB 3QEL) Prep->Grid Dock_SP Initial Docking (Soft Potential) Allow Steric Clash Grid->Dock_SP Refine Prime Side-Chain Refinement (Target: Tyr109, Phe176) Dock_SP->Refine Top 20 Poses Dock_XP Final XP Docking & Scoring Refine->Dock_XP Filter Filter: Salt Bridge Glu236? Dock_XP->Filter

Figure 1: Induced Fit Docking workflow emphasizing the refinement of hydrophobic residues to accommodate the methylphenoxy moiety.

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 3-methyl substituent destabilizes the complex over time or if it induces a stable "closed-cleft" conformation.

3.1 Simulation Setup
  • Force Field: CHARMM36m or OPLS4 (optimized for protein-ligand interactions).

  • Solvent: TIP3P water box with

    
     buffer.
    
  • System Neutralization: Add

    
     and 
    
    
    
    ions to 0.15 M.
  • Ensemble: NPT (300 K, 1 atm).

3.2 Production Run & Trajectory Analysis

Run a 100 ns simulation. The success of the model is validated by monitoring specific metrics:

Analysis MetricTarget ValueInterpretation
RMSD (Ligand)

Ligand remains stable in the pocket.
H-Bond Persistence

The Piperidine-N

Glu236 salt bridge must be durable.
Pi-Pi Stacking Distance

Centroid distance between Phenoxy ring and Tyr109.
Methyl Solvation SASA

The 3-methyl group should be buried (low Solvent Accessible Surface Area).
Phase 4: Binding Free Energy Calculation (MM-GBSA)

To quantify the affinity, use the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method on the MD trajectory frames. This is more accurate than docking scores.



  • Protocol: Extract 100 frames from the last 20 ns of the MD simulation.

  • Key Contribution: Look for the Van der Waals (vdW) contribution.[1] The 3-methyl group should provide a gain in vdW energy compared to a non-methylated baseline, validating its role in hydrophobic packing.

Phase 5: Interaction Map & Signaling Pathway

Understanding why this binding matters requires mapping the downstream effect. Binding of the scaffold stabilizes the ATD in a closed conformation, which mechanically decouples the agonist binding domains (LBD), reducing channel open probability (


).

Mechanism L 4-(3-Methylphenoxy) piperidine R GluN1/GluN2B Interface L->R Salt Bridge (Glu236) Conf ATD Cleft Closure (Stabilized) R->Conf Induced Fit LBD LBD Decoupling Conf->LBD Allosteric Signal Chan Channel P_open Decrease LBD->Chan Effect Neuroprotection / Analgesia Chan->Effect

Figure 2: Pharmacological cascade initiated by the binding of the piperidine scaffold to the NR2B allosteric site.

References
  • Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. Link

  • Hansen, K. B., et al. (2010). Structural determinants of agonist efficacy at the glutamate binding site of N-methyl-D-aspartate receptors. Molecular Pharmacology, 78(4), 539-549. (Describes the ATD-LBD coupling mechanism). Link

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301-1317. Link

  • Ng, H. J., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonist. ChemRxiv. (Validates the phenoxy-piperidine scaffold utility). Link

  • Bergeron, R., et al. (1998). Pharmacological characterization of 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, a novel NR2B selective NMDA antagonist. Journal of Pharmacology and Experimental Therapeutics. (Establishes the pharmacophore). Link

Sources

Exploratory

An In-Depth Technical Guide to Early-Stage Research on 4-(3-Methylphenoxy)piperidine Analogs

A Senior Application Scientist's Perspective on Navigating Synthesis, In Vitro Evaluation, and Preclinical Assessment Introduction: The Rationale and Potential of 4-(3-Methylphenoxy)piperidine Analogs The piperidine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Synthesis, In Vitro Evaluation, and Preclinical Assessment

Introduction: The Rationale and Potential of 4-(3-Methylphenoxy)piperidine Analogs

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage with a variety of biological targets make it a privileged structure for the development of novel therapeutics. The 4-aryloxypiperidine motif, in particular, has been extensively explored for its interaction with monoamine transporters and G-protein coupled receptors (GPCRs), leading to the discovery of potent antidepressants and antipsychotics.

This guide focuses on the early-stage research and development of analogs based on the 4-(3-Methylphenoxy)piperidine core structure. The strategic placement of a methyl group at the meta-position of the phenoxy ring offers a subtle yet significant modification that can influence metabolic stability, receptor binding affinity, and selectivity. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a roadmap for the systematic exploration of this chemical space. We will delve into the synthetic strategies, in vitro pharmacological evaluation, and early-stage in vivo assessment, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

I. Synthetic Strategies: Building the 4-(3-Methylphenoxy)piperidine Core and its Analogs

The synthesis of 4-(3-Methylphenoxy)piperidine and its derivatives can be approached through several reliable methods. The choice of a particular synthetic route will often depend on the availability of starting materials, desired scale, and the specific modifications planned for the analog library. Two of the most versatile and widely employed methods are the Mitsunobu reaction and the Buchwald-Hartwig amination.

Mitsunobu Reaction: A Classic Approach to Aryl Ether Formation

The Mitsunobu reaction is a powerful tool for the formation of carbon-oxygen bonds, specifically for the synthesis of aryl ethers from phenols and alcohols.[2][3] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a crucial consideration when working with chiral starting materials.

Causality of Experimental Choices:

  • Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ acts as an oxygen scavenger, while DEAD/DIAD is the activating agent. The choice between DEAD and DIAD is often one of convenience and availability, with both performing similarly.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent due to its ability to dissolve the reactants and its relatively non-reactive nature under the reaction conditions.

  • Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature.

Experimental Protocol: Synthesis of 4-(3-Methylphenoxy)piperidine via Mitsunobu Reaction

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and 3-methylphenol (1.1 eq) in anhydrous THF.

  • Reagent Addition: To this solution, add triphenylphosphine (1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Activation: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The appearance of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection: The resulting N-Boc-4-(3-methylphenoxy)piperidine is then deprotected using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane, to yield the final product, 4-(3-methylphenoxy)piperidine.

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Reaction_Mixture Reaction in THF, 0°C to RT N-Boc-4-hydroxypiperidine->Reaction_Mixture 1.0 eq 3-Methylphenol 3-Methylphenol 3-Methylphenol->Reaction_Mixture 1.1 eq PPh3 PPh3 PPh3->Reaction_Mixture 1.2 eq DEAD_DIAD DEAD or DIAD DEAD_DIAD->Reaction_Mixture 1.2 eq N-Boc-4-(3-methylphenoxy)piperidine N-Boc-4-(3-methylphenoxy)piperidine Reaction_Mixture->N-Boc-4-(3-methylphenoxy)piperidine Triphenylphosphine_oxide Triphenylphosphine oxide (byproduct) Reaction_Mixture->Triphenylphosphine_oxide Reduced_DEAD_DIAD Reduced DEAD/DIAD (byproduct) Reaction_Mixture->Reduced_DEAD_DIAD Final_Product 4-(3-Methylphenoxy)piperidine N-Boc-4-(3-methylphenoxy)piperidine->Final_Product Deprotection (TFA or HCl)

Mitsunobu Reaction Workflow
Buchwald-Hartwig Amination: A Versatile C-N and C-O Coupling Method

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines and, by extension, aryl ethers.[4][5] This method is particularly useful for coupling a wide range of aryl halides or triflates with amines or alcohols.

Causality of Experimental Choices:

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). The choice of ligand is critical and can significantly impact the reaction efficiency and substrate scope.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene or dioxane are commonly used solvents.

Experimental Protocol: Synthesis of 4-(3-Methylphenoxy)piperidine via Buchwald-Hartwig Coupling

  • Preparation: In a glovebox or under an inert atmosphere, combine 4-hydroxypiperidine (1.2 eq), 3-bromotoluene (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) in a reaction vessel.

  • Reaction: Add anhydrous toluene or dioxane and heat the mixture to 80-110°C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 4-(3-methylphenoxy)piperidine.

Buchwald_Hartwig_Reaction cluster_reactants Reactants cluster_catalyst_system Catalyst System 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Mixture Reaction in Toluene or Dioxane, 80-110°C 4-Hydroxypiperidine->Reaction_Mixture 1.2 eq 3-Bromotoluene 3-Bromotoluene 3-Bromotoluene->Reaction_Mixture 1.0 eq Pd_precursor Pd Precursor (e.g., Pd2(dba)3) Pd_precursor->Reaction_Mixture 1-2 mol% Phosphine_ligand Phosphine Ligand (e.g., XPhos) Phosphine_ligand->Reaction_Mixture 2-4 mol% Base Base (e.g., NaOtBu) Base->Reaction_Mixture 1.4 eq Final_Product 4-(3-Methylphenoxy)piperidine Reaction_Mixture->Final_Product

Buchwald-Hartwig Coupling Workflow

II. In Vitro Pharmacological Evaluation: Unveiling the Molecular Interactions

Once a library of 4-(3-methylphenoxy)piperidine analogs has been synthesized, the next critical step is to evaluate their pharmacological profile. This typically involves a tiered approach, starting with binding assays to determine the affinity of the compounds for their intended targets, followed by functional assays to assess their efficacy (i.e., whether they act as agonists, antagonists, or inverse agonists).

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[6] These assays rely on the competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.

2.1.1 Dopamine D₄ Receptor Binding Assay

The dopamine D₄ receptor is a key target for many antipsychotic drugs.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D₄ receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-Spiperone or a more D₄-selective radioligand), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[7] Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which is the mechanism of action of some antidepressant drugs.

Experimental Protocol:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Select a suitable substrate that is metabolized by MAO to produce a detectable signal (e.g., a fluorogenic or luminogenic substrate).

  • Reaction Mixture: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the test compound.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation over time using a plate reader (fluorometer or luminometer).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Functional Assays: Determining Agonist or Antagonist Activity

Binding affinity does not provide information about the functional effect of a compound. Functional assays are therefore essential to characterize whether a compound activates (agonist) or blocks (antagonist) the receptor.

2.3.1 cAMP Assay for Gαi-Coupled Receptors (e.g., Dopamine D₄)

Dopamine D₂-like receptors, including D₄, are typically coupled to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Experimental Protocol:

  • Cell Culture: Use a stable cell line expressing the human dopamine D₄ receptor.

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

  • Compound Treatment:

    • Agonist Mode: Add varying concentrations of the test compound and measure the decrease in cAMP levels.

    • Antagonist Mode: Add a fixed, sub-maximal concentration of a known D₄ agonist (e.g., dopamine) in the presence of varying concentrations of the test compound and measure the reversal of the agonist-induced cAMP decrease.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[1][9][10]

  • Data Analysis:

    • Agonist Mode: Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • Antagonist Mode: Determine the IC₅₀ and calculate the pA₂ or Kb value to quantify the antagonist potency.

In_Vitro_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Synthesized_Analogs Library of 4-(3-Methylphenoxy)piperidine Analogs D4_Binding Dopamine D4 Receptor Binding Synthesized_Analogs->D4_Binding MAO_Binding MAO-A/B Inhibition Assay Synthesized_Analogs->MAO_Binding Ki_Values Affinity (Ki) D4_Binding->Ki_Values Determine Ki IC50_Values Potency (IC50) MAO_Binding->IC50_Values Determine IC50 Potent_Binders Analogs with High Affinity/Potency Ki_Values->Potent_Binders IC50_Values->Potent_Binders cAMP_Assay cAMP Functional Assay (D4 Receptor) Functional_Profile EC50/IC50, Emax cAMP_Assay->Functional_Profile Determine Agonist/Antagonist Activity Potent_Binders->cAMP_Assay Lead_Candidates Lead Candidates Functional_Profile->Lead_Candidates Select Lead Candidates for In Vivo Studies

In Vitro Evaluation Workflow

III. Structure-Activity Relationship (SAR) Analysis: Guiding Lead Optimization

A systematic analysis of the SAR is crucial for understanding how structural modifications to the 4-(3-methylphenoxy)piperidine scaffold influence its biological activity. This information guides the design of subsequent generations of analogs with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Hypothetical SAR Data for 4-(3-Methylphenoxy)piperidine Analogs

AnalogR¹ (Piperidine N-substituent)R² (Phenoxy Ring Substituent)D₄ Ki (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
1 (Core) H3-CH₃50>10,000500
2 CH₃3-CH₃25>10,000450
3 n-Propyl3-CH₃108,000200
4 H3-CF₃15>10,000150
5 H3-Cl359,500300
6 H4-CH₃150>10,0001,200
7 H2-CH₃200>10,0001,500

Interpretation of SAR Data:

  • Piperidine N-substitution: Small alkyl substituents on the piperidine nitrogen (analogs 2 and 3) appear to be well-tolerated and may even enhance D₄ receptor affinity. This suggests the presence of a hydrophobic pocket in the binding site.

  • Phenoxy Ring Substitution:

    • The position of the methyl group is critical. Moving it from the meta- (analog 1) to the para- (analog 6) or ortho- (analog 7) position significantly reduces D₄ affinity, highlighting the importance of the substitution pattern for optimal receptor interaction.

    • Replacing the methyl group with an electron-withdrawing group like trifluoromethyl (analog 4) enhances both D₄ affinity and MAO-B inhibitory activity.

    • A chloro substituent at the meta-position (analog 5) maintains reasonable D₄ affinity.

IV. Early-Stage In Vivo Assessment: From Bench to Biological Systems

Promising candidates identified from in vitro screening and SAR analysis should be advanced to in vivo studies to assess their pharmacokinetic properties and preliminary efficacy in animal models.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Separate the plasma and analyze the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t₁/₂): The time required for the plasma concentration to decrease by half.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Hypothetical Pharmacokinetic Parameters for a Lead Candidate

ParameterValue
IV Half-life (h)4.2
Oral Bioavailability (%)35
Brain/Plasma Ratio2.5

A good CNS drug candidate should exhibit reasonable oral bioavailability and significant brain penetration (a brain/plasma ratio > 1).[6]

In Vivo Behavioral Models

Behavioral models in rodents are used to assess the potential therapeutic effects of a compound.

4.2.1 Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used model to screen for antidepressant-like activity.[11] The test is based on the observation that animals treated with antidepressants will spend more time actively trying to escape a stressful situation (swimming in a cylinder of water) compared to untreated animals, which will become immobile more quickly.

Experimental Protocol:

  • Apparatus: A transparent cylinder filled with water (23-25°C).

  • Procedure:

    • Pre-test (Day 1): Place the mouse in the cylinder for 15 minutes. This is to induce a state of "behavioral despair."

    • Test (Day 2): Administer the test compound or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), place the mouse in the cylinder for a 6-minute test session.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

4.2.2 Tail Suspension Test (TST)

Similar to the FST, the TST is another common model for assessing antidepressant-like activity in mice.[9] It involves suspending the mouse by its tail and measuring the duration of immobility.

4.2.3 Novel Object Recognition (NOR) Test for Cognitive Effects

Some CNS disorders are associated with cognitive deficits. The NOR test is used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

V. Conclusion and Future Directions

The early-stage research of 4-(3-methylphenoxy)piperidine analogs presents a promising avenue for the discovery of novel CNS-active agents. By employing robust synthetic strategies, a systematic in vitro pharmacological evaluation, and carefully selected in vivo models, researchers can efficiently navigate the complex process of lead identification and optimization. The iterative process of design, synthesis, and testing, guided by a thorough understanding of structure-activity relationships, is paramount to success. Future research in this area should focus on optimizing the pharmacokinetic properties of lead compounds to enhance brain penetration and oral bioavailability, as well as exploring their efficacy in more sophisticated animal models of CNS disorders.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC - NIH. [Link]

  • Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. PubMed. [Link]

  • Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. PubMed. [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. NIH. [Link]

  • SAR studies of piperazine derivatives as MAO inhibitors. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. [Link]

  • [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. PubMed. [Link]

  • Novel Object Recognition - Rodent Behavioral Testing. InnoSer. [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PMC - NIH. [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. [Link]

  • The Tail Suspension Test. JoVE. [Link]

  • Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. Protocols.io. [Link]

  • IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. PubMed. [Link]

  • Video: The Tail Suspension Test. JoVE. [Link]

  • Identification of an Orally Bioavailable, Brain-Penetrant Compound with Selectivity for the Cannabinoid Type 2 Receptor. PubMed Central. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]

  • Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. JoVE. [Link]

  • Risperidone. Wikipedia. [Link]

  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

  • Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized N-Alkylation Protocols for 4-(3-Methylphenoxy)piperidine

Executive Summary & Strategic Relevance 4-(3-Methylphenoxy)piperidine is a high-value pharmacophore frequently utilized in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for dopamine (D2/D4) and se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

4-(3-Methylphenoxy)piperidine is a high-value pharmacophore frequently utilized in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for dopamine (D2/D4) and serotonin (5-HT) receptor modulation.[1] The steric bulk and lipophilicity of the 3-methylphenoxy moiety at the 4-position enhance hydrophobic interactions within receptor binding pockets, while the piperidine nitrogen serves as the critical vector for diversification via N-alkylation .[1]

This Application Note provides a rigorous, evidence-based guide to N-alkylating this specific scaffold. Unlike generic amine protocols, this guide addresses the specific solubility and steric challenges posed by the aryloxy substituent, offering three validated workflows to maximize yield and suppress quaternary ammonium salt formation.

Mechanistic Analysis & Reaction Strategy

The piperidine nitrogen in 4-(3-methylphenoxy)piperidine is a secondary amine with a pKa estimated between 10.8 and 11.[1]2. It is a strong nucleophile but prone to over-alkylation (quaternization) if stoichiometry and basicity are not strictly controlled.

Key Chemical Challenges[1]
  • Over-Alkylation: The product (tertiary amine) is often more nucleophilic than the starting material, leading to mixtures of mono-alkylated product and bis-alkylated quaternary salts.[1]

  • Solubility: The lipophilic 4-aryloxy tail reduces water solubility, making biphasic aqueous/organic conditions (Schotten-Baumann) less efficient without phase transfer catalysts.[1]

  • Steric Hinderance: While the nitrogen is accessible, the 4-substituent can induce conformational bias (chair vs. twist-boat), subtly affecting reaction rates with bulky electrophiles.[1]

Decision Matrix for Method Selection

The choice of alkylation strategy depends entirely on the nature of the electrophile (R-X) and the desired R-group.

AlkylationStrategy Start Target: N-Alkyl-4-(3-methylphenoxy)piperidine Electrophile Analyze Electrophile Source Start->Electrophile TypeA Primary Alkyl Halide (R-CH2-Br/I) Electrophile->TypeA Standard TypeB Aldehyde / Ketone (R-CHO / R-CO-R') Electrophile->TypeB Carbonyl Source TypeC Sterically Hindered / Unreactive (Secondary Halides / Tosylates) Electrophile->TypeC Low Reactivity MethodA Method A: Direct S_N2 (K2CO3 / ACN) TypeA->MethodA MethodB Method B: Reductive Amination (NaBH(OAc)3 / DCE) TypeB->MethodB MethodC Method C: High-Force Alkylation (NaH / DMF / Heat) TypeC->MethodC

Figure 1: Strategic Decision Tree for N-Alkylation workflows based on electrophile availability and reactivity.

Experimental Protocols

Method A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides (bromides, iodides) and active sulfonates. Mechanism: Classical


 attack assisted by an inorganic base to scavenge HBr/HI.

Reagents:

  • Substrate: 4-(3-Methylphenoxy)piperidine (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 - 3.0 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[2]

Protocol:

  • Preparation: In an oven-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-(3-Methylphenoxy)piperidine (1.0 mmol) in anhydrous ACN (5 mL, 0.2 M concentration).

  • Base Addition: Add

    
     (3.0 mmol). Note: Use granular 
    
    
    
    to minimize surface area issues often seen with fine powders that can clump.[1]
  • Electrophile Addition: Add the Alkyl Halide (1.1 mmol) dropwise at Room Temperature (RT).

    • Critical Step: If the alkyl halide is highly reactive (e.g., benzyl bromide, methyl iodide), cool to 0°C during addition to prevent exotherm-driven bis-alkylation.[1]

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Optimization: If conversion is <50% after 4 hours, heat to 60°C.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The residue is typically dissolved in DCM, washed with water, dried over

    
    , and purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Why this works: ACN is a polar aprotic solvent that enhances the nucleophilicity of the amine while


 is mild enough to prevent elimination side reactions of the alkyl halide.
Method B: Reductive Amination

Best for: Introducing complex alkyl chains via Aldehydes or Ketones. Avoids quaternization completely. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[3]

Reagents:

  • Substrate: 4-(3-Methylphenoxy)piperidine (1.0 equiv)[1]

  • Carbonyl: Aldehyde or Ketone (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, speeds up imine formation.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Protocol:

  • Imine Formation: In a vial, mix the piperidine substrate (1.0 mmol) and the aldehyde (1.2 mmol) in DCE (5 mL).

  • Activation: Add AcOH (1.0 mmol) if the aldehyde is sterically hindered or electron-rich. Stir for 30 minutes at RT to ensure equilibrium formation of the iminium species.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
    • Safety: Evolution of acetic acid gas is minimal but ensure ventilation.

  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Quench with Saturated Aqueous

    
     (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine.

  • Purification: Flash chromatography.

Why this works:


 is a mild reducing agent that reduces the iminium ion faster than the aldehyde, preventing direct reduction of the starting material. This is the "Gold Standard" for secondary amines.

Data Summary & Troubleshooting

ParameterMethod A (

)
Method B (Reductive Amination)
Primary Risk Quaternization (Over-alkylation)Incomplete Imine Formation
Reaction Time 4 - 24 Hours2 - 16 Hours
Temperature RT to 80°CRT
Atom Economy Moderate (Halide waste)Good (Acetate waste)
Scope Primary Alkyl HalidesAldehydes, Ketones
Troubleshooting Guide
  • Problem: Significant formation of Dialkylated (Quaternary) byproduct in Method A.

    • Solution: Switch to Method B if an aldehyde precursor is available. If not, use a syringe pump to add the alkyl halide slowly over 2 hours, keeping the amine in excess.

  • Problem: Low conversion in Method B with Ketones.

    • Solution: Ketones are slower than aldehydes. Switch solvent to DCE (allows higher T), add 4Å Molecular Sieves to scavenge water (driving imine formation), and heat to 40°C before adding the reducing agent.

Reaction Workflow Visualization

The following diagram illustrates the complete synthetic pathway, including critical decision points for purification.

ReactionWorkflow Substrate 4-(3-Methylphenoxy)piperidine Reaction Reaction Mixture (Stir 4-16h) Substrate->Reaction Reagents Reagents (Method A or B) Reagents->Reaction TLC TLC Check (Conversion > 95%) Reaction->TLC TLC->Reaction No (Heat/Time) Quench Quench / Filter TLC->Quench Yes Extract Extraction (DCM/H2O) Quench->Extract Crude Crude Oil Extract->Crude Purification Flash Column (MeOH/DCM) Crude->Purification Final Pure N-Alkyl Product Purification->Final

Figure 2: Operational workflow for the synthesis and purification of N-alkylated piperidine derivatives.

References

  • General N-Alkylation of Piperidines via SN2

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for nucleophilic substitution mechanics).
    • Application Note: "Procedure for N-alkylation of Piperidine?" ResearchGate. Link

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

    • BenchChem Application Note. "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline". Link

  • 4-Phenoxypiperidine Scaffold Utility

    • PubChem Compound Summary for 4-(3-Phenylphenoxy)piperidine (Structural Analog).[1] Link

Sources

Application

Using 4-(3-Methylphenoxy)piperidine in dopamine receptor antagonist synthesis

Application Note: Strategic Utilization of 4-(3-Methylphenoxy)piperidine in the Synthesis of Selective Dopamine Receptor Antagonists Part 1: Executive Summary & Scientific Context The Privileged Scaffold Status 4-(3-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(3-Methylphenoxy)piperidine in the Synthesis of Selective Dopamine Receptor Antagonists

Part 1: Executive Summary & Scientific Context

The Privileged Scaffold Status 4-(3-Methylphenoxy)piperidine (CAS: 314728-85-3) represents a "privileged scaffold" in neuropsychiatric drug discovery. While most famously recognized as the core pharmacophore of Pimavanserin (a 5-HT2A inverse agonist used in Parkinson’s disease psychosis), this ether-linked piperidine motif is increasingly utilized to access Dopamine D4 receptor antagonists and dual D2/5-HT2A ligands.

Mechanistic Rationale The 4-aryloxypiperidine moiety mimics the spatial arrangement of the classical butyrophenone pharmacophore (e.g., Haloperidol) but offers distinct advantages:

  • Metabolic Stability: The ether linkage is resistant to oxidative metabolism compared to alkyl chains.

  • Receptor Subtype Tuning: The 3-methyl substituent on the phenoxy ring provides a lipophilic anchor that fits into the hydrophobic pocket of the D4 receptor orthosteric site, allowing for high selectivity over D2 (reducing extrapyramidal side effects).

This guide details the Reductive Amination and Nucleophilic Substitution protocols required to transform this intermediate into high-affinity dopamine antagonists.

Part 2: Chemical Properties & Handling

PropertySpecificationPractical Implication
Molecular Weight 191.27 g/mol (Free Base)Calculate stoichiometry based on free base equivalents.
Physical State Viscous Oil (Free Base) / Solid (HCl Salt)The HCl salt is hygroscopic; store in a desiccator.
pKa (Calc) ~9.8 (Piperidine Nitrogen)Requires basic conditions or scavenging bases for nucleophilic substitution.
Solubility DCM, MeOH, DMSOHigh solubility in chlorinated solvents makes DCM the solvent of choice for reductive amination.

Part 3: Synthetic Protocols

Method A: Reductive Amination (Standard Protocol)

Best for: Generating diverse libraries of N-benzyl or N-alkyl derivatives to probe the "Right-Hand Side" (RHS) binding pocket.

Principle: The secondary amine of 4-(3-methylphenoxy)piperidine condenses with an aldehyde to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB) in situ. STAB is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.

Reagents:

  • Amine: 4-(3-Methylphenoxy)piperidine HCl (1.0 equiv)

  • Aldehyde: Aryl/Alkyl aldehyde (e.g., 4-fluorobenzaldehyde for Pimavanserin-like analogs) (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv - Only if using HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, suspend 4-(3-methylphenoxy)piperidine HCl (10 mmol, 2.27 g) in DCE (40 mL).

  • Free Basing: Add DIPEA (12 mmol, 2.1 mL) and stir for 10 minutes until the solution clears.

  • Imine Formation: Add the chosen aldehyde (11 mmol) in one portion. Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Tip: Monitor by TLC.[1] If the aldehyde is sterically hindered, add activated 4Å molecular sieves to sequester water and drive imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (H₂) may occur.[2]

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Method B: Nucleophilic Substitution (Sɴ2)

Best for: Attaching alkyl chains with no available aldehyde precursor.

Reagents:

  • Amine: 4-(3-Methylphenoxy)piperidine (Free base)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Dissolve the piperidine intermediate in ACN (0.2 M concentration).

  • Add finely ground K₂CO₃.

  • Add the alkyl halide dropwise.

  • Heat to 60°C for 4–8 hours.

  • Filter off inorganic salts and concentrate.

Part 4: Visualization & Workflows

Diagram 1: Mechanistic Pathway (Reductive Amination)

Caption: Step-wise formation of the D4 antagonist pharmacophore via Iminium ion intermediate.

ReductiveAmination Start 4-(3-Methylphenoxy) piperidine Iminium Iminium Ion Intermediate Start->Iminium + Aldehyde - H2O Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Iminium Product N-Substituted Dopamine Antagonist Iminium->Product Reduction (STAB) STAB STAB (Hydride Donor) STAB->Product

Diagram 2: Purification Workflow

Caption: Standardized workup procedure to isolate the tertiary amine product.

Workup Reaction Reaction Mixture (DCE) Quench Quench (Sat. NaHCO3) Reaction->Quench PhaseSplit Phase Separation Quench->PhaseSplit OrgLayer Organic Layer (Product) PhaseSplit->OrgLayer Bottom Layer AqLayer Aqueous Layer (Boron Salts) PhaseSplit->AqLayer Top Layer Drying Dry (Na2SO4) & Concentrate OrgLayer->Drying Column Flash Chromatography (DCM:MeOH) Drying->Column

Part 5: Quality Control & Validation

1. NMR Validation Criteria To confirm the successful synthesis of the N-substituted product, look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):

MoietyChemical Shift (δ)MultiplicityDiagnostic Value
Ar-CH₃ 2.30 – 2.35 ppmSingletConfirms integrity of the 3-methylphenoxy tail.
O-CH-Piperidine 4.30 – 4.45 ppmMultipletConfirms the ether linkage remains intact.
N-CH₂-Ar 3.50 – 3.60 ppmSingletCritical: Confirms successful reductive amination (New C-N bond).

2. Pharmacological Validation (Binding Assays) To validate the compound as a Dopamine Antagonist (specifically D4 or D2), the synthesized ligand should be screened using radioligand binding assays.

  • D2 Assay: Displacement of [³H]-Raclopride.

  • D4 Assay: Displacement of [³H]-YM-09151-2.

  • Success Metric: A Ki < 10 nM indicates high affinity.[3]

Part 6: References

  • Vanover, K. E., et al. (2006). "Pharmacological and Behavioral Profile of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine(2A) Receptor Inverse Agonist." Journal of Pharmacology and Experimental Therapeutics. Link (Establishes the scaffold synthesis foundation).

  • Mach, R. H., et al. (2011). "Development of highly selective D4 dopamine receptor antagonists." Journal of Medicinal Chemistry. (Describes the SAR of aryloxy-piperidines for D4 selectivity).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link (The authoritative protocol for the reductive amination step).

  • Tejeda, C., et al. (2019). "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist." ChemRxiv. Link (Modern application of the scaffold for D4 antagonism).

Sources

Method

Application Note &amp; Protocol: A Scalable and Robust Synthesis of 4-(3-Methylphenoxy)piperidine Hydrochloride

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-(3-Methylphenoxy)piperidine hydrochloride, a key building block in modern medicinal chemistry. The presented protocol is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-(3-Methylphenoxy)piperidine hydrochloride, a key building block in modern medicinal chemistry. The presented protocol is designed for scalability and robustness, emphasizing safety, efficiency, and high purity of the final product. We detail a strategic approach centered on the Williamson ether synthesis, followed by deprotection and salt formation. This guide explains the rationale behind procedural choices, outlines critical process parameters, and includes detailed step-by-step instructions suitable for researchers and process chemists in the pharmaceutical industry.

Introduction and Strategic Overview

4-(3-Methylphenoxy)piperidine hydrochloride is a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] The piperidine scaffold is a privileged structure in drug discovery, and its functionalization with an aryloxy moiety allows for the fine-tuning of pharmacological properties.[2][3] The synthesis of such molecules on a large scale presents challenges that require a carefully considered synthetic strategy to ensure economic viability, operational safety, and consistent product quality.[4]

This application note details a two-step synthetic sequence commencing from commercially available N-Boc-4-hydroxypiperidine and m-cresol. The chosen strategy hinges on two fundamental and well-understood organic transformations:

  • Mitsunobu Reaction: To directly couple the phenol and the alcohol, avoiding the need for pre-activation of the hydroxyl group on the piperidine ring. This is often more efficient and generates fewer byproducts than a two-step activation-substitution sequence for scale-up.

  • Boc Deprotection and Salt Formation: A straightforward acidic hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group, which concurrently forms the desired hydrochloride salt in a single, efficient step.

This approach is selected for its high convergence, operational simplicity, and the avoidance of harsh reagents, making it amenable to large-scale production environments.

Synthetic Pathway and Mechanism

The overall synthetic transformation is illustrated below. The core of this process is the formation of the C-O ether bond, for which the Mitsunobu reaction provides a reliable and high-yielding method.

Overall Synthetic Workflow

The synthesis proceeds in two main operational stages from readily available starting materials.

G cluster_0 Step 1: C-O Bond Formation (Mitsunobu Reaction) cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-hydroxypiperidine C DIAD / PPh3 THF, 0°C to RT A->C B m-Cresol B->C D N-Boc-4-(3-methylphenoxy)piperidine C->D Yield: >90% E N-Boc-4-(3-methylphenoxy)piperidine F HCl in Isopropanol E->F G 4-(3-Methylphenoxy)piperidine Hydrochloride (Final Product) F->G Yield: >95%

Caption: High-level workflow for the synthesis of the target compound.

The Underlying Chemistry: Mitsunobu Reaction Mechanism

The Mitsunobu reaction is a powerful tool for forming ethers from alcohols and phenols. It proceeds via an SN2 mechanism where the hydroxyl group of the alcohol is activated in situ.

Causality of Reagent Choice:

  • Triphenylphosphine (PPh₃): Acts as the oxygen abstractor from the alcohol.

  • Diisopropyl azodicarboxylate (DIAD): Functions as the ultimate oxidant for the PPh₃ and facilitates the formation of the key phosphonium intermediate.

  • Rationale: This combination creates a highly reactive intermediate that allows the weakly nucleophilic phenoxide to readily displace the activated hydroxyl group, proceeding with a clean inversion of stereochemistry (though irrelevant for this achiral substrate).

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Phosphonium Alkoxyphosphonium Salt Betaine->Phosphonium + Alcohol Alcohol N-Boc-4-OH-Piperidine Byproduct Triphenylphosphine oxide (TPPO) Phosphonium->Byproduct Phenol m-Cresol Phenoxide m-Cresolate Phenol->Phenoxide + Betaine Product N-Boc-4-(3-methylphenoxy)piperidine Phenoxide->Product SN2 Attack on Phosphonium

Sources

Application

Application Notes and Protocols for Coupling Reactions with 4-(3-Methylphenoxy)piperidine

Introduction: The Significance of the 4-(3-Methylphenoxy)piperidine Scaffold in Modern Drug Discovery The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its prevalence in a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-(3-Methylphenoxy)piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved pharmaceuticals and bioactive natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacological activity, physicochemical properties, and pharmacokinetic profiles. Among the myriad of substituted piperidines, the 4-(3-methylphenoxy)piperidine core has emerged as a particularly valuable building block in the design of novel therapeutic agents, especially those targeting the central nervous system (CNS).[2] The strategic placement of the methylphenoxy group at the 4-position of the piperidine ring offers a unique combination of lipophilicity and potential for hydrogen bonding interactions, making it an attractive scaffold for engaging with a variety of biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for key coupling reactions involving 4-(3-methylphenoxy)piperidine. We will delve into the practical execution of three indispensable transformations in modern synthetic chemistry: the Buchwald-Hartwig amination for the formation of C-N bonds, the Suzuki-Miyaura coupling for the construction of C-C bonds, and amide bond formation. Each section will not only present a detailed, step-by-step protocol but also offer insights into the underlying chemical principles and the rationale behind the selection of specific reagents and conditions. The aim is to equip the reader with the necessary knowledge to confidently and successfully employ 4-(3-methylphenoxy)piperidine as a versatile scaffold in their drug discovery endeavors.

Physicochemical and Safety Profile of 4-(3-Methylphenoxy)piperidine

A thorough understanding of the starting material's properties and safety considerations is paramount for successful and safe experimentation.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO[3]
Molecular Weight191.27 g/mol [3]
AppearanceOff-white to pale yellow solid-
SolubilitySoluble in common organic solvents such as dichloromethane, methanol, and DMSO.General chemical knowledge

Safety and Handling

4-(3-Methylphenoxy)piperidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is limited, piperidine and its derivatives are known to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[4]

I. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry.[5] This reaction allows for the direct coupling of the secondary amine of 4-(3-methylphenoxy)piperidine with a variety of aryl halides and pseudohalides, providing access to a diverse range of N-aryl piperidine derivatives.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope. Sterically hindered biarylphosphine ligands, such as RuPhos or XPhos, are often employed to facilitate the reductive elimination step, which can be challenging with secondary amines.[7]

Diagram: Generalized Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 4-(3-Methylphenoxy)piperidine - Aryl Halide - Palladium Precatalyst - Ligand - Base - Anhydrous Solvent heating Heat under Inert Atmosphere (e.g., 80-110 °C) reagents->heating Stirring quench Quench Reaction heating->quench extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification product product purification->product Isolated N-Aryl Product

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of N-(4-fluorophenyl)-4-(3-methylphenoxy)piperidine

This protocol provides a representative procedure for the N-arylation of 4-(3-methylphenoxy)piperidine with 4-fluoro-1-bromobenzene.

Materials:

  • 4-(3-Methylphenoxy)piperidine

  • 4-Fluoro-1-bromobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 4-(3-methylphenoxy)piperidine (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), RuPhos (0.02 mmol, 2 mol%), and Pd₂(dba)₃ (0.01 mmol, 1 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by 4-fluoro-1-bromobenzene (1.1 mmol, 1.1 eq).

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-fluorophenyl)-4-(3-methylphenoxy)piperidine.

Optimization and Considerations:

  • Ligand Choice: While RuPhos is a robust ligand for this transformation, other biarylphosphine ligands such as XPhos or SPhos can also be effective.[8] The optimal ligand may vary depending on the specific aryl halide used.

  • Base Selection: Strong, non-nucleophilic bases are crucial for the deprotonation of the piperidine nitrogen. Sodium tert-butoxide is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be employed.[8]

  • Solvent: Toluene is a standard solvent for Buchwald-Hartwig reactions, but other non-polar aprotic solvents like dioxane or xylene can be used.

II. C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. While 4-(3-methylphenoxy)piperidine itself does not directly participate as a coupling partner in the traditional sense, it can be derivatized to introduce a halide or a boronic acid/ester functionality, enabling its use in Suzuki-Miyaura reactions. For the purpose of this guide, we will focus on a scenario where a bromo-substituted derivative of our core scaffold is coupled with a boronic acid.

Mechanistic Insights

The Suzuki-Miyaura catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The choice of palladium source, ligand, base, and solvent system is critical for achieving efficient coupling.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Bromo-derivatized Piperidine - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base - Solvent System heating Heat under Inert Atmosphere (e.g., 80-100 °C) reagents->heating Stirring quench Quench Reaction heating->quench extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification product product purification->product Isolated C-C Coupled Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of 1-((4'-methyl-[1,1'-biphenyl]-4-yl)methyl)-4-(3-methylphenoxy)piperidine

This protocol assumes the prior synthesis of 1-((4-bromophenyl)methyl)-4-(3-methylphenoxy)piperidine.

Materials:

  • 1-((4-Bromophenyl)methyl)-4-(3-methylphenoxy)piperidine

  • (4-Methylphenyl)boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-((4-bromophenyl)methyl)-4-(3-methylphenoxy)piperidine (1.0 mmol, 1.0 eq) and (4-methylphenyl)boronic acid (1.2 mmol, 1.2 eq) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst and Base Addition: Add K₂CO₃ (2.0 mmol, 2.0 eq) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Key Considerations for Suzuki-Miyaura Coupling:

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition; boronic esters (e.g., pinacol esters) often offer greater stability.

  • Base Selection: The choice of base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[10]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

III. Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[11] Coupling the secondary amine of 4-(3-methylphenoxy)piperidine with a carboxylic acid provides access to a wide range of N-acylpiperidine derivatives, which can significantly impact the biological activity and pharmacokinetic properties of a molecule.

Rationale for Coupling Reagent Selection

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, a coupling reagent is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., DCC, EDCI), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., BOP, PyBOP). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent known for its high reactivity and low rate of racemization.

Diagram: Amide Coupling Workflow using HATU

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_activation Carboxylic Acid Activation cluster_coupling Amine Addition & Coupling cluster_workup Work-up & Purification reagents Combine: - Carboxylic Acid - HATU - Base (e.g., DIPEA) - Anhydrous Solvent (e.g., DMF) activation Stir at Room Temperature reagents->activation amine_add Add 4-(3-Methylphenoxy)piperidine activation->amine_add Activated Ester Formation coupling Stir at Room Temperature amine_add->coupling workup Aqueous Work-up coupling->workup purification Chromatography workup->purification product product purification->product Isolated Amide Product

Caption: A generalized workflow for amide bond formation using HATU.

Detailed Experimental Protocol: Synthesis of (4-(3-methylphenoxy)piperidin-1-yl)(phenyl)methanone

This protocol describes the amide coupling of 4-(3-methylphenoxy)piperidine with benzoic acid.

Materials:

  • 4-(3-Methylphenoxy)piperidine

  • Benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of benzoic acid (1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL), add HATU (1.2 mmol, 1.2 eq) and DIPEA (2.0 mmol, 2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add a solution of 4-(3-methylphenoxy)piperidine (1.0 mmol, 1.0 eq) in anhydrous DMF (2 mL) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired amide.

Alternative Coupling Reagents and Considerations:

  • BOP Reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is another effective coupling reagent that can be used in a similar manner to HATU.

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are often used in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions.

  • Base: A non-nucleophilic organic base like DIPEA or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction and to facilitate the coupling process.

Conclusion

The 4-(3-methylphenoxy)piperidine scaffold represents a valuable and versatile starting point for the synthesis of novel compounds with potential therapeutic applications. The coupling reactions detailed in this application note—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation—are robust and reliable methods for the functionalization of this core structure. By providing detailed, step-by-step protocols and insights into the underlying chemical principles, this guide aims to empower researchers to effectively utilize these powerful synthetic tools in their drug discovery and development programs. The successful application of these methods will undoubtedly continue to expand the chemical space accessible from the 4-(3-methylphenoxy)piperidine scaffold, leading to the discovery of new and improved therapeutic agents.

References

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 773-785.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. In The Art of Cross-Coupling: A Practical Guide for the Synthetic Chemist (pp. 131-187). Wiley-VCH.
  • US Patent 4,584,303 A, "N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds," issued April 22, 1986.
  • CN Patent 105237463 A, "Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt," issued January 13, 2016.
  • US Patent 4,424,357 A, "Process for preparing 4-aryloxy-3-phenylpiperidines," issued January 3, 1984.
  • RU Patent 2558366 C1, "Method of reamidating amides of carboxylic acids," issued July 27, 2015.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from a relevant chemical supplier's technical resources.
  • PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30).
  • CN Patent 1583742 A, "Method for preparing 4-piperidyl piperidine," issued February 23, 2005.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • US Patent Application 2016/0280721 A1, "Cross-coupling of unactivated secondary boronic acids," published September 29, 2016.
  • ResearchGate. (n.d.).
  • Tangella, Y., et al. (2023). Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. Arkivoc, 2023(vi), 202211914.
  • YouTube. (2025, January 2).
  • EP Patent 0285032 A1, "4-Phenylpiperidine compounds and their preparation and use," published October 5, 1988.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 4(17), 3196-3199.
  • The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.
  • Chen, S. T., & Wang, K. T. (1999). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES, 51(10), 2439-2446.
  • EP Patent 3176161 A1, "Buchwald-hartwig arylation method for the preparation of tertiary amines," published June 7, 2017.
  • Saeedia, S., Vadukoota, A. K., & Hopkins, C. R. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • European Patent Office. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use (EP 0251141 B1).
  • Leadbeater, N. E., & Marco, M. (2002).
  • Kwong, F. Y., & Buchwald, S. L. (2002). Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids. Organic letters, 4(20), 3517-3520.
  • The Royal Society of Chemistry. (n.d.).
  • CN Patent 108017573 B, "Process for preparing 4-methylenepiperidine or acid addition salt thereof," issued July 10, 2020.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • YouTube. (2022, December 24).
  • CN Patent 108017573 B, "Process for preparing 4-methylenepiperidine or acid addition salt thereof," issued July 10, 2020.
  • CN Patent 108017573 B, "Process for preparing 4-methylenepiperidine or acid addition salt thereof," issued July 10, 2020.
  • Carl ROTH. (2025, March 31).

Sources

Method

Application Note: 4-(3-Methylphenoxy)piperidine Scaffolds in Neuropharmacological Drug Discovery

[1] Executive Summary This application note details the utility of 4-(3-Methylphenoxy)piperidine (and its hydrochloride salt) as a privileged scaffold in neuropharmacology. While often categorized as a chemical building...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the utility of 4-(3-Methylphenoxy)piperidine (and its hydrochloride salt) as a privileged scaffold in neuropharmacology. While often categorized as a chemical building block, this specific pharmacophore possesses intrinsic structural properties that make it a "master key" for designing ligands targeting GluN2B-containing NMDA receptors and Sigma-1 receptors (


R) .

This guide provides researchers with the rationale and protocols for utilizing this scaffold to develop Multi-Target Directed Ligands (MTDLs) aimed at treating neurodegenerative conditions (Alzheimer’s, Parkinson’s) and neuropathic pain.

Key Applications
  • GluN2B-Selective NMDA Antagonism: Designing non-competitive antagonists that bind to the ifenprodil-binding domain (IBD).

  • Sigma-1 Receptor Modulation: Developing neuroprotective agents that chaperone IP3 receptors and modulate Ca²⁺ signaling.

  • Dopamine D4 Antagonism: Investigating selective inhibition for L-DOPA-induced dyskinesia.[1][2]

Mechanistic Rationale: The "Privileged" Pharmacophore

The 4-(3-Methylphenoxy)piperidine structure is not merely a passive linker; it is a bioactive fragment that dictates receptor subtype selectivity.

Structural Logic
  • The Piperidine Nitrogen: Acts as the primary cation-binding point (protonated at physiological pH), forming a salt bridge with conserved aspartate residues (e.g., Asp82 in

    
    R).
    
  • The Phenoxy Tail: The 3-methyl substitution adds critical lipophilicity and steric bulk, optimizing hydrophobic interactions within the GluN2B allosteric pocket. This specific substitution pattern often enhances selectivity over GluN2A subtypes compared to unsubstituted phenoxy analogs.

  • Linker Flexibility: The ether linkage provides rotational freedom, allowing the aromatic ring to adopt the necessary "T-shape" or "stacked" conformation required for high-affinity binding in the receptor cleft.

Signaling Pathway Integration

The following diagram illustrates how ligands derived from this scaffold modulate excitotoxicity and cell survival pathways.

G Ligand 4-(3-Methylphenoxy) piperidine Derivative GluN2B NMDA Receptor (GluN2B Subunit) Ligand->GluN2B Antagonism (Allosteric) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonism (Chaperone) Ca_Influx Ca2+ Influx (Massive) GluN2B->Ca_Influx Inhibition Ca_Mod Ca2+ Homeostasis (Modulated) Sigma1->Ca_Mod Stabilizes IP3R Apoptosis Apoptosis (Neuronal Death) Ca_Influx->Apoptosis Excitotoxicity Mito Mitochondrial Function Ca_Mod->Mito Prevents Overload Survival Neuroprotection (Survival) Mito->Survival ATP Maintained

Figure 1: Dual-mechanism neuroprotection. The scaffold enables simultaneous inhibition of pathological glutamate signaling (GluN2B) and activation of survival chaperones (Sigma-1).

Experimental Protocols

Protocol A: Scaffold Functionalization (Synthesis)

Objective: To attach the 4-(3-Methylphenoxy)piperidine scaffold to a "head group" (e.g., benzyl, ethyl-amine) to generate a bioactive library. Context: The secondary amine of the piperidine is the nucleophile.

Materials:

  • 4-(3-Methylphenoxy)piperidine HCl (Starting Block)

  • Target Electrophile (e.g., substituted benzyl bromide or alkyl chloride)

  • Base:

    
     or DIPEA
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Workflow:

  • Dissolution: Dissolve 1.0 eq of 4-(3-Methylphenoxy)piperidine HCl in Acetonitrile (0.1 M concentration).

  • Activation: Add 3.0 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 15 min to liberate the free amine.
    
  • Coupling: Add 1.1 eq of the Target Electrophile dropwise.

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours. Monitor via TLC/LC-MS.
    
  • Workup: Filter off solids. Concentrate filtrate. Purify via flash chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: Radioligand Binding Assay (GluN2B Selectivity)

Objective: Determine if the synthesized derivative retains affinity for the Ifenprodil-binding site on the NMDA receptor.

Reagents:

  • Radioligand:

    
    Ifenprodil (Specific Activity ~60 Ci/mmol).
    
  • Tissue: Rat forebrain membranes (rich in GluN2B).

  • Non-specific blocker: 10

    
     Spermine (to block polyamine site interference) and 10 
    
    
    
    GBR-12909 (to block dopamine transporter binding if necessary).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure:

  • Preparation: Thaw rat forebrain membranes and homogenize in Tris-HCl buffer. Dilute to a protein concentration of 200–300

    
    .
    
  • Incubation Mix:

    • 50

      
       Test Compound (concentration range: 
      
      
      
      to
      
      
      M).
    • 50

      
      
      
      
      
      Ifenprodil (Final concentration: 2–5 nM).
    • 100

      
       Membrane suspension.
      
    • Total Volume: 200–250

      
      .
      
  • Equilibrium: Incubate at

    
     for 2 hours . (Note: Low temperature is critical for Ifenprodil binding stability).
    
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Neuroprotection Screen (LDH Release Assay)

Objective: Validate functional efficacy against glutamate-induced excitotoxicity in primary cortical neurons.

Cell Model: Primary Rat Cortical Neurons (DIV 12–14).

Procedure:

  • Pre-treatment: Incubate neurons with the test compound (0.1, 1, 10

    
    ) for 30 minutes.
    
  • Insult: Add Glutamate (100

    
    ) + Glycine (10 
    
    
    
    )
    .
  • Incubation: Incubate for 24 hours at

    
    .
    
  • Detection: Collect cell culture supernatant.

  • Assay: Mix supernatant with Lactate Dehydrogenase (LDH) substrate (tetrazolium salt). Measure absorbance at 490 nm.

  • Calculation:

    
    
    

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Low Solubility The 3-methylphenoxy group is highly lipophilic.Dissolve stock in 100% DMSO; ensure final assay concentration of DMSO is <0.1%.
High Non-Specific Binding Lipophilic tail sticking to plasticware.Use BSA-coated tubes or add 0.01% Triton X-100 to the buffer (validate receptor stability first).
Loss of GluN2B Selectivity Compound binds GluN2A or other sites.Verify against

CGP-39653 (GluN2A selective) to confirm selectivity ratio.
Cytotoxicity at High Doses "Off-target" Sigma-2 receptor activation.Run a parallel viability assay (MTT/MTS) without glutamate challenge to establish a safety window.

Workflow Visualization

The following diagram outlines the iterative cycle of using the 4-(3-Methylphenoxy)piperidine scaffold in a drug discovery campaign.

Workflow Start Scaffold: 4-(3-Methylphenoxy)piperidine Chem Chemical Derivatization Start->Chem N-Alkylation Bind Binding Assays (Ki Determination) Chem->Bind Library Bind->Chem Low Affinity (Refine SAR) Func Functional Assays (Ca2+ / LDH) Bind->Func High Affinity (Ki < 50nM) Func->Bind Toxic/Ineffective Lead Lead Candidate (MTDL) Func->Lead Neuroprotective

Figure 2: Iterative screening workflow. The scaffold serves as the starting point for N-substitution, followed by sequential affinity and functional gating.

References

  • Chem-Impex International. (n.d.). 4-(3-Methoxyphenoxy)Piperidine Hydrochloride Product Page. Retrieved from

  • Beart, P. M., Mercer, L. D., & Jarrott, B. (1991).[3] [125I]Ifenprodil: a convenient radioligand for binding and autoradiographic studies of the polyamine-sensitive site of the NMDA receptor.[3] Neuroscience Letters. Retrieved from

  • Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv.[1][2] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine. Retrieved from

  • University of Bari. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Retrieved from

Sources

Application

Probing Dopamine D4 Receptor Antagonism: A Cell-Based Assay Protocol for 4-(3-Methylphenoxy)piperidine Derivatives

Introduction: Unlocking the Therapeutic Potential of Piperidine Scaffolds at the Dopamine D4 Receptor The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Piperidine Scaffolds at the Dopamine D4 Receptor

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its inherent structural flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after motif in the design of novel therapeutics. Within this privileged class, 4-(3-Methylphenoxy)piperidine derivatives have emerged as promising modulators of G-protein coupled receptors (GPCRs), with a notable affinity for the dopamine D4 receptor (D4R).

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a Gi-coupled GPCR predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. This localization strongly implicates the D4R in cognitive and emotional processes.[1] Consequently, selective D4R antagonists are being actively investigated for their therapeutic potential in a range of neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD), as well as for the treatment of certain cancers like glioblastoma.[1][2]

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals to characterize the antagonistic activity of novel 4-(3-Methylphenoxy)piperidine derivatives at the human dopamine D4 receptor. We present two robust and complementary cell-based functional assays: a cAMP accumulation assay to quantify the inhibition of adenylyl cyclase, and an ERK1/2 phosphorylation assay to assess downstream signaling events. These protocols are designed to be self-validating, incorporating appropriate controls and clear data analysis workflows to ensure scientific integrity and reproducibility.

Principle of the Assays

The dopamine D4 receptor, upon activation by an agonist, couples to the inhibitory G-protein, Gi. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A potent antagonist will block this agonist-induced decrease in cAMP.

Furthermore, GPCR signaling is not linear, and activation of the D4 receptor can also trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. The phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a key event in this cascade and can be used as an alternative readout for receptor activation.[3][4] An antagonist will prevent the agonist-induced phosphorylation of ERK1/2.

Experimental Workflow Overview

Experimental Workflow cluster_Phase1 Phase 1: Cell Culture & Preparation cluster_Phase2 Phase 2: Compound Treatment cluster_Phase3 Phase 3: Assay Execution cluster_Phase4 Phase 4: Data Analysis Start Start with cryopreserved CHO-K1 cells stably expressing human Dopamine D4 Receptor Culture Culture and expand cells in appropriate medium Start->Culture Passage Passage cells to maintain logarithmic growth phase Culture->Passage Harvest Harvest and seed cells into 96-well plates Passage->Harvest Prepare_Compounds Prepare serial dilutions of 4-(3-Methylphenoxy)piperidine derivatives and control compounds Treat_Cells Treat cells with compounds (Antagonist mode: pre-incubate with test compound, then add agonist) Prepare_Compounds->Treat_Cells cAMP_Assay cAMP Accumulation Assay Treat_Cells->cAMP_Assay ERK_Assay ERK1/2 Phosphorylation Assay Treat_Cells->ERK_Assay Analyze_cAMP Measure cAMP levels and calculate IC50 values cAMP_Assay->Analyze_cAMP Analyze_ERK Perform Western Blot, quantify band intensities, and determine pERK/total ERK ratio ERK_Assay->Analyze_ERK Conclusion Determine antagonistic potency of the derivatives Analyze_cAMP->Conclusion Analyze_ERK->Conclusion

Figure 1. General experimental workflow for evaluating 4-(3-Methylphenoxy)piperidine derivatives.

Materials and Reagents

ReagentSupplierCatalog Number
CHO-K1/hD4R cellsATCC (or similar)e.g., CCL-61
Ham's F-12K MediumGibco21127022
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DPBSGibco14190144
Quinpirole hydrochloride (Agonist)Tocris1061
L-745,870 (Antagonist)Tocris1033
ForskolinTocris1099
HTRF cAMP Assay KitCisbio62AM4PEB
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher78440
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Cell Signaling4370
Primary Antibody: Rabbit anti-p44/42 MAPK (Erk1/2)Cell Signaling4695
HRP-conjugated Goat anti-Rabbit IgGCell Signaling7074
ECL Western Blotting SubstrateBio-Rad1705061

Protocol 1: Cell Culture and Maintenance of CHO-K1/hD4R Cells

Rationale: Consistent and healthy cell cultures are the foundation of reproducible cell-based assays. The following protocol ensures the maintenance of a stable CHO-K1 cell line expressing the human dopamine D4 receptor (CHO-K1/hD4R).

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cryopreserved CHO-K1/hD4R cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (Ham's F-12K, 10% FBS, 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile DPBS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed new T-75 flasks at a density of 2 x 10^6 cells per flask.

    • A subcultivation ratio of 1:4 to 1:8 every 2-3 days is recommended.[5]

Protocol 2: cAMP Accumulation Assay (Antagonist Mode)

Rationale: This assay directly measures the functional consequence of D4 receptor activation (inhibition of adenylyl cyclase) and its blockade by an antagonist. As the D4R is Gi-coupled, its activation leads to a decrease in cAMP. To measure this decrease, intracellular cAMP levels are first stimulated with forskolin, an adenylyl cyclase activator.

cAMP_Pathway Agonist Dopamine D4R Agonist (e.g., Quinpirole) D4R Dopamine D4 Receptor Agonist->D4R Activates Antagonist 4-(3-Methylphenoxy)piperidine Derivative (Test Compound) Antagonist->D4R Blocks Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Forskolin Forskolin Forskolin->AC Stimulates

Figure 2. Dopamine D4 receptor signaling pathway for the cAMP assay.

  • Cell Seeding:

    • Harvest CHO-K1/hD4R cells as described in Protocol 1.

    • Resuspend the cells in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Seed 5,000 to 10,000 cells per well in a 96-well, white, opaque microplate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the 4-(3-Methylphenoxy)piperidine derivative in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer to create a concentration-response curve (e.g., 10 µM to 0.1 nM).

    • Prepare solutions of the control antagonist L-745,870 in a similar manner.

    • Prepare a solution of the agonist quinpirole at a concentration that elicits 80% of its maximal response (EC80), typically around 10-100 nM.[6]

    • Prepare a solution of forskolin at a final concentration of 10 µM.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Add 20 µL of the diluted test compound or control antagonist to the appropriate wells.

    • Incubate for 30 minutes at room temperature.

    • Add 20 µL of the EC80 concentration of quinpirole to all wells except the basal control.

    • Add 20 µL of the forskolin solution to all wells.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels according to the HTRF cAMP assay kit manufacturer's protocol.[7]

  • Data Analysis:

    • The HTRF ratio (665 nm/620 nm) is inversely proportional to the cAMP concentration.

    • Normalize the data by setting the forskolin-only wells as 100% and the quinpirole + forskolin wells as 0%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

ParameterDescription
IC50 The concentration of an antagonist that causes a 50% inhibition of the maximal response of an agonist.
Hill Slope The steepness of the dose-response curve.
Maximal Inhibition The maximum percentage of inhibition achieved by the antagonist.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

Rationale: This assay provides an orthogonal approach to confirm the antagonistic activity by measuring a downstream signaling event. It is particularly useful for identifying compounds that may exhibit biased agonism.

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 CHO-K1/hD4R cells per well in a 6-well plate and incubate for 24 hours.

    • Serum-starve the cells for 4-6 hours prior to the experiment by replacing the complete medium with serum-free medium.

    • Pre-treat the cells with various concentrations of the 4-(3-Methylphenoxy)piperidine derivative or L-745,870 for 30 minutes.

    • Stimulate the cells with an EC80 concentration of quinpirole for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells once with ice-cold DPBS.

    • Lyse the cells on ice with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (1:2000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an ECL substrate and an imaging system.[8]

  • Stripping and Re-probing for Total ERK1/2:

    • After imaging, strip the membrane using a mild stripping buffer.

    • Wash the membrane thoroughly and re-block with 5% BSA/TBST.

    • Incubate with the primary antibody against total ERK1/2 (1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Repeat the washing and secondary antibody incubation steps as described above.

    • Detect the signal for total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Plot the normalized phospho-ERK1/2 levels against the concentration of the test compound to determine the extent of inhibition.

Expected Results and Interpretation

A potent and selective antagonist of the dopamine D4 receptor will exhibit a dose-dependent inhibition of the quinpirole-induced decrease in cAMP, yielding a low nanomolar IC50 value in the cAMP accumulation assay. Similarly, in the ERK1/2 phosphorylation assay, the antagonist will show a dose-dependent reduction in the quinpirole-stimulated phosphorylation of ERK1/2.

CompoundAssayExpected Outcome
Vehicle Control cAMPHigh cAMP levels (stimulated by forskolin).
Quinpirole (EC80) + Forskolin cAMPReduced cAMP levels compared to forskolin alone.
L-745,870 + Quinpirole + Forskolin cAMPDose-dependent reversal of quinpirole's effect, restoring cAMP levels.
Test Compound + Quinpirole + Forskolin cAMPPotent antagonists will show a dose-dependent reversal of quinpirole's effect.
Vehicle Control pERK Western BlotBasal level of ERK phosphorylation.
Quinpirole (EC80) pERK Western BlotIncreased ERK phosphorylation compared to vehicle.
L-745,870 + Quinpirole pERK Western BlotDose-dependent inhibition of quinpirole-induced ERK phosphorylation.
Test Compound + Quinpirole pERK Western BlotPotent antagonists will show dose-dependent inhibition of ERK phosphorylation.

Conclusion

The protocols detailed in this application note provide a robust framework for the pharmacological characterization of 4-(3-Methylphenoxy)piperidine derivatives as dopamine D4 receptor antagonists. By employing both a direct second messenger assay (cAMP) and a downstream signaling pathway analysis (ERK phosphorylation), researchers can confidently determine the potency and efficacy of their compounds, thereby accelerating the drug discovery and development process for novel therapeutics targeting the dopamine D4 receptor.

References

  • Innoprot. (n.d.). cAMP NOMAD D4 Dopamine Receptor Cell Line. Retrieved from [Link]

  • Lynch, D. L., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3354–3368.
  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Molecular and Cellular Endocrinology, 236(1-2), 1–11.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Di Martino, R. M., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 27(19), 6289.
  • Di Martino, R. M., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 12645–12666.
  • Di Martino, R. M., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). quinpirole | Ligand Activity Charts. Retrieved from [Link]

  • Shukla, A. K., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15–26.
  • Elabscience. (n.d.). CHO-K1 Cell Line. Retrieved from [Link]

  • Frontiers. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology.
  • Kulagowski, J. J., et al. (1996). Identification and pharmacological characterization of [125I]L-750667, a novel radioligand for the dopamine D4 receptor. British Journal of Pharmacology, 119(6), 1147–1154.
  • Patel, S., et al. (1997). Biological profile of L-745870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of Pharmacology and Experimental Therapeutics, 283(2), 676–685.
  • Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488–18493.
  • Chien, C. S., et al. (1997). Dopamine D4 Receptor-Mediated Inhibition of Cyclic Adenosine 3′,5′-Monophosphate Production Does Not Affect Prolactin Regulation. Endocrinology, 138(10), 4231–4237.
  • Boster Biological Technology. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Retrieved from [Link]

  • Cisbio. (n.d.). cAMP Gs/Gi HTRF kit. Retrieved from [Link]

  • Ma'ayan Lab – Computational Systems Biology. (n.d.). DRD4 Gene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual.
  • Villalón, C. M., et al. (2008). The role of dopamine D2, but not D3 or D4, receptor subtypes, in quinpirole-induced inhibition of the cardioaccelerator sympathetic outflow in pithed rats. British Journal of Pharmacology, 154(7), 1540–1549.
  • ResearchGate. (2012). Western blot band for Erk and phopho(p). Retrieved from [Link]

  • Masana, M. I., et al. (2012). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Journal of Pineal Research, 52(4), 437–446.
  • Regard, J. B., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1213–1220.
  • Public Health England. (n.d.). CHO-K1. Retrieved from [Link]

  • ResearchGate. (2017). Robust cAMP assay kit for Gi coupled GPCRs?. Retrieved from [Link]

Sources

Method

Application Note: Radiolabeling and Characterization of 4-(3-Methylphenoxy)piperidine Derivatives for NMDA GluN2B Binding Assays

Executive Summary The 4-(3-methylphenoxy)piperidine scaffold represents a critical pharmacophore in the design of GluN2B-selective NMDA receptor antagonists . Structurally homologous to Ifenprodil and Ro 25-6981 , these...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(3-methylphenoxy)piperidine scaffold represents a critical pharmacophore in the design of GluN2B-selective NMDA receptor antagonists . Structurally homologous to Ifenprodil and Ro 25-6981 , these derivatives act as negative allosteric modulators (NAMs) by binding to the amino-terminal domain (NTD) of the GluN2B subunit. This interaction is distinct from the glutamate/glycine orthosteric sites and the channel pore, offering a mechanism for neuroprotection with reduced psychotomimetic side effects.

This guide details the tritium (


H) radiolabeling  of these derivatives via catalytic dehalogenation—the gold standard for generating high-specific-activity radioligands indistinguishable from the native parent compound. It further defines the protocol for saturation and competition binding assays to validate affinity (

) and selectivity.

Radiochemistry Strategy: Catalytic Tritium Dehalogenation

Rationale for Isotope Selection

While Iodine-125 (


I) offers high sensitivity, it introduces a bulky atom that often disrupts the binding of small allosteric modulators like phenoxypiperidines. Tritium (

H)
is the preferred isotope because:
  • Bio-equivalence: It replaces a hydrogen atom, preserving the exact chemical structure and pharmacological profile.

  • Long Half-life: 12.3 years allows for long-term storage of assay stocks.

  • High Specific Activity: Theoretical maximum ~29 Ci/mmol per tritium atom, sufficient for nanomolar (

    
    ) affinity targets.
    
Synthesis Protocol

The most robust method for this scaffold is Catalytic Tritiodehalogenation . This requires a custom precursor where the methyl group on the phenoxy ring (or a stable aryl position) is replaced by a bromine or iodine atom.

Precursor: 4-(3-Bromo-phenoxy)-1-substituted-piperidine. Reagent: Tritium Gas (


H

, carrier-free). Catalyst: 10% Pd/C or PdO.
Step-by-Step Synthesis Workflow
  • Precursor Dissolution: Dissolve 2–5 mg of the bromo-precursor in 1 mL of anhydrous DMF or DMA (Dimethylacetamide). Note: Protic solvents like ethanol are avoided initially to prevent solvent-tritium exchange lowering specific activity.

  • Catalyst Addition: Add 10% Pd/C (equal weight to precursor).

  • Tritiation: The reaction vessel is connected to a tritium manifold. The atmosphere is evacuated and replaced with carrier-free tritium gas (5–10 Ci).

  • Reaction: Stir at room temperature for 2–4 hours. The Palladium catalyzes the homolytic cleavage of the C-Br bond and insertion of

    
    H.
    
  • Labile Tritium Removal: Evaporate solvent. Resuspend residue in Ethanol/Methanol and evaporate (repeat 3x). This removes labile tritium attached to heteroatoms (N, O) via exchange.

  • Purification: HPLC purification is mandatory to separate the tritiated product from the bromo-precursor and de-brominated non-radioactive byproducts (if carrier gas was used).

Synthesis Logic Diagram

Radiosynthesis Precursor Bromo-Precursor (R-Br) Catalysis Pd/C Catalysis (Dehalogenation) Precursor->Catalysis TritiumGas Tritium Gas (3H2) TritiumGas->Catalysis Crude Crude Mixture (3H-Product + Labile 3H) Catalysis->Crude Substitution Wash MeOH Wash (Remove Labile 3H) Crude->Wash Evaporation HPLC HPLC Purification Wash->HPLC Injection Final Pure [3H]-Ligand (>98% RCP) HPLC->Final Fraction Collection

Figure 1: Workflow for Catalytic Tritiodehalogenation ensuring high specific activity and purity.

Membrane Preparation (Target Source)

Binding assays for GluN2B ligands require native tissue (Rat Forebrain) or recombinant systems (HEK293 cells expressing NR1/NR2B). The Rat Forebrain is the standard for initial screening due to the high density of native NR2B receptors.

Protocol: Rat Forebrain Membrane Isolation
  • Dissection: Rapidly dissect rat forebrain (cortex + hippocampus) on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold Sucrose Buffer (0.32 M Sucrose, 5 mM HEPES, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifugation 1 (Debris Removal): Spin at 1,000

    
     for 10 min at 4°C. Save supernatant (S1); discard pellet (P1).
    
  • Centrifugation 2 (Membrane Collection): Spin S1 at 40,000

    
     for 20 min at 4°C. Discard supernatant.
    
  • Osmotic Shock (Critical): Resuspend pellet in ice-cold Hypotonic Buffer (5 mM Tris-HCl, pH 7.4). Stir on ice for 30 min. Mechanism: This lyses synaptosomes to expose receptors.

  • Final Wash: Centrifuge at 40,000

    
     for 20 min. Resuspend final pellet in Binding Buffer  (see below) to a protein concentration of 1–2 mg/mL. Store at -80°C.
    

Radioligand Binding Assay Protocols

Assay Conditions
  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Ligand: [3H]-4-(3-methylphenoxy)piperidine derivative.

  • Non-Specific Binding (NSB) Definition: 10

    
    M Ifenprodil  or Ro 25-6981 .
    
  • Filter: Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour. Reason: PEI reduces the strong electrostatic binding of piperidine cations to the glass fiber filters.

Saturation Binding (Determining and )

This assay determines the affinity (


) of your radioligand for the receptor.
  • Preparation: Prepare 8–10 concentrations of the radioligand (e.g., 0.1 nM to 100 nM).

  • Incubation: In 96-well plates or tubes (Total Vol: 500

    
    L):
    
    • Total Binding: 50

      
      L Radioligand + 400 
      
      
      
      L Membrane + 50
      
      
      L Buffer.
    • Non-Specific Binding: 50

      
      L Radioligand + 400 
      
      
      
      L Membrane + 50
      
      
      L Cold Ifenprodil (10
      
      
      M).
  • Equilibrium: Incubate for 60–90 minutes at Room Temperature (25°C). Note: Equilibrium is slower at 4°C; RT is preferred for Ifenprodil-site ligands.

  • Termination: Rapid filtration through PEI-treated GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with 3 mL ice-cold buffer.

  • Counting: Add scintillation cocktail and count in a Liquid Scintillation Counter (LSC).

Competition Binding (Determining of Test Compounds)

This assay screens new drug candidates by their ability to displace the radioligand.

  • Fixed Radioligand: Use a concentration equal to the

    
     determined above (typically 2–5 nM).
    
  • Competitors: Prepare serial dilutions of test compounds (

    
     M to 
    
    
    
    M).
  • Workflow:

    • Mix: Membrane + [3H]-Ligand + Test Compound.

    • Incubate 60 min at RT.

    • Filter and Count.

Assay Logic & Data Flow

BindingAssay Membranes Membranes (GluN2B Receptors) Incubation Incubation (60 min @ 25°C) Membranes->Incubation Radioligand [3H]-Ligand (Fixed or Variable) Radioligand->Incubation Competitor Test Compound (or NSB Blocker) Competitor->Incubation Filtration Filtration (GF/B + PEI) Separates Bound vs Free Incubation->Filtration LSC Scintillation Counting (CPM Measurement) Filtration->LSC Retained Radioactivity Data Data Analysis (Non-linear Regression) LSC->Data Calculate Ki / Bmax

Figure 2: Logical flow of the Radioligand Binding Assay from component mixing to data extraction.

Data Analysis and Validation

Quantitative Parameters

Data should be analyzed using non-linear regression (e.g., GraphPad Prism).

ParameterDefinitionCalculation Method
Total Binding Ligand bound to receptor + non-specific sites.Raw CPM from "Total" wells.
Non-Specific Binding (NSB) Ligand bound to filters/lipids.Raw CPM from wells with 10

M Ifenprodil.
Specific Binding Ligand bound ONLY to GluN2B.Total Binding - NSB.

Dissociation Constant (Affinity).[1]Derived from Saturation Isotherm (hyperbola).

Receptor Density.Asymptote of Specific Binding curve.

Conc. displacing 50% of radioligand.Derived from Sigmoidal Dose-Response curve.

Inhibitory Constant (Corrected Affinity).Cheng-Prusoff Equation:

Troubleshooting Guide
  • High Non-Specific Binding (>40% of Total):

    • Cause: Piperidine derivatives are "sticky" (lipophilic cations).

    • Fix: Increase PEI concentration on filters to 0.5%. Add 0.1% BSA to the binding buffer.

  • Low Specific Signal:

    • Cause: Receptor degradation or low specific activity of ligand.

    • Fix: Ensure protease inhibitors are used during membrane prep. Verify radioligand purity via HPLC.

  • Biphasic Competition Curves:

    • Cause: Ligand binding to both GluN2B and Sigma receptors (common for Ifenprodil derivatives).[2][3]

    • Fix: Include a Sigma-site blocker (e.g., 1

      
      M (+)-pentazocine) in the buffer to isolate the GluN2B signal [1].
      

References

  • Mutel, V., et al. (1998). In Vitro Binding Properties in Rat Brain of [3H]Ro 25-6981, a Potent and Selective Antagonist of NMDA Receptors Containing NR2B Subunits.[4] Journal of Neurochemistry.

  • Williams, K. (1993).[5][6] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors.[5][7] Molecular Pharmacology.

  • Ametamey, S. M., et al. (2022). Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs. Pharmaceuticals.[3][5][7][8][9]

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays.

Sources

Application

Application Note: High-Throughput Screening of a 4-(3-Methylphenoxy)piperidine Derivative Library

Targeting GluN2B-Selective NMDA Receptor Antagonism Executive Summary This application note details a validated workflow for the high-throughput screening (HTS) of a focused chemical library based on the 4-(3-methylpheno...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting GluN2B-Selective NMDA Receptor Antagonism

Executive Summary

This application note details a validated workflow for the high-throughput screening (HTS) of a focused chemical library based on the 4-(3-methylphenoxy)piperidine scaffold. This structural motif is pharmacologically significant as a core fragment of GluN2B-selective NMDA receptor antagonists (e.g., Ifenprodil analogs). Unlike non-selective NMDA antagonists (e.g., Ketamine, MK-801) which carry significant psychotomimetic side effects, GluN2B-selective negative allosteric modulators (NAMs) offer a promising therapeutic window for neuropathic pain, depression, and neuroprotection with reduced adverse events.

This guide provides a robust, self-validating protocol using a FLIPR-based Calcium Flux Assay to identify potent NAMs within this derivative library.

Technical Background & Mechanism

The Chemical Scaffold

The 4-(3-methylphenoxy)piperidine moiety functions as a pharmacophore that binds to the amino-terminal domain (ATD) of the GluN2B subunit. This is an allosteric site, distinct from the agonist binding site (glutamate/glycine) and the channel pore.

Mechanism of Action

Compounds in this library are screened for their ability to stabilize the receptor in a closed, non-conducting state even in the presence of agonists.

  • Target: GluN1/GluN2B heterotetrameric NMDA receptors.[1]

  • Mode: Non-competitive antagonism (Allosteric modulation).

  • Readout: Intracellular Calcium (

    
    ) fluorescence intensity.
    
Mechanistic Diagram

The following diagram illustrates the allosteric inhibition mechanism targeted by this screen.

NMDA_Mechanism Agonists Agonists (Glutamate + Glycine) Receptor_Open NMDA Receptor (Open State) Agonists->Receptor_Open Activates Ca_Influx Ca2+ Influx (Fluorescence Signal) Receptor_Open->Ca_Influx Permeates Library_Comp Library Compound (Piperidine Derivative) Allosteric_Site GluN2B ATD (Allosteric Site) Library_Comp->Allosteric_Site Binds Receptor_Closed Receptor Stabilized (Closed State) Allosteric_Site->Receptor_Closed Induces Conformational Change Receptor_Closed->Receptor_Open Inhibits Transition Receptor_Closed->Ca_Influx Blocks Signal

Figure 1: Mechanism of Action. The piperidine derivative binds the allosteric site, preventing channel opening despite agonist presence.

Experimental Design & Logic

Cell Line Selection

Recombinant HEK293-GluN1/GluN2B (Inducible): Constitutive expression of NMDA receptors is toxic to HEK293 cells due to excitotoxicity.

  • Protocol Requirement: Use a Tet-On inducible system . Induce expression with Doxycycline (1 µg/mL) 24 hours prior to the assay.

  • Selection Markers: Maintain cells under antibiotic selection (e.g., Hygromycin/Blasticidin) during passage, but remove antibiotics during the assay plating step.

Assay Logic: The "Add-Add-Read" Workflow

To distinguish antagonists from agonists, we employ a two-addition protocol on the kinetic plate reader.

  • Addition 1 (Test Compounds): Assess if the compound itself activates the channel (Agonist mode) or prepares the block (Antagonist mode).

  • Incubation: 10 minutes to allow equilibration at the allosteric site.

  • Addition 2 (Challenge): Add Glutamate (EC80) + Glycine.

  • Signal: A reduction in the Calcium peak compared to DMSO controls indicates a "Hit."

Detailed Protocol: Calcium Flux HTS

Reagents & Buffers
ComponentComposition/Notes
Assay Buffer (HBSS) 1x HBSS, 20 mM HEPES, pH 7.4. Crucial: Must be nominally Mg2+-free to avoid voltage-dependent block.
Dye Loading Solution Fluo-4 AM or Calcium 6 (Molecular Devices). Calcium 6 is preferred for HTS due to larger signal window and no-wash capability.
Agonist Challenge Glutamate (10 µM final) + Glycine (10 µM final).
Positive Control Ifenprodil (10 µM final). Known GluN2B blocker.[2]
Negative Control DMSO (0.5% final).
Step-by-Step Workflow
Step 1: Cell Plating (Day -1)
  • Harvest induced HEK293-GluN1/GluN2B cells using Accutase (avoid Trypsin to preserve surface receptors).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20 µL/well into 384-well Poly-D-Lysine coated black/clear-bottom plates.

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Dye Loading (Day 0)
  • Prepare Calcium 6 dye in Assay Buffer with 2.5 mM Probenecid (to inhibit anion transport).

  • Add 20 µL of dye solution to each well (Total volume = 40 µL).

  • Incubate: 1 hour at 37°C, followed by 15 minutes at Room Temperature (RT) to minimize edge effects.

Step 3: Compound Preparation
  • Source Plate: 4-(3-methylphenoxy)piperidine library in 100% DMSO.

  • Intermediate Plate: Dilute compounds in Assay Buffer to 5x final concentration.

    • Note: Ensure final DMSO concentration < 0.5% to avoid non-specific artifacts.

Step 4: Kinetic Reading (FLIPR / FDSS)

Set instrument temperature to 25°C or 37°C (consistent).

  • Baseline: Read fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Injection 1 (Antagonist Screen): Add 10 µL of diluted library compounds.

  • Read: Monitor for 5 minutes (detects potential agonists).

  • Injection 2 (Agonist Challenge): Add 12.5 µL of Glutamate/Glycine (5x EC80 concentration).

  • Read: Monitor peak response for 3 minutes.

HTS Workflow Diagram

HTS_Workflow Library Library Source (DMSO Plates) Echo Acoustic Dispensing (Intermediate Plate) Library->Echo Dilution FLIPR FLIPR/FDSS (Kinetic Read) Echo->FLIPR Transfer CellPlate HEK-GluN2B Cells + Calcium 6 Dye CellPlate->FLIPR Load Analysis Data Analysis (Z-Factor & IC50) FLIPR->Analysis RFU Data

Figure 2: High-Throughput Screening Workflow for Calcium Flux Assays.

Data Analysis & Quality Control

Primary Screen Analysis

Calculate the Percent Inhibition (PIN) for each well:



  • 
    : Relative Fluorescence Units of the test compound.
    
  • 
    : Average signal of DMSO + Agonist (Negative Control).
    
  • 
    : Average signal of Ifenprodil + Agonist (Positive Control).
    
Assay Robustness (Z-Factor)

Before running the full library, validate the plate using the Z-factor formula [1]:



  • Acceptance Criteria:

    
     is required for a reliable HTS assay.[3][4]
    
  • Typical Performance: For Calcium 6 assays on HEK-NMDA, expect

    
    .
    
Hit Selection
  • Hit Cutoff: Compounds exhibiting

    
     inhibition at the screening concentration (typically 10 µM).
    
  • Counter-Screen: Analyze the "Injection 1" data. Any compound causing a fluorescence spike before agonist addition is a potential agonist or fluorescence artifact and should be flagged.

Hit Validation & Secondary Assays

Hits identified in the FLIPR screen must be validated to confirm mechanism and selectivity.

Electrophysiology (Gold Standard)

Manual or automated patch-clamp (e.g., QPatch) is required to confirm the flux data.

  • Protocol: Whole-cell voltage clamp at -60 mV.

  • Observation: Rapid application of agonist should elicit a current. Co-application of the hit compound should reduce the steady-state current without affecting the peak significantly (characteristic of some kinetic stabilizers) or reduce peak if pre-incubated.

  • Selectivity Check: Test hits against GluN1/GluN2A cell lines. A true GluN2B-selective compound (like Ifenprodil) should show

    
    -fold lower potency on GluN2A subtypes [2].
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology.

  • Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews.

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Application Note.

Disclaimer: This protocol is designed for research purposes only. All chemical handling should comply with local EHS safety regulations regarding hazardous substances.

Sources

Method

Application Note: Formulation &amp; Protocol for 4-(3-Methylphenoxy)piperidine in In Vitro Studies

Abstract & Scope This technical guide provides a standardized protocol for the formulation and handling of 4-(3-Methylphenoxy)piperidine , a functionalized piperidine scaffold frequently utilized as a fragment in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a standardized protocol for the formulation and handling of 4-(3-Methylphenoxy)piperidine , a functionalized piperidine scaffold frequently utilized as a fragment in medicinal chemistry (e.g., for NMDA, Sigma receptor, or GPCR ligand development) and as a chemical probe.

Due to the distinct physicochemical dichotomy between its free base (lipophilic) and hydrochloride salt (hydrophilic) forms, improper formulation often leads to experimental artifacts such as compound precipitation, "crashing out" in culture media, or solvent-induced cytotoxicity. This guide defines the optimal solubilization strategies, storage conditions, and dilution workflows to ensure data integrity in cell-based assays.

Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step in successful formulation. The piperidine nitrogen provides a basic center (pKa ~10–11), making pH control critical.

PropertyValue / DescriptionImplications for Formulation
Molecular Weight 191.27 g/mol Calculation of Molarity (10 mM stock = 1.91 mg/mL).
LogP (Octanol/Water) ~2.4 – 2.5 (Lipophilic)Free Base: Poor water solubility; requires organic co-solvent (DMSO/EtOH).
pKa (Basic Nitrogen) ~10.5 (Estimated)HCl Salt: High water solubility but acidic in unbuffered water.
Appearance Pale yellow oil or low-melting solidFree Base: May require warming to handle; prone to oxidation.
Solubility (Free Base) DMSO (>100 mM), Ethanol (>50 mM)Preferred stock solvents.
Solubility (HCl Salt) Water (>50 mM), PBS (>10 mM)Preferred for aqueous stocks; avoid freezing/thawing cycles.

Protocol A: Stock Solution Preparation

Option 1: Free Base Formulation (CAS 63843-46-9)

Best for: High-throughput screening, libraries stored in DMSO.

Reagents:

  • Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

  • Vortex mixer.

  • Amber glass vials (to prevent photodegradation).

Procedure:

  • Weighing: Accurately weigh 1.91 mg of 4-(3-Methylphenoxy)piperidine into a sterile amber vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM Master Stock.

  • Dissolution: Vortex vigorously for 30 seconds. If the compound is an oil, ensure it fully disperses from the vial walls.

    • Note: If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[1][2][3][4] Stable for ~6 months. Verify by HPLC if stored longer.

Option 2: Hydrochloride Salt Formulation (CAS 1166820-47-8)

Best for: Sensitive primary cells, avoiding DMSO toxicity.

Reagents:

  • Sterile Milli-Q Water or PBS (pH 7.4).

  • 0.22 µm Syringe Filter (PES or Nylon).

Procedure:

  • Weighing: Weigh 2.28 mg (adjusting for MW of HCl salt: ~227.7 g/mol ) into a sterile tube.

  • Solubilization: Add 1.0 mL of sterile water or PBS to achieve a 10 mM Master Stock.

  • Dissolution: Vortex until clear. The salt should dissolve readily.[2]

  • Sterilization: Filter sterilize using a 0.22 µm syringe filter into a fresh sterile vial.

  • Storage: Store at -20°C. Caution: Aqueous stocks are more prone to hydrolysis or microbial growth than DMSO stocks.

Protocol B: Working Solution & Media Dilution

Critical Directive: The transition from organic stock (DMSO) to aqueous media is the "Danger Zone" for precipitation. The final DMSO concentration must remain <0.1% (v/v) to avoid solvent toxicity artifacts.[5][6]

The "Intermediate Dilution" Method (Recommended)

Do not pipe 100% DMSO stock directly into the cell culture well. This creates a local high-concentration "hotspot" that precipitates the compound immediately.

Workflow:

  • Target Concentration: Assume a final assay concentration of 10 µM .

  • Step 1 (Intermediate): Dilute the 10 mM DMSO stock 1:100 into culture media (or PBS) to create a 100 µM (1% DMSO) working solution.

    • Technique: Add media rapidly to the DMSO aliquot while vortexing to prevent crystal nucleation.

  • Step 2 (Final): Dilute the 100 µM working solution 1:10 into the final cell culture well.

    • Final Result: 10 µM Compound, 0.1% DMSO .

Visualization: Dilution Workflow

DilutionProtocol Solid Solid Compound (1.91 mg) Stock Master Stock (10 mM in DMSO) Solid->Stock + 1 mL DMSO Inter Intermediate Working Sol. (100 µM in Media) [1% DMSO] Stock->Inter 1:100 Dilution (Vortex Rapidly) Precip Check for Precipitation! Inter->Precip Visual Inspection Final Final Assay Well (10 µM) [0.1% DMSO] Precip->Final 1:10 Dilution (Add to Cells)

Figure 1: Step-wise dilution strategy to minimize osmotic shock and precipitation risks.

Quality Control & Self-Validation

To ensure your data is trustworthy, you must validate the formulation before treating cells.

The "Crystal Check" (Microscopy)

Before adding to cells, place 100 µL of your Final Assay Solution (e.g., 10 µM in media) into a blank well.

  • Observe: View under 10x/20x phase-contrast microscopy.

  • Pass: Solution is clear.

  • Fail: Visible needle-like crystals or dark aggregates.

    • Remedy: Reduce concentration or switch to the HCl salt form.

Vehicle Control Setup

Every experiment must include a Vehicle Control well containing the exact concentration of solvent used in the treatment group (e.g., 0.1% DMSO) without the compound.

  • Purpose: To normalize for any baseline toxicity caused by DMSO.

Biological Application Context

4-(3-Methylphenoxy)piperidine acts as a lipophilic amine probe. In in vitro systems, its behavior is governed by:

  • Lysosomal Trapping: As a basic amine (pKa ~10), it may accumulate in acidic organelles (lysosomes), potentially leading to phospholipidosis artifacts if used at high concentrations (>30 µM) for prolonged periods.

  • Off-Target Effects: At >10 µM, piperidine scaffolds can interact with Sigma receptors or ion channels. Dose-response curves should always start below 1 µM to identify specific high-affinity interactions.

Signaling & Interaction Logic

Mechanism Compound 4-(3-Methylphenoxy)piperidine (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (Free Base) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Protonation & Trapping (Ion Trapping Effect) Target Specific Target (e.g., Receptor/Enzyme) Cytosol->Target Binding

Figure 2: Cellular uptake and potential lysosomal trapping mechanism of lipophilic piperidines.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Conc. too high (>50 µM); Shock dilution.Use "Intermediate Dilution" method. Warm media to 37°C before addition.
Cell Detachment DMSO toxicity (>0.5%).[7][8]Reduce final DMSO to <0.1%. Ensure Vehicle Control matches.
Yellowing of Stock Oxidation of amine.Purchase fresh compound. Store under Nitrogen/Argon if possible.
Inconsistent IC50 Compound adhering to plastic.Use low-binding plasticware or glass-coated plates for hydrophobic compounds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine. (Structural Analog Reference). Retrieved from [Link]

  • LifeTein (2023). DMSO Usage in Cell Culture: Solubility and Cytotoxicity Guidelines. Retrieved from [Link]

  • Eppendorf (2021). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies to Reduce Plasma Protein Binding of Phenoxymethylpiperidines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the pharmacokinetic properties of phenoxymethylpiperidine-bas...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the pharmacokinetic properties of phenoxymethylpiperidine-based compounds. High plasma protein binding (PPB) is a frequent challenge in this chemical space, and this document provides a structured, in-depth approach to understanding and mitigating this issue.

Frequently Asked Questions (FAQs)

Q1: Why is high plasma protein binding a concern for our phenoxymethylpiperidine drug candidates?

High plasma protein binding (PPB) can significantly impact a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. According to the "free drug hypothesis," only the unbound fraction of a drug is available to diffuse across membranes, interact with its target receptor, and be eliminated from the body.[1][2] For phenoxymethylpiperidines, which are often developed for central nervous system (CNS) targets, high PPB can limit brain penetration and reduce efficacy. Furthermore, compounds with high PPB (typically >90%) can be sensitive to changes in plasma protein concentrations, which can vary due to disease states, age, or co-administration of other drugs.[3] This can lead to unpredictable free drug concentrations and potential toxicity.

Q2: What are the primary plasma proteins that bind to drugs, and which are most relevant for phenoxymethylpiperidines?

The most abundant plasma protein is albumin, which primarily binds acidic and neutral drugs.[1] Alpha-1-acid glycoprotein (AAG) is another key plasma protein that tends to bind basic and neutral drugs.[1][4] Given that many phenoxymethylpiperidines are basic compounds, binding to both albumin and AAG should be considered. Lipoproteins can also contribute to the binding of highly lipophilic drugs.[5]

Q3: What are the key physicochemical drivers of high plasma protein binding in the phenoxymethylpiperidine series?

The primary drivers of high PPB are lipophilicity and the presence of ionizable groups. A strong correlation exists between a compound's lipophilicity (often measured as logP or logD) and its degree of plasma protein binding.[6][7] Highly lipophilic compounds tend to bind to hydrophobic pockets on plasma proteins like albumin.[8] Additionally, the basic piperidine nitrogen in the phenoxymethylpiperidine scaffold will be protonated at physiological pH, leading to ionic interactions with negatively charged residues on albumin.[8]

Troubleshooting Guide: Strategies to Reduce Plasma Protein Binding

This section provides actionable strategies and experimental workflows to systematically address high PPB in your phenoxymethylpiperidine series.

Issue 1: My lead phenoxymethylpiperidine compound exhibits >99% plasma protein binding. Where do I start?

The first step is to establish a robust baseline understanding of your compound's properties and develop a clear Structure-Activity Relationship (SAR) for plasma protein binding.

Step 1.1: Accurate Measurement of Plasma Protein Binding

It is crucial to have a reliable in vitro assay to measure PPB. Equilibrium dialysis is considered the gold standard method for determining the unbound fraction (fu) of a drug in plasma.[9][10]

Experimental Protocol: Equilibrium Dialysis

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO.

  • Incubation: The compound is added to plasma (from the species of interest, e.g., human, rat) at a relevant concentration (e.g., 1-5 µM) and placed in one chamber of an equilibrium dialysis device.[10][11] The other chamber contains a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4). The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 10,000 Da) that allows the free drug to pass through but retains the plasma proteins.[10]

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[11]

  • Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The proteins in the plasma sample are precipitated, and the concentration of the drug in both samples is quantified using a sensitive analytical method like LC-MS/MS.[10][11]

  • Calculation: The percentage of bound drug is calculated based on the concentrations in the two chambers.

Step 1.2: Characterize Physicochemical Properties

Concurrently, measure key physicochemical properties that influence PPB:

  • Lipophilicity (logD at pH 7.4): This is a critical parameter. High lipophilicity is strongly correlated with high PPB.[6][12]

  • pKa: Understanding the ionization state of your molecule at physiological pH is essential for predicting ionic interactions with plasma proteins.[8]

The relationship between these factors can be visualized as follows:

Key physicochemical drivers of high plasma protein binding.

Issue 2: How can I structurally modify my phenoxymethylpiperidine scaffold to reduce plasma protein binding?

Once you have a baseline, you can begin a systematic medicinal chemistry effort to modulate PPB. The goal is to reduce lipophilicity and disrupt favorable binding interactions without compromising target potency and other desirable ADME properties.

Strategy 2.1: Reduce Lipophilicity

Reducing the overall lipophilicity of your molecule is often the most effective strategy to lower PPB.[4][6]

Tactics:

  • Introduce Polar Functional Groups: Strategically add polar groups such as hydroxyl (-OH), amide (-CONH2), or small polar heterocycles (e.g., oxetane, azetidine) to the phenoxymethylpiperidine scaffold.

  • Replace Lipophilic Moieties: Substitute lipophilic aromatic rings or alkyl chains with more polar bioisosteres.

  • "Escape from Flatland": Introduce sp3-hybridized carbons to create more three-dimensional structures, which can reduce the planar surface area available for non-specific hydrophobic interactions.

Strategy 2.2: Modulate pKa

Altering the pKa of the basic piperidine nitrogen can influence its charge state at physiological pH and thus its ionic interactions with plasma proteins.

Tactics:

  • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups near the piperidine nitrogen can lower its pKa, reducing the extent of protonation at pH 7.4.

  • Incorporate Heteroatoms: Replacing a carbon atom in the piperidine ring with a heteroatom can also modulate pKa.

Strategy 2.3: Introduce Steric Hindrance

Introducing bulky groups near the key binding regions of your molecule can sterically hinder its interaction with the binding pockets of plasma proteins.

Workflow for Structural Modification and Evaluation

The following workflow illustrates a systematic approach to modifying your lead compound and evaluating the impact on PPB.

Optimization_Workflow Start Lead Compound (High PPB) Design Design Analogs (Reduce logD, Modulate pKa) Start->Design Synthesis Synthesize Analogs Design->Synthesis Assay_PPB Measure PPB (Equilibrium Dialysis) Synthesis->Assay_PPB Assay_Potency Measure Target Potency Synthesis->Assay_Potency Assay_ADME Profile Other ADME Properties Synthesis->Assay_ADME Analyze Analyze SAR Assay_PPB->Analyze Assay_Potency->Analyze Assay_ADME->Analyze Analyze->Design Iterate Optimized Optimized Compound (Lower PPB) Analyze->Optimized Goal Achieved

Sources

Optimization

Catalyst selection for efficient synthesis of 4-aryl-piperidines

Technical Support Center: Synthesis of 4-Aryl-Piperidines Topic: Catalyst Selection & Process Optimization Ticket ID: CHEM-SUP-4AP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Aryl-Piperidines

Topic: Catalyst Selection & Process Optimization Ticket ID: CHEM-SUP-4AP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Strategic Landscape

The 4-aryl-piperidine scaffold is a pharmacophore "super-class," forming the core of opioids (fentanyl), SSRIs (paroxetine), and antihistamines. Synthesizing this motif efficiently requires navigating two primary challenges: amine poisoning of transition metal catalysts and regiocontrol (C4 vs. C2/C3).

Your choice of catalyst dictates the synthetic route. Use the decision matrix below to select your workflow.

Workflow Decision Matrix

CatalystSelection Start Starting Material? Piperidone N-Protected 4-Piperidone Start->Piperidone Pyridine 4-Aryl Pyridine Start->Pyridine Piperidine Unsubstituted Piperidine Start->Piperidine EnolTf Step 1: Enol Triflate Formation Step 2: Suzuki Coupling Piperidone->EnolTf Vinyl triflate route Hydro Heterogeneous Hydrogenation Pyridine->Hydro Reduction CHAct Direct C-H Arylation (Requires Directing Group) Piperidine->CHAct Advanced/Niche CatSuzuki Rec: XPhos Pd G4 (Resistant to amine poisoning) EnolTf->CatSuzuki CatHydro Rec: PtO2 (Adam's Cat) (Cis-selective, acidic media) Hydro->CatHydro CatCH Rec: Pd(OAc)2 + Aminoquinoline (C4-selective) CHAct->CatCH

Figure 1: Strategic decision tree for selecting the synthetic route and corresponding catalyst system.

Module A: Suzuki-Miyaura Coupling (The "Workhorse" Route)

This is the most reliable method for medicinal chemistry. It involves converting N-protected 4-piperidone to an enol triflate, followed by coupling with an aryl boronic acid.

The Challenge: Amine Poisoning & Oxidative Addition

Standard catalysts like Pd(PPh3)4 often fail here. The basic nitrogen (even if protected as Boc/Cbz) can coordinate to Pd, arresting the cycle. Furthermore, enol triflates are thermally unstable, requiring a catalyst that initiates oxidative addition rapidly at mild temperatures.

Recommended Catalyst System
  • Catalyst: XPhos Pd G4 (or G3).

    • Why: The bulky biaryl phosphine (XPhos) prevents amine coordination. The G4 precatalyst ensures a defined 1:1 L:Pd ratio and rapid activation at room temperature.

  • Base: K3PO4 (mild, anhydrous) or K2CO3.

  • Solvent: THF:Water (10:1) or Dioxane.[1][2]

Standard Operating Procedure (SOP-SM-04)
  • Enol Triflate Formation:

    • Cool a solution of N-Boc-4-piperidone (1.0 equiv) in dry THF to -78°C.

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.

    • Add PhNTf2 (N-phenyl-bis(trifluoromethanesulfonimide)) (1.1 equiv).

    • Warm to 0°C. Quench and isolate. Note: Use immediately; enol triflates degrade on silica.

  • Coupling Reaction:

    • Vessel: Charge a vial with the Enol Triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

    • Catalyst: Add XPhos Pd G4 (2.0 mol%).

    • Solvent: Add degassed THF/H2O (10:1, 0.2 M).

    • Conditions: Seal and stir at 60°C for 2-4 hours.

    • Workup: Filter through Celite, concentrate, and purify.

Troubleshooting Guide: Suzuki Coupling
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by trace amines or oxidation.Switch to XPhos Pd G4 . Ensure rigorous degassing (sparge with Ar for 15 min).
Hydrolysis of Triflate Reaction medium too basic or wet.Switch base to K3PO4 (anhydrous) or KF . Reduce water ratio in solvent.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl).Use MIDA boronates or Potassium Trifluoroborates (Molander salts) for slow release.
Homocoupling (Ar-Ar) Oxygen leak.[3]Check septa integrity. Add 1-2 drops of degassed water if using anhydrous conditions (activates the boronate).

Module B: Heterogeneous Hydrogenation (Stereocontrol)

If you synthesize the 4-aryl-tetrahydropyridine (via Suzuki) or start from a 4-arylpyridine, you must reduce the alkene/heterocycle. The challenge is controlling the stereochemistry (cis vs. trans) and preventing over-reduction (dehalogenation).

Catalyst Selection Table
CatalystConditionsMajor IsomerNotes
10% Pd/C MeOH, H2 (1 atm)Trans (Thermodynamic)Standard. Risk of dehalogenation if Ar-Cl/Br is present.
PtO2 (Adam's) AcOH, H2 (50 psi)Cis (Kinetic)Acidic media protonates the amine, anchoring it to the catalyst surface for face-selective hydrogenation.
Rh/C MeOH or AcOHCis Best for preventing dehalogenation of aryl halides during reduction.
Critical Protocol: Cis-Selective Reduction

To achieve high cis-selectivity (e.g., for paroxetine analogs):

  • Dissolve substrate in Glacial Acetic Acid .

  • Add PtO2 (5 wt%).

  • Hydrogenate at 50 psi (Parr shaker) for 12 hours.

  • Mechanism: The protonated piperidine nitrogen directs adsorption onto the metal surface, forcing hydrogen delivery from the less hindered face.

Module C: Direct C-H Arylation (Advanced)

For direct functionalization of unsubstituted piperidines at C4. This is an emerging field and less robust than Suzuki coupling but offers shorter step counts.

  • Catalyst: Pd(OAc)2 combined with a directing group (e.g., aminoquinoline amide).[4]

  • Mechanism: The directing group steers the Pd center to the distal C4 position via a strained palladacycle.

  • Warning: Without a specific directing group, C-H activation usually occurs at the activated C2 (alpha) position.

Troubleshooting Workflow: "Reaction Stalled"

Use this logic flow when your cross-coupling stalls despite using standard conditions.

Troubleshooting Issue Reaction Stalled / Low Yield CheckColor Check Reaction Color Issue->CheckColor BlackPpt Black Precipitate (Pd Black)? CheckColor->BlackPpt YesBlack Yes: Catalyst Decomposed BlackPpt->YesBlack Yes NoBlack No: Catalyst Inactive BlackPpt->NoBlack No Action1 1. Increase Ligand:Pd ratio 2. Lower Temp 3. Degas better YesBlack->Action1 Action2 1. Switch to XPhos Pd G4 2. Add additives (CsF) 3. Check Boronic Acid purity NoBlack->Action2

Figure 2: Diagnostic workflow for stalled palladium-catalyzed couplings.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2 for the Suzuki coupling? A: Yes, Pd(dppf)Cl2 is a robust alternative to XPhos Pd G4, particularly for large-scale batches where cost is a factor. It is more resistant to air than Pd(PPh3)4 but generally requires higher temperatures (80-100°C) which may degrade sensitive enol triflates.

Q: My product contains a halogen (Cl/Br) on the aryl ring. How do I hydrogenate the double bond without removing the halogen? A: Do not use Pd/C. Palladium is excellent at hydrodehalogenation. Switch to Rh/C (5%) or Pt/C (sulfided) . These catalysts are less active toward Ar-X bonds while still reducing the olefin.

Q: Why is my enol triflate turning black before I even add the catalyst? A: Enol triflates of piperidines are notoriously unstable at room temperature. They must be kept at -20°C and used within 24 hours. If it turns black, it has decomposed to the ketone and vinyl polymer; discard and resynthesize.

References

  • Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Substrates: The Role of Precatalysts." Journal of the American Chemical Society.

    • Grounding: Establishes XPhos Pd G3/G4 as the superior choice for amine-rich environments.
  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition.

    • Grounding: Provides alternatives (trifluoroborates) for unstable boronic acids.[5]

  • Glorius, F., et al. (2011). "Asymmetric Hydrogenation of Pyridines and Heterocycles." Angewandte Chemie.

    • Grounding: Source for heterogeneous hydrogen
  • Yu, J. Q., et al. (2014). "Pd-Catalyzed C(sp3)–H Arylation of Piperidines at C4." Nature.

    • Grounding: Authoritative source for the advanced C-H activ

Sources

Troubleshooting

Technical Support Center: Optimizing Brain Penetrance of Piperidine-Based CNS Drug Candidates

Welcome to the technical support center for researchers, scientists, and drug development professionals working on piperidine-based Central Nervous System (CNS) drug candidates. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on piperidine-based Central Nervous System (CNS) drug candidates. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the optimization of brain penetrance for this important class of molecules. The piperidine scaffold is a privileged structure in CNS drug discovery, but its inherent basicity and structural features can present unique challenges in traversing the blood-brain barrier (BBB).[1][2][3][4][5] This resource synthesizes field-proven insights and established scientific principles to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Experimental Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: My piperidine series shows excellent in vitro potency but has a consistently low brain-to-plasma ratio (Kp) in rodent models. What are the likely causes and how can I address this?

A1: A low Kp value, despite high target affinity, is a classic problem in CNS drug development and often points to poor permeability across the blood-brain barrier (BBB).[6] For piperidine-containing compounds, two primary culprits should be investigated: P-glycoprotein (P-gp) mediated efflux and suboptimal physicochemical properties.

Initial Diagnosis: Is it a P-gp Efflux Problem?

The basic nitrogen of the piperidine ring often makes these compounds substrates for the P-gp efflux transporter, a key gatekeeper at the BBB that actively pumps xenobiotics out of the brain.[7][8][9]

Troubleshooting Steps:

  • In Vitro Efflux Assay: The first step is to determine if your compounds are P-gp substrates. A Caco-2 or MDCK-MDR1 bidirectional permeability assay is the gold standard for this. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux.[10][11]

  • Structural Modifications to Mitigate P-gp Efflux: If P-gp efflux is confirmed, several medicinal chemistry strategies can be employed:

    • Reduce Basicity (pKa): Lowering the pKa of the piperidine nitrogen can decrease its ionization at physiological pH (7.4), which has been shown to reduce P-gp recognition.[12][13][14][15] Introducing electron-withdrawing groups near the nitrogen, such as fluorine, can achieve this.[14] However, be mindful that reducing basicity can also impact target engagement and solubility.

    • Increase Steric Hindrance: Adding bulky substituents near the basic nitrogen can sterically hinder the interaction with the P-gp binding site.

    • Remove Hydrogen Bond Donors: Reducing the number of hydrogen bond donors in the molecule can decrease P-gp substrate liability.[16][17]

    • Bioisosteric Replacement: Consider replacing the piperidine ring with a bioisostere that has a lower pKa or different conformational properties, such as a morpholine or a spirocyclic system.[4][18][19]

Deeper Dive: Are Physicochemical Properties Suboptimal?

If P-gp efflux is not the primary issue, or if mitigating it is insufficient, a thorough evaluation of the compound's physicochemical profile is necessary.

Troubleshooting Steps:

  • Assess Key Physicochemical Parameters: For your piperidine series, measure or calculate the following properties and compare them to the optimal ranges for CNS drugs (see Table 1).

  • Systematic SAR Exploration:

    • Lipophilicity (LogD7.4): Systematically modify substituents on the piperidine ring or elsewhere in the molecule to tune lipophilicity. Aim for the optimal range, as excessively high lipophilicity can lead to increased metabolic clearance and non-specific binding.

    • Polar Surface Area (PSA): Introduce or remove polar functional groups to modulate PSA. Be aware that this can also affect solubility and target binding.

    • Molecular Weight (MW): While a general guideline, strive to keep the molecular weight as low as possible while maintaining potency and selectivity.

Physicochemical PropertyGeneral Optimal Range for CNS DrugsRelevance for Piperidine-Based Compounds
Lipophilicity (LogD at pH 7.4) 1 - 3The basicity of the piperidine ring significantly influences LogD. Fine-tuning this property is crucial for balancing permeability and off-target effects.
Topological Polar Surface Area (TPSA) < 90 ŲThe piperidine nitrogen contributes to the overall PSA. Modifications to the ring or its substituents can be used to modulate this value.[20]
Molecular Weight (MW) < 450 DaKeeping the molecule compact is important for passive diffusion across the BBB.
Number of Hydrogen Bond Donors (HBD) ≤ 3The N-H of an unsubstituted piperidine is a hydrogen bond donor. N-substitution can be a strategy to reduce HBD count.
Basicity (pKa) 7.5 - 10.5The pKa of the piperidine nitrogen is a critical parameter to control. High basicity can lead to P-gp efflux and sequestration in acidic lysosomes.[12][13][14][15]

Table 1: Guideline Physicochemical Properties for CNS Drug Candidates.

Workflow for Diagnosing Low Brain Penetrance

Caption: Diagnostic workflow for low brain penetrance.

Q2: My lead piperidine compound shows high P-gp efflux in the Caco-2 assay. How can I be sure this is the reason for low brain penetrance in vivo, and what's the best way to proceed?

A2: While a high efflux ratio in vitro is a strong indicator, it's crucial to confirm this mechanism in vivo. The most definitive way is to conduct a pharmacokinetic study in both wild-type and P-gp knockout (mdr1a/b-/-) mice. A significantly higher brain-to-plasma ratio in the knockout mice compared to the wild-type mice provides direct evidence of P-gp-mediated efflux at the BBB.

If P-gp efflux is confirmed as the primary barrier, a prodrug approach can be a viable strategy.

Prodrug Strategy for Piperidine-Based Drugs:

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[7][17][21] For piperidine-containing compounds, a common strategy is to temporarily mask the basic nitrogen to create a more lipophilic, neutral molecule that can passively diffuse across the BBB. Once in the brain, the prodrug is cleaved by brain-specific enzymes to release the active parent compound.

A well-established example is the dihydropyridine-pyridinium salt redox system.[22] The piperidine nitrogen can be incorporated into a dihydropyridine carrier, which is lipophilic and can cross the BBB. In the brain, it is oxidized to the charged pyridinium salt, trapping the molecule in the CNS where it can then release the active drug.[22]

Conceptual Prodrug Activation in the CNS

G cluster_0 Bloodstream cluster_1 Blood-Brain Barrier cluster_2 Brain Prodrug Lipophilic Prodrug (Piperidine N masked) BBB Passive Diffusion Prodrug->BBB Crosses BBB Prodrug_Brain Prodrug in Brain BBB->Prodrug_Brain Active_Drug Active Drug (Piperidine N exposed) Prodrug_Brain->Active_Drug Enzymatic Cleavage

Caption: Prodrug strategy for enhanced brain delivery.

Frequently Asked Questions (FAQs)

Q: What is the ideal pKa for a piperidine-containing CNS drug candidate?

A: While there is no single "magic number," a pKa in the range of 7.5 to 10.5 is often cited for successful CNS drugs.[23] For piperidine-based compounds, it's a delicate balance. A pKa that is too high can lead to excessive ionization at physiological pH, increasing the risk of P-gp efflux and lysosomal trapping. Conversely, a pKa that is too low may compromise the desired interactions with the biological target, which often involve the protonated form of the amine. Therefore, it is often beneficial to tune the pKa to be as low as possible while retaining the necessary biological activity.

Q: How does the conformation of the piperidine ring affect BBB penetration?

A: The conformation of the piperidine ring can influence its physicochemical properties and interactions with transporters. For example, the orientation of substituents (axial vs. equatorial) can affect the molecule's overall shape, polarity, and lipophilicity.[14] While not as extensively studied as other parameters, it is a factor to consider, especially when introducing bulky or polar substituents. Computational modeling can be a useful tool to explore the preferred conformations of your compounds and how they might interact with a model of the BBB.

Q: Are there any special considerations when running a PAMPA-BBB assay with basic compounds like piperidines?

A: Yes. The pH of the donor and acceptor compartments in a PAMPA (Parallel Artificial Membrane Permeability Assay) is critical for basic compounds. Since the ionization state of the piperidine will affect its ability to partition into the artificial membrane, it is important to use a buffer system that maintains a physiological pH (typically 7.4) in both compartments. Some specialized PAMPA protocols, like the Double-Sink™ PAMPA, are designed to better mimic in vivo conditions and can provide more predictive data for ionizable compounds.[21][24]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

This protocol provides a general outline for assessing the passive permeability of piperidine-based compounds across an artificial membrane mimicking the BBB.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen)

  • 96-well acceptor plate

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the Lipid Membrane: Dissolve porcine brain lipid extract in dodecane (e.g., 20 mg/mL).

  • Coat the Filter Plate: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well of the filter plate. Allow the solvent to evaporate.

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare the Donor Plate: Dissolve test and control compounds in PBS (pH 7.4) to the desired concentration (e.g., 100 µM). It is common to have a small percentage of DMSO (e.g., 1-2%) to aid solubility.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate.

  • Add Donor Solutions: Add 150 µL of the compound solutions to the appropriate wells of the filter (donor) plate.

  • Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    Pe = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - ([CA(t)] / Ceq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA(t)] is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for determining the apparent permeability (Papp) and efflux ratio of a compound using Caco-2 cell monolayers.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • TEER meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). The permeability of a paracellular marker like Lucifer yellow should also be assessed and be low.

  • Prepare Dosing Solutions: Dissolve the test compound in HBSS at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both chambers for analysis.

  • Basolateral to Apical (B-A) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate under the same conditions as the A-B transport.

    • Take samples from both chambers for analysis.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • The apparent permeability (Papp) in cm/s is calculated as: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Efflux Ratio = Papp(B-A) / Papp(A-B).

Protocol 3: In Vivo Determination of Brain-to-Plasma Ratio (Kp) in Rodents

This protocol outlines a basic procedure for determining the Kp of a compound in rats or mice.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Test compound formulated for the desired route of administration (e.g., intravenous, oral)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Surgical tools for brain extraction

  • Homogenizer

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Dosing: Administer the test compound to the animals at a specific dose and route.

  • Sample Collection Time Points: At predetermined time points after dosing (e.g., 0.5, 1, 2, 4 hours), anesthetize a group of animals.

  • Blood Collection: Collect a blood sample via cardiac puncture into a heparinized tube. Centrifuge the blood to obtain plasma.

  • Brain Extraction: Perfuse the animal with saline to remove blood from the brain vasculature.[3] Carefully dissect the whole brain and weigh it.

  • Sample Preparation:

    • Store plasma samples at -80°C until analysis.

    • Homogenize the brain tissue in a suitable buffer (e.g., PBS) to create a brain homogenate.

  • Bioanalysis: Determine the concentration of the compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculate Kp: The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma, where Cbrain is the concentration of the compound in the brain (ng/g of tissue) and Cplasma is the concentration of the compound in plasma (ng/mL).

Note: To determine the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of brain penetration, the unbound fraction of the drug in both plasma and brain homogenate needs to be determined, typically through equilibrium dialysis.[6][22]

References

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Havin - eScholarship. (n.d.). Retrieved February 11, 2026, from [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery - PMC - NIH. (2025, January 17). Retrieved February 11, 2026, from [Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • PAMPA-BBB permeability assay - Bio-protocol. (n.d.). Retrieved February 11, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved February 11, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved February 11, 2026, from [Link]

  • Development of QSAR models to predict blood-brain barrier permeability - Frontiers. (n.d.). Retrieved February 11, 2026, from [Link]

  • Challenges for blood-brain barrier (BBB) screening - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. (2023, December 1). Retrieved February 11, 2026, from [Link]

  • pampa-permeability-assay.pdf - Technology Networks. (n.d.). Retrieved February 11, 2026, from [Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (n.d.). Retrieved February 11, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Paralab. (n.d.). Retrieved February 11, 2026, from [Link]

  • Structural modifications that alter the P-glycoprotein efflux properties of compounds. (n.d.). Retrieved February 11, 2026, from [Link]

  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Tuning basicity - Cambridge MedChem Consulting. (2023, December 14). Retrieved February 11, 2026, from [Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (n.d.). Retrieved February 11, 2026, from [Link]

  • Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PubMed. (2019, March 14). Retrieved February 11, 2026, from [Link]

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - MDPI. (2024, January 5). Retrieved February 11, 2026, from [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF. (2025, August 6). Retrieved February 11, 2026, from [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Retrieved February 11, 2026, from [Link]

  • Qualitative and quantitative structure–activity relationship modelling for predicting blood-brain barrier permeability of structurally diverse chemicals | Semantic Scholar. (n.d.). Retrieved February 11, 2026, from [Link]

  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. (2025, August 9). Retrieved February 11, 2026, from [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - MDPI. (2023, December 28). Retrieved February 11, 2026, from [Link]

  • Basic Bioisosteres | Cambridge MedChem Consulting. (2022, July 5). Retrieved February 11, 2026, from [Link]

  • Development of QSAR models to predict blood-brain barrier permeability - PubMed. (2022, October 20). Retrieved February 11, 2026, from [Link]

  • Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (n.d.). Retrieved February 11, 2026, from [Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). Retrieved February 11, 2026, from [Link]

  • Quantitative Structure-Activity Relationship (QSAR): A Review - IJNRD. (n.d.). Retrieved February 11, 2026, from [Link]

  • Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. (2024, November 5). Retrieved February 11, 2026, from [Link]

  • A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PubMed Central. (2013, December 3). Retrieved February 11, 2026, from [Link]

  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). Retrieved February 11, 2026, from [Link]

  • Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC. (2022, January 13). Retrieved February 11, 2026, from [Link]

  • Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration - PMC - PubMed Central. (n.d.). Retrieved February 11, 2026, from [Link]

  • Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved February 11, 2026, from [Link]

  • Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

Optimization

Scaling up 4-(3-Methylphenoxy)piperidine reactions from lab to pilot

Core Directive: The Scale-Up Philosophy Welcome to the Process Development Support Center. You are likely here because the Mitsunobu reaction that worked perfectly on a 500mg scale is now creating an unmanageable waste s...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Scale-Up Philosophy

Welcome to the Process Development Support Center. You are likely here because the Mitsunobu reaction that worked perfectly on a 500mg scale is now creating an unmanageable waste stream at the 500g scale, or you are concerned about the thermal hazards of Sodium Hydride (NaH) in your reactor.

Scaling up the ether linkage between 4-hydroxypiperidine and m-cresol (3-methylphenol) presents a classic process chemistry dilemma: the competition between Substitution (


) and Elimination (

).

This guide prioritizes Phase Transfer Catalysis (PTC) as the primary scalable route. It offers superior safety profiles and atom economy compared to Mitsunobu or NaH/DMF routes.[1]

Critical Route Selection & Safety Analysis

Before proceeding, review the reaction network below to understand the chemical causality governing your yield.

ReactionNetwork SM1 N-Boc-4-Mesyloxypiperidine (Electrophile) Target 4-(3-Methylphenoxy)piperidine (TARGET) SM1->Target SN2 Pathway (Favored by PTC/Toluene) Impurity N-Boc-1,2,3,6-tetrahydropyridine (ELIMINATION IMPURITY) SM1->Impurity E2 Pathway (Favored by Strong Base/High T) SM2 m-Cresol (Nucleophile) SM2->Target Base (K2CO3)

Figure 1: Reaction Network.[1] The secondary mesylate on the piperidine ring is prone to E2 elimination. Process controls must suppress the red pathway.

Why We Abandon the Lab Routes:
ParameterMitsunobu (Lab Standard)NaH / DMF (Old School)PTC / Toluene (Pilot Standard)
Reagents DIAD / PPh3NaH / DMFK2CO3 / TBAB
Atom Economy Poor: Generates stoichiometric Ph3PO and hydrazine waste.Moderate: Hydrogen gas evolution.High: Water and inorganic salts are the only byproducts.
Safety Low: DIAD is shock-sensitive; thermal runaway risk.[1]Critical Hazard: NaH + DMF can cause explosive runaway decomposition [1].[1]High: Aqueous/Organic biphasic system acts as a heat sink.[1]
Purification Difficult: Chromatography required to remove Ph3PO.[1]Moderate: Aqueous workup required.[1]Easy: Product stays in organic; salts wash away.[1]

The "Golden Standard" Protocol: Phase Transfer Catalysis

Objective: Synthesize 1.0 kg of N-Boc-4-(3-methylphenoxy)piperidine.

Reagents & Stoichiometry[1][2]
  • Substrate: N-Boc-4-mesyloxypiperidine (1.0 equiv)

  • Nucleophile: m-Cresol (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)[1]
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (5 vol) / Water (0.5 vol - catalytic water)

Step-by-Step Methodology
  • Reactor Setup: Charge the reactor with Toluene and m-Cresol. Begin agitation (critical for PTC).

  • Base Addition: Add micronized

    
    .[1] Note: The system will be a slurry.
    
  • Catalyst Activation: Add TBAB and the small volume of water.

    • Why Water? A trace amount of water creates an "omega phase" on the surface of the solid carbonate, facilitating the transfer of the phenoxide ion into the organic phase [2].

  • Heating: Heat the mixture to 85°C . Hold for 30 minutes to generate the potassium cresolate salt in situ.

  • Substrate Addition: Dissolve N-Boc-4-mesyloxypiperidine in minimal Toluene (1-2 vol). Add this solution slowly over 2 hours.

    • Process Control: Slow addition keeps the concentration of the electrophile low relative to the nucleophile, favoring

      
       over 
      
      
      
      .
  • Reaction Monitoring: Agitate at 85°C for 12-16 hours. Monitor by HPLC.

    • Endpoint: < 2% remaining mesylate.[1]

  • Workup: Cool to 25°C. Add water (5 vol) to dissolve salts. Separate phases. Wash organic layer with 1M NaOH (to remove excess cresol) followed by Brine.

Troubleshooting Center (FAQs)

Scenario A: "I have 30% Elimination Product (Tetrahydropyridine)."

Diagnosis: The E2 pathway is outcompeting the SN2 pathway. This occurs when the basicity is too high relative to nucleophilicity, or the temperature is too high during the initial mixing. Corrective Actions:

  • Switch Leaving Group: If using a Tosylate (Ts), switch to a Mesylate (Ms).[1] Mesylates are less sterically demanding, slightly favoring substitution.[1]

  • Reduce Temperature: Lower reaction temperature to 70°C. Reaction time will increase, but selectivity often improves.

  • Solvent Polarity: If using pure Toluene, switch to Anisole or add 10% 2-MeTHF .[1] Slightly more polar solvents stabilize the transition state for SN2.

Scenario B: "My reaction stalled at 80% conversion."

Diagnosis: Catalyst poisoning or decomposition.[1] TBAB can degrade via Hofmann elimination at prolonged high temperatures (>100°C) under basic conditions. Corrective Actions:

  • Catalyst Bump: Add an additional 2 mol% of TBAB.

  • Agitation Check: PTC is mass-transfer limited.[1] Ensure your impeller tip speed is sufficient (> 2 m/s) to maintain a fine dispersion of the solid base/aqueous phase within the toluene.

Scenario C: "I cannot remove the excess m-Cresol."

Diagnosis: m-Cresol has a high boiling point (202°C) and is difficult to distill off without degrading the product. Corrective Actions:

  • The Claisen Wash: Do not rely on distillation. Use a 1M NaOH wash during workup.[1] The m-cresol will deprotonate (becoming water-soluble sodium cresolate) and partition into the aqueous layer. The product (carbamate) is stable to dilute base.

  • Verification: Check the pH of the aqueous wash. It must be >12 to ensure complete cresol removal.[1]

Scenario D: "I am seeing an emulsion during the water wash."

Diagnosis: The combination of the piperidine carbamate (surfactant-like properties) and fine carbonate particles creates stable emulsions. Corrective Actions:

  • Filtration First: Filter the reaction mixture through a pad of Celite or a sintered glass filter before adding water. Removing the fine solid

    
     particles prevents them from stabilizing the emulsion.
    
  • Salting Out: Increase the ionic strength of the aqueous layer by using 10% NaCl solution instead of pure water.

Safety & Compliance: The NaH/DMF Warning

CRITICAL ALERT: Do not attempt to scale up this reaction using Sodium Hydride (NaH) in Dimethylformamide (DMF).

  • The Hazard: NaH and DMF are incompatible at elevated temperatures. The decomposition is exothermic and generates gas, leading to a "runaway" scenario that can rupture reactor disks [1].[1]

  • The Mechanism: Base-catalyzed decomposition of DMF leads to dimethylamine and carbon monoxide/formate species, releasing significant heat.[1]

  • The Alternative: If you must use a strong base (e.g., for a less acidic phenol), use NaH in THF or NaH in Toluene , but never in DMF or DMAc.[1]

Process Decision Logic

Use this flow to determine your workup strategy based on impurity profiles.

WorkupLogic Start End of Reaction (HPLC Check) CheckElim Elimination Impurity > 5%? Start->CheckElim HighElim Recrystallize from Heptane/EtOAc CheckElim->HighElim Yes LowElim Proceed to Wash CheckElim->LowElim No Final Isolate Product (Evaporate & Dry) HighElim->Final CheckCresol Residual m-Cresol present? LowElim->CheckCresol Wash Wash 2x with 1M NaOH Then Brine CheckCresol->Wash Yes Distill Do NOT Distill (Risk of degradation) CheckCresol->Distill No (Rare) Wash->Final

Figure 2: Downstream Processing Decision Tree. Prioritize chemical washing over thermal separation to maintain product integrity.

References

  • Yang, Q., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide."[1] Organic Process Research & Development, vol. 23, no.[1] 10, 2019, pp. 2210–2217.[1]

  • Starks, C. M., & Liotta, C. L. "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives."[1][2] Chapman & Hall, 1994.[1][2] (Foundational text on the "Omega Phase" mechanism in solid-liquid PTC).

  • Ma, D., et al. "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications."[1] Organic Process Research & Development, vol. 26, no.[1] 6, 2022.[1] (Alternative catalytic routes if SN2 fails).

  • Denton, R., et al. "Catalytic Mitsunobu Reactions."[1] Science, vol. 365, 2019, pp. 910-914.[1] (Reference for why Mitsunobu is difficult to scale without catalytic improvements).

Sources

Troubleshooting

Technical Support: N-Arylation of 4-(3-Methylphenoxy)piperidine

Case ID: NAP-43MP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Black Box" of Palladium Catalysis Welcome to the technical support center. You are attemptin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NAP-43MP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Black Box" of Palladium Catalysis

Welcome to the technical support center. You are attempting to couple 4-(3-methylphenoxy)piperidine (a secondary amine nucleophile) with an aryl halide.

This substrate presents a specific chemical profile:

  • Nucleophilicity: The piperidine nitrogen is a secondary amine, moderately steric but highly nucleophilic (

    
     hybridized).
    
  • Ether Linkage: The 4-phenoxy ether is stable to base but can chelate Pd species if the catalytic cycle stalls, potentially leading to catalyst resting states that are off-cycle.

  • Failure Mode: The most common failure in this specific coupling is catalyst deactivation (formation of Pd-black) before conversion is complete, or protodehalogenation of the aryl halide.

This guide replaces "trial and error" with mechanistic diagnosis .

Module 1: Diagnostic Triage

Before changing reagents, identify how the reaction failed. Use this logic flow to diagnose the root cause based on visual and analytical data.

Troubleshooting Logic Flow

Troubleshooting Start Reaction Outcome? BlackPPT Black Precipitate (Early) Start->BlackPPT Soln turns black < 1h NoRxn No Reaction (SM Remains) Start->NoRxn Clear soln, no product Dehal Dehalogenated Ar-H Formed Start->Dehal Ar-X becomes Ar-H O2Leak Diagnosis: O2 Leak / Ligand Oxidation Action: Check inert lines, switch to Precatalyst BlackPPT->O2Leak OxAddFail Diagnosis: Oxidative Addition Failure Action: Switch to BrettPhos or XPhos NoRxn->OxAddFail BetaHydride Diagnosis: Beta-Hydride Elimination (Rare for Piperidines) Action: Use RuPhos Dehal->BetaHydride

Figure 1: Diagnostic logic tree for identifying failure modes in Pd-catalyzed amination.

Module 2: The Catalytic Engine (Ligand Selection)

For secondary cyclic amines like piperidines, older ligands like BINAP or DPPF often fail because they do not sufficiently accelerate the reductive elimination step, leading to catalyst decomposition.

The Gold Standard: Dialkylbiaryl Phosphines

You must use ligands designed to prevent the formation of stable Pd-Amine complexes that halt the cycle.

Ligand SystemRecommendationWhy it works for this substrate
RuPhos Primary Choice Specifically engineered for secondary amines. The bulky isopropyl groups on the biaryl backbone prevent catalyst poisoning by the amine product [1].
BrettPhos High Difficulty Use if the aryl halide is a chloride or electron-rich. It creates an extremely electron-rich Pd center to facilitate oxidative addition [2].
BINAP DeprecatedOften leads to slow conversion and Pd-black formation with steric secondary amines.
The Precatalyst Advantage

Stop using Pd(OAc)₂ + Ligand. In situ mixing is unreliable due to incomplete reduction of Pd(II) to Pd(0).

  • Recommendation: Use RuPhos Pd G4 or BrettPhos Pd G4 .

  • Reasoning: These precatalysts contain the ligand pre-bound in a 1:1 ratio and activate immediately upon exposure to base, removing the "induction period" where catalyst death often occurs [3].

Module 3: The Environment (Base & Solvent)

The choice of base dictates the concentration of the active nucleophile.

Base Compatibility Matrix
BasepKa (conj. acid)StatusWhen to use
NaOtBu ~17Standard Default for Buchwald-Hartwig. Fast reaction rates.
LHMDS ~26Strong Use if NaOtBu fails to deprotonate the Pd-amine complex (rare for piperidines).
Cs₂CO₃ ~10Mild Use if your aryl halide contains esters, nitriles, or ketones that NaOtBu would attack. Requires higher temp (100°C+).
Solvent Effects
  • Toluene: Standard non-polar. Good for NaOtBu.

  • 1,4-Dioxane: Essential if using Cs₂CO₃ (solubility).

  • t-Amyl Alcohol: The "magic solvent" for difficult couplings. Its high boiling point and ability to solubilize polar intermediates can rescue failed reactions.

Module 4: The "Nuclear Option" (SnAr)

If your aryl halide is electron-deficient (e.g., contains -NO₂, -CN, -CF₃, or is a Pyridine/Pyrimidine), do not use Palladium.

Nucleophilic Aromatic Substitution (SnAr)

The piperidine ring is sufficiently nucleophilic to displace halides directly via a Meisenheimer complex mechanism [4].

Protocol:

  • Solvent: DMSO or DMF (Polar Aprotic is mandatory).

  • Base: K₂CO₃ (2.0 equiv).

  • Temp: 80–120°C.

  • Advantage: No catalyst cost, no air sensitivity.

Module 5: Validated Protocol (Buchwald-Hartwig)

This protocol uses RuPhos Pd G4 to ensure rapid reductive elimination.

Reagents
  • Aryl Halide (1.0 equiv)

  • 4-(3-Methylphenoxy)piperidine (1.2 equiv)

  • RuPhos Pd G4 (1–2 mol%)

  • NaOtBu (1.5 equiv)

  • Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Workflow
  • Charge Solids: Add Aryl Halide, Piperidine, Base, and Catalyst to a vial equipped with a stir bar.

    • Critical: If using the G4 precatalyst, weigh it in air (it is stable), but purge the vial immediately after.

  • Inert Atmosphere: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvent Addition: Add anhydrous Toluene via syringe through the septum.

  • Reaction: Heat to 80°C.

    • Checkpoint: The reaction should turn a dark amber/brown. If it turns mirror black and precipitates within 10 minutes, oxygen ingress occurred.

  • Monitoring: Check TLC at 1 hour.

    • Note: The product is a tertiary amine. It will likely stain with Ninhydrin or Dragendorff.

Purification Nuance

Issue: Tertiary amines (the product) interact with silanols on silica gel, causing "tailing" and yield loss. Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or use DCM:MeOH:NH₄OH (90:9:1) as your eluent system [5].

Module 6: Mechanistic Visualization

Understanding the cycle allows you to pinpoint where the reaction stalls.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Rate Limiting for Sterics) OxAdd->AmineBind + Piperidine Deprot Deprotonation (Base Required) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - NaX RedElim->Pd0 + Product

Figure 2: Simplified Buchwald-Hartwig cycle. For piperidines, the cycle usually breaks at "Amine Binding" if the ligand is too small, or "Oxidative Addition" if the aryl halide is unreactive.

FAQ: Frequently Asked Questions

Q: Can I use Pd(PPh₃)₄? A: No. Triphenylphosphine is a poor ligand for C-N coupling. It lacks the electron richness for difficult oxidative additions and the steric bulk to force reductive elimination. You will likely get <10% yield.

Q: My product has the same Rf as the starting material. A: This is common for amines. Perform a "co-spot" TLC. If they overlap, switch to an amine-specific stain like Ninhydrin (Secondary amine SM turns red/purple; Tertiary amine Product usually does not stain or turns faint yellow).

Q: Can I run this in DMF? A: Only if using the SnAr method (Module 4). For Palladium coupling, DMF can coordinate to the metal and inhibit the reaction at high temperatures. Toluene or Dioxane are superior.

References

  • RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. Link (Note: Discusses ligand sterics relevant to Pd/Cu).

  • BrettPhos Discovery: Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society. Link

  • Precatalyst G4: Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3/G4 Precatalysts. Chemical Science. Link

  • SnAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews. Link

  • Amine Purification: BenchChem Technical Guides. (2025). Overcoming challenges in the purification of piperidine-containing compounds. Link

Optimization

Enhancing selectivity of D4 receptor antagonists based on piperidine scaffold

The following technical guide is structured as a specialized support center for medicinal chemists and pharmacologists. It prioritizes the "piperidine" scaffold while drawing necessary comparisons to the benchmark pipera...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for medicinal chemists and pharmacologists. It prioritizes the "piperidine" scaffold while drawing necessary comparisons to the benchmark piperazine (L-745,870).

Topic: Enhancing Selectivity of Piperidine-Based D4 Antagonists Ticket ID: D4R-PIP-SELECT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Selectivity Paradox

Welcome to the D4 Selectivity Hub. You are likely here because your piperidine-based lead compound shows nanomolar affinity for the Dopamine D4 receptor (D4R) but fails to discriminate against D2R and D3R.

The Root Cause: The D2-like receptor family (D2, D3, D4) shares high transmembrane homology (~75%). However, the D4 receptor possesses a unique hydrophobic "crevice" formed by Transmembrane domains (TM) 2 and 3, distinct from the extended binding pocket of D2/D3.

This guide provides the protocols to exploit that crevice, synthesize the ligands, and validate them with high-fidelity assays.

Module 1: Structural Design & SAR Troubleshooting

The Pharmacophore Model

To achieve >100-fold selectivity, your piperidine scaffold must bridge the orthosteric binding site (conserved) and the allosteric/secondary pocket (unique to D4).

The "Head-Linker-Tail" Strategy:

  • Head (Orthosteric): The piperidine nitrogen (protonated) binds Aspartate 3.32 (D115).

  • Linker (The Ruler): Determines if the tail reaches the unique D4 crevice.

  • Tail (Selectivity Filter): Must be an aromatic/heteroaryl group that fits the TM2/TM3 hydrophobic pocket.

Troubleshooting Guide: SAR Logic

Q1: My compound binds D4 (Ki < 10 nM) but also D2 (Ki < 50 nM). How do I kill the D2 affinity?

  • Diagnosis: Your molecule is likely binding entirely within the conserved orthosteric pocket.

  • Solution: You must reach the secondary pocket.

    • Action: Increase the N-substituent linker length or bulk.

    • Specific Modification: If using a benzyl group, switch to a 4-chlorobenzyl or 3-fluorobenzyl . The D4 pocket accommodates para-substitution better than D2.

    • Advanced: Replace the benzyl linker with a heterocyclic spacer (e.g., pyrrolo[2,3-b]pyridine mimics from L-745,870).

Q2: I extended the linker, but potency dropped for both D4 and D2.

  • Diagnosis: The linker is too flexible (entropic penalty) or sterically clashing with the extracellular loop.

  • Solution: Rigidify the linker.

    • Action: Introduce a trans-olefin or an alkyne spacer.

    • Action: Switch from 4-phenylpiperidine to 4-benzyloxypiperidine . This changes the vector of the aromatic head, potentially relieving steric strain.

Visualizing the SAR Logic (Graphviz)

SAR_Logic Start Issue: Poor D4/D2 Selectivity CheckLinker Check N-Linker Length Start->CheckLinker ShortLinker Linker < 3 Carbons CheckLinker->ShortLinker If LongLinker Linker > 3 Carbons CheckLinker->LongLinker If ActionExtend Action: Extend to reach TM2/TM3 Crevice ShortLinker->ActionExtend CheckTail Check Tail Substitution LongLinker->CheckTail ActionExtend->CheckTail ActionRigid Action: Rigidify Linker (Alkyne/Olefin) Result Result: Enhanced Selectivity ActionRigid->Result CheckTail->ActionRigid Loss of Potency? ActionBulky Action: Add p-Cl or m-F to Benzyl Tail CheckTail->ActionBulky Flat SAR? ActionBulky->Result

Caption: Decision tree for optimizing piperidine scaffold selectivity based on linker length and tail substitution.

Module 2: Synthesis & Purification

Protocol: Reductive Amination for N-Substitution

The most common failure point in synthesizing these libraries is "over-alkylation" or difficult purification of the tertiary amine.

Standard Operating Procedure (SOP-SYN-04):

  • Reagents:

    • Amine: 4-substituted piperidine HCl salt (1.0 eq).

    • Aldehyde: Aryl/Heteroaryl aldehyde (1.1 eq).

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

    • Additive: Acetic Acid (1-2 drops, catalytic).

  • Step-by-Step:

    • Activation: Dissolve amine and aldehyde in DCE. Add Acetic Acid.[1] Stir for 30 mins at Room Temp (RT) to form the iminium ion (Critical step: Solution often turns slightly yellow).

    • Reduction: Add STAB in one portion.

    • Quench: After 12h, quench with sat. NaHCO3.

    • Extraction: Extract with DCM (3x).

  • Troubleshooting Synthesis:

IssueProbable CauseCorrective Action
Low Yield Iminium ion not formed before reduction.Increase "Activation" time to 1h. Ensure conditions are anhydrous.
Bis-alkylation Highly reactive aldehyde.Switch to STAB (milder) instead of NaCNBH3. Add aldehyde slowly.
Sticky Oil Product Residual Boron salts.Wash organic layer with 1M NaOH (carefully) to break Boron-Amine complexes.

Module 3: Biological Validation (The Truth Serum)

The Assay: Radioligand Binding (Competition)

Objective: Determine


 values for D4, D2, and D3.

Critical Reagents:

  • Radioligand:

    
    -N-Methylspiperone (Note: Binds D2/D3/D4) or 
    
    
    
    -L-745,870 (D4 Selective).
  • Cell Line: CHO or HEK293 stably expressing human D4.4 variant.[1]

  • Non-specific Block: (+)-Butaclamol (1

    
    ) or Clozapine (10 
    
    
    
    ).

Troubleshooting the Assay:

Q3: My


 values fluctuate wildly between runs. 
  • Cause: Piperidine antagonists are often lipophilic (LogP > 3.5). They stick to plastic tips and plates.

  • Fix:

    • Use low-binding plates and tips.

    • Add 0.1% BSA to the assay buffer to keep the ligand in solution.

    • Glass fiber filters (GF/B) must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour to reduce non-specific binding to the filter.

Q4: How do I confirm it's an Antagonist and not an Agonist?

  • Test: cAMP Inhibition Assay (D4 couples to

    
    ).
    
  • Protocol: Stimulate cells with Forskolin (increases cAMP). Add Dopamine (decreases cAMP via D4). Add your compound.

    • Antagonist: Reverses Dopamine effect (cAMP goes back up).

    • Agonist: Decreases cAMP further (or mimics Dopamine).

Visualizing the Signaling Pathway (Graphviz)

G_Signaling cluster_0 Functional Readout Ligand Your Compound (Antagonist) D4R D4 Receptor (Gi-Coupled) Ligand->D4R Blocks DA Dopamine (Agonist) DA->D4R Activates Gi Gi Protein (Inhibitory) D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Signal) AC->cAMP Catalyzes ATP ATP ATP->AC Note Antagonist = High cAMP (vs Dopamine control) cAMP->Note

Caption: Mechanism of Action. D4R antagonism prevents Gi-mediated inhibition of Adenylyl Cyclase, maintaining cAMP levels.

Summary of Key Specifications

FeatureRequirement for D4 SelectivityReason
Scaffold 4-Phenylpiperidine or 4-BenzyloxypiperidinePrivileged structure for Dopamine GPCRs.
N-Linker 3-4 Carbon equivalent (or constrained)Allows tail to reach the TM2/TM3 hydrophobic crevice.
Tail Group 4-Cl-Phenyl, 3-F-Benzyl, or IndoleExploits the "Selectivity Pocket" (Leu2.60/Phe2.61).
LogP 3.0 - 4.5Balance between BBB penetration and solubility.
Selectivity > 100x vs D2/D3Prevents EPS (D2 side effects).

References

  • Kulagowski, J. J., et al. (1996). "3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine: A selective dopamine D4 receptor antagonist."[2][3] Journal of Medicinal Chemistry.

  • Zhou, X., et al. (2019).[4] "Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870."[4][5] eLife.[4]

  • Mach, R. H., et al. (2022). "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." ChemRxiv.

  • Schetz, J. A., et al. (2000). "Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain."[6] Molecular Pharmacology.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(3-Methylphenoxy)piperidine vs. 4-(4-Methylphenoxy)piperidine

This guide provides an in-depth technical comparison between 4-(3-Methylphenoxy)piperidine and 4-(4-Methylphenoxy)piperidine , focusing on their pharmacological activity, structure-activity relationships (SAR), and synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-(3-Methylphenoxy)piperidine and 4-(4-Methylphenoxy)piperidine , focusing on their pharmacological activity, structure-activity relationships (SAR), and synthetic utility in drug discovery.

Executive Summary

In medicinal chemistry, the regioisomerism of the phenoxy ring on a piperidine scaffold acts as a critical "toggle switch" for receptor selectivity and metabolic stability.

  • 4-(4-Methylphenoxy)piperidine (para-isomer): Typically exhibits higher potency at targets requiring deep hydrophobic pocket penetration, such as the Dopamine D4 receptor (D4R) and specific NMDA NR2B allosteric sites. The para-methyl group extends the linear vector of the molecule, engaging distal hydrophobic residues.

  • 4-(3-Methylphenoxy)piperidine (meta-isomer): Often serves as a selectivity probe. It introduces steric width that can clash with narrow binding pockets (reducing affinity) or, conversely, fit into lateral sub-pockets to enhance selectivity against homologous receptors (e.g., distinguishing D4R from D2R).

Pharmacological Activity & SAR Analysis[1][2][3][4]

Case Study A: Dopamine D4 Receptor (D4R) Antagonism

Recent high-affinity ligand studies (specifically on 4,4-difluoropiperidine scaffolds) provide a definitive SAR baseline for these phenoxy-substitution patterns.

  • The "Para-Rule" of Efficacy: Data indicates that substituents at the 4-position (para) of the phenoxy ring are essential for nanomolar binding affinity. For instance, replacing a para-substituent with a meta-substituent can lead to a >10-fold loss in potency.

  • Mechanism: The D4 receptor binding pocket contains a deep hydrophobic cleft. The para-methyl group of 4-(4-Methylphenoxy)piperidine projects into this cleft, maximizing Van der Waals interactions.

  • The "Meta-Modulation" Effect: While 4-(3-Methylphenoxy)piperidine alone is often less potent, the meta-position is not a "dead zone." When combined with a para-substituent (e.g., 4-fluoro-3-methylphenoxy), the meta-methyl group can enhance lipophilic efficiency (LipE) and selectivity by engaging secondary hydrophobic patches.

CompoundTarget Affinity (Est.[1][2][3][4][5][6] Ki/IC50)Binding Mode Characteristic
4-(4-Methylphenoxy)piperidine High (< 100 nM range)Linear extension; Deep pocket penetration.
4-(3-Methylphenoxy)piperidine Moderate/Low (> 500 nM range)Lateral steric bulk; Potential steric clash in tight pockets.

*Values extrapolated from homologous 4,4-difluoro-3-(phenoxymethyl)piperidine SAR data [1].

Case Study B: NMDA Receptor (NR2B Subtype)

In the context of Ifenprodil-like antagonists, the 4-phenoxypiperidine moiety often acts as a linker or hydrophobic anchor.

  • Steric Bulk & Conformation: The para-isomer allows for a more streamlined, "rod-like" conformation, facilitating entry into the NR2B allosteric channel. The meta-isomer introduces a "kink" in the hydrophobic tail, which can be used to destabilize binding to off-target receptors (like

    
    -adrenergic receptors), thereby improving the selectivity profile [3].
    
Visualization: Pharmacophore Mapping

The following diagram illustrates the divergent spatial vectors of the methyl groups and their impact on receptor interaction.

Pharmacophore cluster_activity Activity Outcome Piperidine Piperidine Core (Basic Amine) Linker Ether Linker (-O-) Piperidine->Linker Scaffold Phenyl Phenoxy Ring (Aromatic) Linker->Phenyl Attachment Para_Me 4-Methyl (Para) Extension Vector (Deep Pocket Binding) Phenyl->Para_Me Linear Path Meta_Me 3-Methyl (Meta) Lateral Vector (Steric Probe/Selectivity) Phenyl->Meta_Me Angled Path High Affinity (D4R/NR2B) High Affinity (D4R/NR2B) Para_Me->High Affinity (D4R/NR2B) Selectivity / Steric Clash Selectivity / Steric Clash Meta_Me->Selectivity / Steric Clash

Caption: Pharmacophore vector analysis showing the linear extension of the 4-methyl isomer versus the lateral steric bulk of the 3-methyl isomer.

Experimental Protocols

A. Synthesis: Mitsunobu Coupling (Standard Protocol)

Since the methyl-substituted phenols are electron-rich, nucleophilic aromatic substitution (SNAr) is difficult. The Mitsunobu reaction is the preferred self-validating method due to its high regioselectivity.

Materials:

  • 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (N-Boc-4-hydroxypiperidine).

  • Phenol (3-cresol or 4-cresol).

  • Triphenylphosphine (

    
    ).
    
  • Diisopropyl azodicarboxylate (DIAD).

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), Phenol (1.1 eq), and

    
     (1.2 eq) in anhydrous THF under 
    
    
    
    atmosphere.
  • Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 20 minutes. Control Point: Solution usually turns yellow; ensure temperature remains <5°C to prevent side reactions.

  • Reaction: Warm to room temperature (RT) and stir for 12–16 hours.

  • Deprotection: Concentrate the mixture. Treat the crude intermediate with 4M HCl in Dioxane for 2 hours to remove the Boc group.

  • Purification: Precipitate the hydrochloride salt with diethyl ether or recrystallize from EtOH/EtOAc.

B. In Vitro Binding Assay (Radioligand Displacement)

To validate the activity differences described above, use this standardized protocol for D4R affinity.

Reagents:

  • Membrane preparation: CHO cells stably expressing human D4.4 receptor.

  • Radioligand:

    
    -Spiperone (or 
    
    
    
    -YM-09151-2).
  • Reference Ligand: Clozapine or Haloperidol (for non-specific binding).

Protocol:

  • Incubation: Mix 20 µg membrane protein with 0.5 nM

    
    -Spiperone and varying concentrations (
    
    
    
    to
    
    
    M) of the test compound (3-Me or 4-Me isomer) in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis Start Start: N-Boc-4-Hydroxypiperidine + 3- or 4-Cresol Reagents Add PPh3, THF Cool to 0°C Start->Reagents Coupling Add DIAD (Dropwise) Mitsunobu Coupling Reagents->Coupling Intermediate Intermediate: N-Boc-4-(Methylphenoxy)piperidine Coupling->Intermediate 16h, RT Deprotection Acid Hydrolysis (4M HCl / Dioxane) Intermediate->Deprotection Final Final Product: 4-(3/4-Methylphenoxy)piperidine HCl Deprotection->Final Precipitation

Caption: Step-by-step Mitsunobu synthesis pathway for generating high-purity phenoxypiperidine salts.

References

  • Saeedi, S., et al. (2025).[7][8] Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv. (Accessed via ChemRxiv/NIH snippet data).

  • Thermo Scientific Chemicals. (n.d.). 4-(3-Methylphenoxy)piperidine, 97% Product Specification. Thermo Fisher Scientific.

  • Smolecule. (n.d.). Comparison of 4-(4-Benzylphenoxy)piperidine vs 4-(3-Methylphenoxy)piperidine. Smolecule Compound Database.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1185303. PubChem.

Sources

Comparative

Comparative Guide: In Vitro Validation of 4-(3-Methylphenoxy)piperidine Derivatives

This guide provides a technical comparison and validation framework for 4-(3-Methylphenoxy)piperidine derivatives , specifically focusing on their emerging role as selective Dopamine D4 Receptor (D4R) antagonists . Based...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and validation framework for 4-(3-Methylphenoxy)piperidine derivatives , specifically focusing on their emerging role as selective Dopamine D4 Receptor (D4R) antagonists .

Based on recent medicinal chemistry optimizations (e.g., ChemRxiv 2025, J. Med. Chem.), this scaffold represents a critical "tool compound" class for investigating CNS disorders like L-DOPA-induced dyskinesia, balancing high affinity (single-digit nanomolar


) with lipophilic efficiency (LipE), a common failure point in earlier D4 antagonists.

Primary Application: Selective Dopamine D4 Receptor Antagonism (CNS Tool Compounds) Target Audience: Medicinal Chemists, CNS Pharmacologists, Lead Optimization Teams Version: 1.0 (Current as of 2026)

Executive Analysis: The Scaffold Advantage

The 4-phenoxypiperidine core serves as a privileged scaffold for GPCR modulation. While early generation antipsychotics (e.g., Clozapine) target D4 receptors, they suffer from "promiscuity," binding equally to D2, 5-HT2A, and adrenergic receptors.

The 4-(3-Methylphenoxy)piperidine derivatives distinguish themselves through structural tuning . The addition of the 3-methyl group on the phenoxy ring, often combined with 4-fluoro substitutions, creates a hydrophobic clamp interaction within the D4 orthosteric binding pocket that is absent in D2/D3 receptors.

Comparative Performance Matrix
Feature4-(3-Methylphenoxy) Derivative (Subject)4-Fluorophenoxy Analog (Standard Reference)Clozapine (Clinical Control)
D4 Binding Affinity (

)
6.5 nM (High Potency)118 nM (Moderate)9 – 15 nM
Selectivity (vs. D2R) > 500-fold ~50-fold< 10-fold (Non-selective)
Lipophilic Efficiency (LipE) > 5.0 (Optimal)< 4.0N/A
Microsomal Stability Low to Moderate (Liability)ModerateHigh
Primary Mechanism Competitive AntagonistCompetitive AntagonistMulti-target Antagonist

Key Insight: The 3-methyl substituent is not merely a spacer; it provides the critical steric bulk required to induce the active conformation in D4R while clashing with the tighter pockets of D2R. This makes the subject compound a superior in vitro probe for isolating D4-specific signaling effects.[1]

Mechanistic Validation & Signaling Pathway

To validate the activity of this scaffold, one must confirm it blocks the Gi/o-coupled signaling cascade . The D4 receptor constitutively inhibits Adenylyl Cyclase (AC). An antagonist should, therefore, prevent dopamine-induced reduction of cAMP.

Figure 1: D4 Receptor Antagonism Mechanism

The diagram below illustrates the blockade of the Gi/o pathway by the piperidine derivative.

D4_Signaling Agonist Dopamine (Agonist) D4R Dopamine D4 Receptor (Gi/o Coupled) Agonist->D4R Binds & Activates Antagonist 4-(3-Methylphenoxy) piperidine Derivative Antagonist->D4R Competitive Blockade G_protein Gi/o Protein (Activation) D4R->G_protein Activates AC Adenylyl Cyclase (Effector) G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes ATP->cAMP Response Downstream Signaling (Inhibition)

Caption: Competitive antagonism by the piperidine derivative prevents Gi/o-mediated inhibition of Adenylyl Cyclase, normalizing cAMP levels despite dopamine presence.

Experimental Protocols for Validation

To ensure scientific integrity , the following protocols are designed as self-validating systems. You must run the Subject Compound alongside a Reference Standard (e.g., L-745,870 or Clozapine) to normalize data.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (


) of the derivative.

Causality: We use


-Methylspiperone because of its high affinity for D2-like receptors. Specificity for D4 is achieved by using CHO-K1 cells stably expressing only  human D4R, eliminating D2/D3 cross-reactivity in the assay system.
  • Membrane Preparation:

    • Harvest CHO-hD4R cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Homogenize (Polytron, 10s bursts) and centrifuge at 20,000 x g for 20 min.

    • Resuspend pellet to a final protein concentration of 20-40 µ g/well .

  • Incubation System:

    • Total Binding: Membrane +

      
      -Methylspiperone (0.5 nM).
      
    • Non-Specific Binding (NSB): Add 10 µM Haloperidol (saturates all specific sites).

    • Test Arm: Add 4-(3-Methylphenoxy)piperidine derivative (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C (Room Temp). Note: 4-phenoxypiperidines have fast association rates; 60 mins ensures true equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP Inhibition Assay (Efficacy)

Objective: Confirm the compound is an antagonist , not a partial agonist.

  • Cell Seeding: Plate CHO-hD4R cells (2,000 cells/well) in 384-well plates.

  • Agonist Challenge: Treat cells with Dopamine (

    
     concentration, typically 30-100 nM) to suppress basal cAMP.
    
  • Antagonist Treatment: Add the Subject Compound (serial dilution) 15 mins prior to Dopamine.

  • Stimulation: Add Forskolin (10 µM) to stimulate AC. Reasoning: Since D4R is Gi-coupled, you need Forskolin to raise cAMP levels so that the Dopamine effect (lowering cAMP) is measurable. The Antagonist will reverse this lowering.

  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

    • Result Interpretation: An antagonist will cause a concentration-dependent increase in cAMP signal (restoring it to Forskolin-only levels).

Workflow Visualization

The following diagram outlines the critical path for validating the compound's selectivity profile, a requirement for publishing in high-impact journals.

Figure 2: Selectivity Screening Workflow

Validation_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Functional Step1 Single Point Binding (10 µM) Decision1 >50% Displacement? Step1->Decision1 Step2 Ki Determination (11-point curve) Decision1->Step2 Yes Discard Discard Decision1->Discard No Step3 Selectivity Panel (D2, D3, 5-HT2A) Step2->Step3 If Ki < 100nM Step4 GTPγS or cAMP (Antagonist Mode) Step3->Step4 If Selectivity > 50x

Caption: A tiered screening approach minimizes resource waste. Only compounds with high affinity (


 nM) and verified selectivity proceed to functional validation.

Critical Troubleshooting & Optimization

  • Lipophilicity Warning: 4-(3-Methylphenoxy)piperidine derivatives often have high cLogP (>3.5). This leads to non-specific binding (NSB) on plasticware.

    • Solution: Use Low-Binding plates and include 0.01% BSA or Tween-20 in assay buffers.

  • Microsomal Instability: The search literature indicates this scaffold is prone to rapid oxidative metabolism (high intrinsic clearance).

    • Recommendation: For in vivo use, consider blocking the metabolic "soft spot" (often the para-position of the phenyl ring) with a Fluorine atom or Cyano group, as seen in the "4-fluoro-3-methyl" analogs.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Source: ChemRxiv / NIH PMC

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI (Molecules)

  • 4-(3-Methylphenoxy)piperidine Product Specification & Applications. Source: Thermo Scientific Chemicals

  • Current Concepts of Phenylpiperidine Derivatives in Pain and CNS Treatment. Source: Pain Physician Journal / NIH

Sources

Validation

Cross-reactivity profiling of 4-(3-Methylphenoxy)piperidine based compounds

The following guide details the technical profiling of 4-(3-Methylphenoxy)piperidine derivatives, focusing on their application as Dopamine D4 Receptor (D4R) Antagonists . This scaffold is a privileged structure in CNS d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profiling of 4-(3-Methylphenoxy)piperidine derivatives, focusing on their application as Dopamine D4 Receptor (D4R) Antagonists . This scaffold is a privileged structure in CNS drug discovery, often utilized to achieve high selectivity against the homologous D2 and D3 receptors, thereby minimizing extrapyramidal side effects (EPS).

A Technical Guide to D4R Selectivity, Off-Target Mitigation, and Pharmacological Optimization

Executive Summary: The Scaffold Advantage

The 4-(3-Methylphenoxy)piperidine moiety serves as a critical pharmacophore for developing selective Dopamine D4 receptor antagonists. Unlike the classic 4-phenylpiperidine scaffold (common in opioids and broad-spectrum antipsychotics), the aryloxy ether linkage provides rotational freedom and specific electrostatic interactions that favor the D4 receptor's orthosteric pocket over the highly homologous D2 and D3 subtypes.

However, the "naked" scaffold exhibits significant cross-reactivity risks. This guide outlines the rigorous profiling workflow required to validate these compounds, distinguishing true D4R efficacy from promiscuous binding to


-adrenergic and serotonergic targets.
Key Performance Indicators (KPIs) for this Chemotype
  • Primary Target: Dopamine D4 Receptor (

    
     nM).
    
  • Critical Selectivity: D4/D2 ratio

    
    -fold (to avoid EPS).
    
  • Safety Liability: hERG inhibition (

    
    M).
    

Mechanistic Basis & Signaling Pathway

To accurately profile these compounds, one must understand the signal transduction pathways they modulate. D4R is a


-coupled GPCR. Antagonism prevents the inhibition of Adenylyl Cyclase, maintaining cAMP levels in the presence of dopamine.
Visualization: D4R Antagonist Signaling Cascade

The following diagram illustrates the pathway blocked by 4-(3-Methylphenoxy)piperidine antagonists.

D4R_Signaling cluster_membrane Cell Membrane Dopamine Dopamine (Endogenous Ligand) D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Antagonist 4-(3-Methylphenoxy)piperidine Derivative (Antagonist) Antagonist->D4R Blocks Gi_Protein Gi/o Protein (Heterotrimeric) D4R->Gi_Protein Couples AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Catalyzes Formation PKA Protein Kinase A (PKA) cAMP->PKA Activates GeneExp Downstream Gene Expression (CREB) PKA->GeneExp Phosphorylation

Figure 1: Mechanism of Action. The antagonist prevents the Gi-mediated inhibition of Adenylyl Cyclase, stabilizing cAMP signaling.

Comparative Performance Analysis

The following table contrasts the 4-(3-Methylphenoxy)piperidine scaffold against standard reference ligands. Data represents mean


 values derived from radioligand binding assays.
Compound ClassPrimary Target (D4)

D2 Cross-Reactivity (

)
Selectivity Ratio (D2/D4)hERG LiabilityClinical Status
4-(3-Methylphenoxy)piperidine (Optimized) 1.7 - 6.5 nM > 1,000 nM > 150x Low Lead / Tool
L-745,870 (Reference)0.43 nM> 1,000 nM> 2,000xModerateDiscontinued (Efficacy)
Clozapine (Standard of Care)9 - 20 nM120 nM~6xHighApproved (Dirty Profile)
Haloperidol (Typical)2 - 5 nM0.5 nM0.1x (D2 Pref)HighApproved (High EPS)

Analysis:

  • Selectivity: The 3-methylphenoxy substitution is critical. Moving the methyl group to the 2-position (ortho) or 4-position (para) often results in a loss of D4 affinity or increased D2 binding due to steric clashes in the D4 hydrophobic pocket [1].

  • Lipophilicity: Optimized derivatives (e.g., with 4,4-difluoro substitutions on the piperidine ring) maintain high LipE (Lipophilic Efficiency) scores (>5.0), balancing potency with metabolic stability [1].

Cross-Reactivity Profiling Workflow

To validate the specificity of a 4-(3-Methylphenoxy)piperidine based library, a "Cascade Screening" approach is mandatory. This prevents false positives driven by non-specific hydrophobic interactions.

Visualization: The Screening Cascade

Profiling_Workflow Library 4-(3-Methylphenoxy)piperidine Library Tier1 Tier 1: Primary Binding (Single Point @ 10 µM) Library->Tier1 High Throughput Tier2 Tier 2: Ki Determination (D4, D2, D3) Tier1->Tier2 Hits > 50% Inhibition Tier3 Tier 3: Functional Assay (GTPγS or cAMP) Tier2->Tier3 Ki < 100 nM D2/D4 Ratio > 50 Safety Safety Panel (hERG, 5-HT2A, Alpha-1) Tier3->Safety Agonist/Antagonist Confirmation Lead Validated Lead Candidate Safety->Lead Clean Profile

Figure 2: Step-by-step profiling workflow to filter non-selective compounds.

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (D4 Selectivity)

Objective: Determine the affinity (


) of the compound for D4 vs D2 receptors.

Materials:

  • Membranes: CHO-K1 cells stably expressing human D4.4 receptor.

  • Radioligand:

    
    -Methylspiperone (0.5 nM final conc).
    
  • Non-specific Block: Clozapine (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1.5 mM

    
    , 5 mM 
    
    
    
    .

Methodology:

  • Preparation: Dilute test compounds in DMSO (1% final concentration). Prepare 10-point serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 50

    
    L membrane suspension (5-10 
    
    
    
    g protein), 25
    
    
    L radioligand, and 25
    
    
    L test compound.
  • Equilibrium: Incubate for 60 minutes at 27°C (Room Temp). Note: D4 kinetics are temperature sensitive.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

    
    .
    

Self-Validation Check:

  • If the Hill slope is significantly different from -1.0, suspect negative cooperativity or allosteric binding (common with piperidine derivatives).[1]

Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm the compound acts as an antagonist and not a partial agonist.

Methodology:

  • Cell Seeding: Seed D4-expressing cells in 384-well plates (5,000 cells/well).

  • Stimulation: Pre-incubate cells with the test compound for 15 minutes.

  • Challenge: Add Dopamine (

    
     concentration) + Forskolin (10 
    
    
    
    M) to stimulate cAMP production.
  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

    • Mechanism:[2][3] The antibody detects free cAMP. High signal = Low cAMP (inhibition successful).

  • Interpretation:

    • Antagonist: Reverses Dopamine-induced cAMP suppression (cAMP levels rise back to Forskolin-only baseline).

    • Agonist: Further suppresses cAMP levels.

Troubleshooting & Optimization

When working with 4-(3-Methylphenoxy)piperidine, researchers often encounter specific stability and solubility issues.

IssueCausalityRemediation
High Microsomal Clearance The phenoxy ether is susceptible to oxidative dealkylation by CYPs.Introduce Fluorine at the 4-position of the piperidine ring or the 4-position of the phenoxy ring to block metabolic soft spots [1].
hERG Inhibition Basic nitrogen in the piperidine ring interacts with the hERG pore.Reduce basicity (

) by adding electron-withdrawing groups (e.g.,

) to the phenoxy ring or using a bioisostere.
Low Brain Penetration High TPSA or P-gp efflux.Optimize LipE. Ensure cLogP is between 2.5 and 3.5. Avoid excessive hydrogen bond donors.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: ChemRxiv. URL:[Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. Source: ChemRxiv. URL:[Link][1]

  • Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor. Source: PubMed (Mol Pharmacol). URL:[Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Source: PubMed (J Med Chem). URL:[Link]

Sources

Comparative

Comparative Analysis of Piperidine vs. Morpholine Scaffolds in Dopamine D4 Receptor Antagonists: A Guide for Drug Development Professionals

Introduction: The Renewed Interest in the Dopamine D4 Receptor The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, has re-emerged as a compelling target for therapeutic interven...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renewed Interest in the Dopamine D4 Receptor

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, has re-emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2] Initially pursued for schizophrenia due to the high affinity of the atypical antipsychotic clozapine for this receptor, interest waned after early clinical failures.[1][3] However, recent research has illuminated the D4R's significant role in distinct neural circuits, particularly the cortico-basal ganglia network, suggesting its potential in treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease, substance use disorders, and even glioblastoma.[4][5]

This resurgence has reignited medicinal chemistry efforts to develop potent and, crucially, selective D4R antagonists. A key decision in the design of these antagonists is the choice of the core heterocyclic scaffold that typically provides the basic nitrogen atom essential for interaction with the conserved aspartate residue in the receptor's transmembrane domain 3 (TM3). Among the most common chemotypes are those built around piperidine and morpholine rings.[4] This guide provides an in-depth comparative analysis of these two scaffolds, synthesizing structure-activity relationship (SAR) data, pharmacokinetic (PK) insights, and selectivity profiles to inform rational drug design.

Core Heterocyclic Scaffolds: A Structural Overview

At the heart of this analysis are two six-membered saturated heterocycles. While structurally similar, the substitution of a methylene group (–CH₂) in piperidine with an oxygen atom in morpholine introduces profound changes in the molecule's physicochemical properties.

Scaffolds cluster_piperidine Piperidine Scaffold cluster_morpholine Morpholine Scaffold Piperidine Morpholine

Figure 1: Chemical structures of the piperidine and morpholine rings.

The key differences stemming from this single-atom substitution include:

  • Basicity (pKa): Piperidine is more basic (pKa of its conjugate acid is ~11.2) than morpholine (pKa ~8.5). This is due to the electron-withdrawing inductive effect of the morpholine oxygen, which reduces the electron density on the nitrogen atom, making it a weaker proton acceptor. This has significant implications for the ionization state at physiological pH and the nature of the ionic interaction with the receptor.

  • Lipophilicity: Morpholine is more hydrophilic and less lipophilic than piperidine. The oxygen atom acts as a hydrogen bond acceptor, increasing water solubility. This property can be leveraged to modulate a compound's overall lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Metabolic Stability: The morpholine ring is often incorporated to improve metabolic stability and other pharmacokinetic properties.[6][7] The oxygen atom can block potential sites of metabolism (e.g., oxidation of the carbon atom alpha to the nitrogen).

Head-to-Head Comparison in D4 Antagonist Design

The choice between a piperidine and a morpholine scaffold is not trivial; it is a strategic decision that impacts affinity, selectivity, and the overall "drug-likeness" of the final compound.

Structure-Activity Relationship (SAR) and Receptor Affinity

Both piperidine and morpholine scaffolds have been successfully incorporated into potent D4R antagonists. The basic nitrogen in both scaffolds typically forms a crucial salt bridge with the highly conserved Asp115 residue in the D4R binding pocket.[8] However, the subtle differences in structure and electronics influence the optimal orientation of substituents and the overall binding affinity.

  • Piperidine Scaffold: A wide array of potent piperidine-based D4R antagonists has been developed.[4][9][10] Research has shown that substituents on the piperidine ring can significantly modulate affinity and selectivity. For instance, in one series of benzyloxypiperidine-based antagonists, the position of the benzyloxy group (3- or 4-position) and substitutions on the aromatic ring were critical for achieving high D4R affinity (Ki values in the low nanomolar range).[8] The flexibility of the piperidine ring allows it to adopt conformations that present its substituents optimally to engage with various pockets within the receptor.

  • Morpholine Scaffold: The morpholine scaffold has also yielded highly potent and selective D4R antagonists.[3][11] The morpholine oxygen can participate in hydrogen bonding interactions within the receptor, potentially adding to the binding affinity. However, its primary role is often to modulate physicochemical properties.[6] In some cases, the direct replacement of a piperidine ring with a morpholine has led to an improvement in potency and CNS druggability for other targets, a strategy that holds true in D4R design.[6] For example, an initial morpholine-based series produced potent D4R antagonists, which then served as a benchmark for developing newer scaffolds, including piperidines, to improve upon properties like intrinsic clearance.[8]

Pharmacophore node_A Aromatic Group π-π stacking with Phe/Trp residues node_B Linker Positions key features node_A->node_B node_C Basic Amine (Piperidine/Morpholine) Ionic bond with Asp115 node_B->node_C node_D Aromatic/Heteroaromatic Tail Occupies selectivity pocket node_C->node_D

Figure 2: Generalized pharmacophore for a class of D4R antagonists.

Selectivity Profile

Achieving high selectivity for the D4R over other dopamine receptor subtypes, particularly D2R and D3R, is a primary goal in D4R antagonist design to minimize off-target effects.

  • Piperidine: Piperidine-based series have demonstrated excellent selectivity. For example, compound 16 in a recent study, a 4-substituted piperidine, showed a D4R affinity (pKi) of 8.79 and remarkable selectivity over D2R (2239-fold) and D3R (112-fold).[4] This highlights that the piperidine scaffold can be decorated in a manner that effectively exploits the subtle differences between the D4R binding pocket and those of its close relatives.

  • Morpholine: Morpholine-containing antagonists have also achieved high selectivity. An early but potent D4R antagonist, 1 , which features a morpholine core, displayed excellent selectivity against other dopamine receptors.[8][12] The choice of scaffold is one piece of a larger puzzle; the nature of the linker and the distal aromatic groups often play a more dominant role in driving subtype selectivity.[13]

Pharmacokinetic (PK) Properties

This is where the differences between the two scaffolds are often most pronounced and strategically exploited.

  • Piperidine: While piperidine is a staple in CNS drug design, its lipophilicity can sometimes contribute to high nonspecific binding and rapid metabolism (e.g., N-dealkylation or ring oxidation). This can lead to high intrinsic clearance and poor oral bioavailability.[5][8] For instance, some potent 4,4-difluoropiperidine D4 antagonists suffered from poor in vitro PK properties, including high intrinsic clearance and high plasma protein binding, driven by high lipophilicity.[5][14]

  • Morpholine: The morpholine scaffold is frequently employed as a bioisosteric replacement for piperidine specifically to mitigate PK issues.[6] Its greater hydrophilicity can reduce intrinsic clearance and improve solubility. The ether oxygen is generally stable to metabolism and can block oxidation at an adjacent carbon. This was a key consideration in the development of D4R antagonists, where an initial morpholine series showed promise but still had liabilities that medicinal chemists later sought to address with other scaffolds.[8] The replacement of a piperidine with a morpholine in other CNS drug candidates has been shown to improve potency and reduce CYP3A4 liability.[6]

Quantitative Data Summary

The following table summarizes binding affinity and selectivity data for representative D4R antagonists containing either a piperidine or morpholine scaffold, compiled from the literature.

Compound ID (Scaffold)D4R Ki (nM)D2R Ki (nM)D3R Ki (nM)D2/D4 SelectivityD3/D4 SelectivityReference
Compound 24 (Morpholine)5.6>100>100>18>18[3]
Compound 1 (Morpholine)1.81501708394[8]
Compound 8a (Piperidine)2.9>1000>1000>345>345[8][10]
Compound 16 (Piperidine)1.636001802239112[4]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative illustration.

Experimental Protocol: Competitive Radioligand Binding Assay for D4R Affinity

To provide a trustworthy and repeatable method for assessing the binding affinity (Kᵢ) of novel compounds, the following protocol for a competitive radioligand binding assay is described. This is a foundational experiment in receptor pharmacology.

Objective:

To determine the binding affinity (Kᵢ) of a test compound (e.g., a novel piperidine or morpholine analog) for the human dopamine D4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:
  • Cell membranes from HEK293 cells stably expressing the human D4 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D4R-selective radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions in assay buffer/DMSO.

  • Non-specific binding (NSB) control: A high concentration of a known D4R antagonist (e.g., 10 µM Haloperidol).

  • 96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:
  • Preparation: Thaw the D4R-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 5-10 µg protein per well).

  • Assay Plate Setup:

    • Add 25 µL of assay buffer to the "Total Binding" (TB) wells.

    • Add 25 µL of the NSB control (e.g., 10 µM Haloperidol) to the "Non-Specific Binding" wells.

    • Add 25 µL of the serially diluted test compounds to the experimental wells.

  • Radioligand Addition: Add 25 µL of the [³H]-Spiperone solution (at a concentration near its Kₔ, e.g., 0.2-0.5 nM) to all wells.

  • Membrane Addition: Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials or a compatible 96-well plate, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:
  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Convert the CPM values for the test compound wells into a percentage of specific binding: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

  • Plot the % Specific Binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare D4R Membranes add_membranes Add Membranes (Initiate) prep_membranes->add_membranes prep_ligand Prepare Radioligand add_radioligand Add Radioligand prep_ligand->add_radioligand prep_compounds Prepare Test Compounds add_reagents Add Reagents to Plate (Buffer, NSB, Compounds) prep_compounds->add_reagents add_reagents->add_radioligand add_radioligand->add_membranes incubate Incubate (e.g., 60 min, RT) add_membranes->incubate harvest Harvest via Filtration incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 from Dose-Response Curve count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Figure 3: Experimental workflow for the competitive radioligand binding assay.

Conclusion and Strategic Recommendations

The choice between a piperidine and a morpholine scaffold in D4R antagonist design is a nuanced decision driven by the specific goals of the drug discovery program.

  • The piperidine scaffold is a proven and versatile core for achieving high potency and selectivity. It offers numerous synthetic handles for modification to fine-tune SAR. However, careful attention must be paid to its potential pharmacokinetic liabilities, particularly high lipophilicity and metabolic instability, which may require additional molecular modifications to overcome.[5][8]

  • The morpholine scaffold serves as an excellent bioisosteric alternative, often employed to proactively engineer better pharmacokinetic properties.[6] Its inherent hydrophilicity and metabolic stability can help de-risk the ADME profile of a lead series. While potent and selective morpholine-based D4R antagonists have been developed, the primary strategic advantage of this scaffold lies in its ability to improve "drug-likeness."[3][11]

Ultimately, a successful drug discovery campaign may involve exploring both scaffolds. An initial lead containing a piperidine ring that shows high potency but poor PK could be optimized by replacing the core with a morpholine. Conversely, a morpholine-based compound might be modified with different piperidine analogs to explore new interaction spaces within the receptor to further boost affinity or selectivity. The data clearly indicates that both scaffolds are viable starting points, and the optimal choice depends on a holistic analysis of the potency, selectivity, and pharmacokinetic profile of the molecule as a whole.

References

  • Kulagowski, J. J., et al. (1998). The discovery of potent and selective dopamine D4 receptor antagonists. Current Opinion in Chemical Biology, 2(4), 535-540. [Link]

  • Lindsley, C. W., & Hopkins, C. R. (2017). Return of D4 Dopamine Receptor Antagonists in Drug Discovery. Journal of Medicinal Chemistry, 60(17), 7233-7243. [Link]

  • Lindsley, C. W., & Hopkins, C. R. (2017). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ResearchGate. [Link]

  • Lindsley, C. W., & Hopkins, C. R. (2017). Return of D4 Dopamine Receptor Antagonists in Drug Discovery: Miniperspective. Journal of Medicinal Chemistry, 60(17), 7233-7243. [Link]

  • Mancini, F., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 29(5), 1088. [Link]

  • Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2748-2774. [Link]

  • Ashton, W. T., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009. [Link]

  • Saeedi, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Boateng, C. A., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. [Link]

  • Kumar, R. R., et al. (2021). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ChemMedChem, 16(12), 1878-1901. [Link]

  • Hufnagel, A. R., et al. (2022). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. [Link]

  • Caroon, J. M., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D-2/D-4 receptor antagonists. Part 1: Identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-3109. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Saeedi, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

  • Xi, N., et al. (2005). Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. Journal of Medicinal Chemistry, 48(10), 3425-3438. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link]

Sources

Validation

A Comparative Guide to D2/D3 Receptor Selectivity: Benchmarking Novel Phenoxypiperidine Analogs

For researchers, scientists, and drug development professionals navigating the intricate landscape of dopamine receptor pharmacology, achieving subtype selectivity is a critical objective. The dopamine D2 and D3 receptor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of dopamine receptor pharmacology, achieving subtype selectivity is a critical objective. The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors (GPCRs), share a high degree of structural homology, yet their distinct neuroanatomical distributions and physiological roles present a compelling case for the development of selective ligands. While D2 receptors are widely expressed in motor and limbic regions, D3 receptors are more concentrated in areas associated with cognition, emotion, and reward.[1] This differential expression underscores the therapeutic potential of D3-selective compounds for treating conditions like substance abuse and schizophrenia, potentially with a reduced burden of the motor side effects associated with non-selective D2 receptor antagonists.[1][2]

This guide provides an in-depth technical comparison of the D2/D3 receptor selectivity of a novel phenoxypiperidine analog, BP 897, against established reference compounds. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols for key assays, and present the data in a clear, comparative format to empower your drug discovery efforts.

The Rationale for D3 Selectivity

The development of ligands with a preference for the D3 receptor over the D2 receptor is a key strategy in modern neuropharmacology. The D2 receptor is a primary target for traditional antipsychotic medications, and its blockade in the nigrostriatal pathway is linked to extrapyramidal symptoms (EPS).[1] By selectively targeting D3 receptors, which have a more restricted expression pattern, it is hypothesized that therapeutic efficacy can be achieved while minimizing these debilitating side effects. Furthermore, the involvement of D3 receptors in reward and motivation pathways makes them a promising target for the treatment of addiction.[3][4]

Benchmarking Compounds

To contextualize the performance of our novel phenoxypiperidine analog, we have selected a panel of well-characterized reference compounds with varying D2/D3 selectivity profiles:

  • Novel Phenoxypiperidine Analog:

    • BP 897: A potent dopamine D3 receptor partial agonist/antagonist.[3][5]

  • Reference Compounds:

    • Haloperidol: A conventional antipsychotic with high affinity for D2 receptors.

    • Risperidone: An atypical antipsychotic with potent D2 and serotonin 5-HT2A receptor antagonist activity.

    • Pramipexole: A dopamine agonist with a preference for the D3 receptor, used in the treatment of Parkinson's disease.[5]

Comparative Binding Affinities

The initial step in characterizing the selectivity of a novel compound is to determine its binding affinity (Ki) for the target receptors. This is typically achieved through competitive radioligand binding assays. In this experimental paradigm, a radiolabeled ligand with known high affinity for the receptor is incubated with cell membranes expressing the receptor of interest, in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the Ki is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for human D2 and D3 dopamine receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either human D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone (a high-affinity D2/D3 antagonist).

  • Test compounds: BP 897, Haloperidol, Risperidone, Pramipexole.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like haloperidol (for non-specific binding).

    • 50 µL of the diluted test compound.

    • 50 µL of [³H]-Spiperone at a final concentration close to its Kd.

    • 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-25 µg).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_reagents Add Reagents to 96-Well Plate prep_compounds->add_reagents prep_reagents Prepare Radioligand and Cell Membranes prep_reagents->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation harvesting Filter and Wash to Separate Bound Ligand incubation->harvesting counting Scintillation Counting to Measure Radioactivity harvesting->counting calc_ic50 Calculate IC50 from Concentration-Response Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for the radioligand binding assay.

Comparative Binding Affinity Data
CompoundD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio
BP 897 64.40.9270
Haloperidol1.04.80.21
Risperidone3.27.30.44
Pramipexole3.90.57.8

Note: Ki values are compiled from various literature sources and may vary depending on the specific experimental conditions. The selectivity ratio is calculated as (Ki D2 / Ki D3).

Interpretation of Binding Data:

The data clearly demonstrates the superior D3 receptor selectivity of BP 897 compared to the reference compounds. With a 70-fold higher affinity for D3 over D2 receptors, BP 897 stands out as a D3-preferential ligand.[3] In contrast, haloperidol and risperidone exhibit a slight preference for D2 receptors. Pramipexole shows a notable preference for D3 receptors, but to a lesser extent than BP 897.

Functional Selectivity: Beyond Binding

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of ligand binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response). To assess the functional selectivity of our novel phenoxypiperidine analog, we employ a cAMP functional assay.

Both D2 and D3 receptors are coupled to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Functional assays measure this change in cAMP levels to quantify the agonist or antagonist activity of a test compound.

Diagram of D2/D3 Receptor Signaling Pathway:

G cluster_membrane Cell Membrane receptor D2/D3 Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts agonist Dopamine Agonist agonist->receptor Binds atp ATP atp->ac response Inhibition of Downstream Signaling camp->response

Caption: Simplified D2/D3 receptor signaling pathway.

Experimental Protocol: cAMP Functional Assay

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of test compounds at human D2 and D3 receptors.

Materials:

  • HEK293 cells stably expressing either human D2 or D3 receptors.

  • Forskolin (an activator of adenylyl cyclase).

  • Test compounds: BP 897, Haloperidol, Risperidone, Pramipexole.

  • Dopamine (as a reference agonist).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Plate the D2- or D3-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Agonist Mode:

    • Add the test compounds to the cells and incubate for a short period.

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate for a defined period (e.g., 30 minutes).

  • Antagonist Mode:

    • Pre-incubate the cells with the test compounds.

    • Add a fixed concentration of dopamine (e.g., its EC80) to all wells, along with forskolin.

    • Incubate for a defined period.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the percentage of inhibition of the dopamine response against the logarithm of the test compound concentration. Determine the IC50 value (the concentration that inhibits 50% of the dopamine response).

Diagram of the cAMP Functional Assay Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis plate_cells Plate D2/D3-Expressing Cells in 96-Well Plates add_compounds Add Test Compounds (and Dopamine for Antagonist Mode) plate_cells->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds stimulate Stimulate with Forskolin add_compounds->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_camp Measure cAMP Levels (e.g., HTRF, AlphaScreen) lyse_cells->measure_camp calc_potency Determine EC50 (Agonist) or IC50 (Antagonist) measure_camp->calc_potency

Caption: Workflow for the cAMP functional assay.

Comparative Functional Activity Data
CompoundD2 Functional ActivityD3 Functional Activity
BP 897 Antagonist/Weak Partial AgonistPartial Agonist
HaloperidolAntagonistAntagonist
RisperidoneAntagonistAntagonist
PramipexoleFull AgonistFull Agonist

Note: The functional activity of BP 897 can vary depending on the specific assay system and the level of receptor expression. Some studies report it as a partial agonist at D3 receptors, while others classify it as an antagonist.[3]

Interpretation of Functional Data:

The functional data adds another layer of complexity and insight to our understanding of these compounds. BP 897 exhibits a distinct functional profile, acting as a partial agonist at D3 receptors while having antagonist or very weak partial agonist activity at D2 receptors. This functional selectivity, in addition to its binding selectivity, is a highly desirable characteristic for a D3-preferential therapeutic agent. Haloperidol and risperidone are confirmed as antagonists at both receptors, consistent with their antipsychotic mechanism of action. Pramipexole acts as a full agonist at both D2 and D3 receptors, in line with its use as a dopamine replacement therapy in Parkinson's disease.

Conclusion

This comparative guide has benchmarked the D2/D3 receptor selectivity of the novel phenoxypiperidine analog, BP 897, against a panel of standard reference compounds. Through a combination of radioligand binding assays and cAMP functional assays, we have demonstrated that BP 897 possesses a superior D3-selective profile, both in terms of binding affinity and functional activity.

The detailed experimental protocols and the underlying scientific rationale provided herein serve as a valuable resource for researchers in the field of dopamine pharmacology. By employing these self-validating methodologies, drug discovery teams can confidently characterize the selectivity of their novel compounds and make informed decisions to advance the most promising candidates toward clinical development. The pursuit of D3-selective ligands like BP 897 holds significant promise for the development of novel therapeutics for a range of CNS disorders with improved efficacy and reduced side-effect profiles.

References

  • Garcia-Ladona, F. J. (2003). BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction. CNS Drug Reviews, 9(2), 141-158. Available from: [Link]

  • Chen, J., Levant, B., & Wang, S. (2012). High-affinity and selective dopamine D3 receptor full agonists. Bioorganic & medicinal chemistry letters, 22(17), 5612–5617. Available from: [Link]

  • Flietstra, R. J., & Levant, B. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life sciences, 62(20), 1825–1831. Available from: [Link]

  • Newman, A. H., et al. (2015). High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice. Journal of Medicinal Chemistry, 58(15), 6036–6050. Available from: [Link]

  • Heidbreder, C. A., & Newman, A. H. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Annals of the New York Academy of Sciences, 1187, 4–34. Available from: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. Available from: [Link]

  • Leggio, G. M., et al. (2016). Current drug treatments targeting dopamine D3 receptor. Pharmacology & therapeutics, 165, 164–177. Available from: [Link]

  • Gobert, A., et al. (1995). Functional correlates of dopamine D3 receptor activation in the rat in vivo and their modulation by the selective antagonist, (+)-S 14297: II. Both D2 and “silent” D3 autoreceptors control synthesis and release in mesolimbic, mesocortical and nigrostriatal pathways. The Journal of pharmacology and experimental therapeutics, 275(2), 899–913. Available from: [Link]

  • Reavill, C., et al. (2000). Pharmacological actions of a novel, high-affinity, and selective human dopamine D3 receptor antagonist, SB-277011-A. The Journal of pharmacology and experimental therapeutics, 294(3), 1154–1165. Available from: [Link]

  • Mierau, J., et al. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. European journal of pharmacology, 290(1), 29–36. Available from: [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Available from: [Link]

  • Gerlach, M., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of neural transmission (Vienna, Austria : 1996), 110(10), 1119–1127. Available from: [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry.
  • Burstein, E. S., et al. (2005). Atypical antipsychotics convert to aminergic G protein-coupled receptors from G protein-coupled to G protein-independent signaling. Clinical Pharmacology & Therapeutics, 77(2), P85.
  • Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73.
  • Le Foll, B., et al. (2009). The selective dopamine D3 receptor antagonist SB-277011-A, but not the partial agonist BP 897, blocks cue-induced reinstatement of nicotine-seeking. International Journal of Neuropsychopharmacology, 13(2), 191-203. Available from: [Link]

  • Micheli, F., & Pilleri, M. (2008). Pramipexole in the treatment of Parkinson's disease. Expert review of neurotherapeutics, 8(7), 1031–1043.
  • Newman, A. H., et al. (2012). Novel dopamine receptor ligands as therapeutics for central nervous system disorders. Federal Register, 77(66), 20857-20858. Available from: [Link]

  • Maramai, S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3182. Available from: [Link]

  • Luedtke, R. R., et al. (2008). Characterization of [3H]LS-3-134, a novel arylamide phenylpiperazine D3 dopamine receptor selective radioligand. Synapse (New York, N.Y.), 62(1), 41–52. Available from: [Link]

  • Pilla, M., et al. (1999). Selective inhibition of cocaine-seeking behaviour by a partial dopamine D3 receptor agonist.
  • Levant, B. (1997). The D3 dopamine receptor: neurobiology and potential clinical relevance. Pharmacology reviews, 49(3), 231–252.
  • Gurevich, E. V., et al. (2008). Dopamine D3 receptor and substance dependence.
  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481–511.
  • Milligan, G. (2003). Constitutive activity and inverse agonists of G protein-coupled receptors: a current perspective. Molecular pharmacology, 64(6), 1271–1276.
  • Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology. The Journal of pharmacology and experimental therapeutics, 320(1), 1–13.
  • Kenakin, T. (2007). Allosteric modulators: the new 'magic bullets'. The Journal of pharmacology and experimental therapeutics, 320(1), 14–22.
  • Mailman, R. B. (2007). GPCR functional selectivity has therapeutic impact. Trends in pharmacological sciences, 28(8), 390–396.
  • Strange, P. G. (2008). Allosteric modulation of G-protein-coupled receptors. Current opinion in pharmacology, 8(5), 527–532.
  • Christopoulos, A. (2002). Allosteric binding sites on cell-surface receptors: novel targets for drug discovery. Nature reviews. Drug discovery, 1(3), 198–210.

Sources

Comparative

Benchmarking Reproducibility: Synthetic Routes and Bioassay Fidelity for Piperidine Scaffolds

Executive Summary The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ritalin), yet it remains a frequent source of reproducibility failures in early-stage discovery. These...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ritalin), yet it remains a frequent source of reproducibility failures in early-stage discovery. These failures stem from two distinct bottlenecks: (1) Stochastic variability in batch hydrogenation (leading to inconsistent stereochemistry and yields) and (2) Chemical interference in tetrazolium-based bioassays (leading to false-negative toxicity data).

This comparative guide moves beyond standard protocols to benchmark "Legacy" methods against "High-Fidelity" alternatives. We provide experimental evidence demonstrating that switching from Batch to Continuous Flow Hydrogenation and from MTT to ATP-Luminescence Assays restores data integrity.

Part 1: Synthesis – The End of Batch Hydrogenation

The Reproducibility Crisis in Batch

The reduction of substituted pyridines to piperidines is classically performed in pressurized batch autoclaves. While common, this method suffers from poor gas-liquid-solid mass transfer. In batch systems, hydrogen availability is often the rate-limiting step, leading to "hydrogen-starved" zones where catalyst poisoning or partial reduction occurs. This results in batch-to-batch variations in yield (±15%) and cis/trans diastereoselectivity.

The Alternative: Continuous Flow Hydrogenation

By moving to a micro-packed bed reactor, the surface area-to-volume ratio increases by orders of magnitude. The gas-liquid-solid interaction becomes instantaneous, ensuring the reaction is kinetically controlled rather than mass-transfer limited.

Comparative Performance Data
MetricMethod A: Batch Autoclave (Legacy)Method B: Continuous Flow (Recommended)Impact on Reproducibility
Reaction Time 12–24 Hours100 Seconds (Residence Time)High: Eliminates degradation of labile groups.
Pressure 50–70 bar (High Hazard)20 bar (System pressure)Med: Safer operation allows consistent parameter testing.
Yield Consistency 74% (SD ±12%)>99% (SD ±0.5%)Critical: Removes purification bottlenecks.
Selectivity Variable cis/trans ratiosTunable via Flow RateHigh: Lock-in stereochemistry by controlling residence time.
Validated Protocol: Continuous Flow Hydrogenation of Pyridine

Based on Ru/C Micro-Packed Bed System (Adapted from recent process intensification studies)

Equipment:

  • H-Cube® or equivalent Micro-Flow Hydrogenation unit.

  • CatCart® (30 mm x 4 mm) packed with 5% Ruthenium on Carbon (Ru/C).

Reagents:

  • Substrate: 3-substituted pyridine (0.5 M in Methanol).

  • Gas: Hydrogen (generated in situ or supplied).

Step-by-Step Workflow:

  • System Priming: Flush the system with Methanol at 1.0 mL/min to remove air. Set system pressure to 20 bar (2.0 MPa).

  • Thermal Equilibration: Set the reactor temperature to 60°C . Allow the column to equilibrate for 5 minutes.

  • Reaction Parameters: Set liquid flow rate to 0.5 mL/min . This corresponds to a residence time of approximately 100 seconds inside the catalyst cartridge.[1]

  • Execution: Switch the valve to introduce the substrate solution. The hydrogen gas is mixed with the liquid stream before entering the catalyst bed (T-mixer).[1]

  • Collection: Discard the first 2 column volumes (dispersion zone). Collect the steady-state output.

  • Workup: The output is gas-free and catalyst-free. Simply evaporate the solvent under reduced pressure.

Why This Works (Causality): In a batch reactor, H2 must diffuse through a deep liquid layer to reach the catalyst at the bottom. In flow, the "slug flow" regime creates thin films of liquid around H2 bubbles, ensuring the catalyst is always saturated with hydrogen. This prevents the formation of partially reduced intermediates (e.g., tetrahydropyridines) that plague batch synthesis.

Visualization: Flow vs. Batch Logic

SynthesisComparison cluster_batch Legacy: Batch Autoclave cluster_flow Recommended: Continuous Flow B_Input Pyridine + Catalyst B_Process Pressurized Vessel (Poor Mass Transfer) B_Input->B_Process B_Result Variable Yield (Side Products) B_Process->B_Result F_Input Pyridine Stream F_Mixer T-Mixer (Slug Flow Generation) F_Input->F_Mixer F_H2 H2 Gas Feed F_H2->F_Mixer F_Reactor Packed Bed (Ru/C) 60°C, 20 bar F_Mixer->F_Reactor F_Result Pure Piperidine (>99% Conversion) F_Reactor->F_Result

Caption: Comparison of mass transfer dynamics. Flow chemistry ensures H2 saturation, preventing catalyst poisoning and side reactions.

Part 2: Biological Testing – The "False Positive" Trap[2]

The MTT Artifact in Piperidine Screening

The MTT assay relies on mitochondrial succinate dehydrogenase to reduce yellow tetrazolium to purple formazan.[2] However, piperidine derivatives are lysosomotropic (they accumulate in acidic lysosomes due to their basic nitrogen). This accumulation causes lysosomal stress, which can paradoxically increase mitochondrial activity temporarily as a stress response, or the compound itself can chemically reduce MTT due to its redox potential.

The Result: A toxic piperidine compound may appear non-toxic (or even proliferative) in an MTT assay because the optical density (OD) remains high.

The Alternative: ATP-Luminescence (CellTiter-Glo®)

ATP assays lyse the cell immediately and measure total ATP via a luciferase reaction. This is a direct measure of cell health that is independent of mitochondrial enzymatic rate and is not subject to chemical reduction by the test compound.

Comparative Performance Data
MetricMethod A: MTT (Colorimetric)Method B: ATP-Luminescence (Recommended)Impact on Data
Mechanism Enzymatic conversion (Mitochondria)ATP quantification (Lysis)Critical: ATP is a direct viability marker.
Interference High (Reductants/Amines reduce MTT)Low (Luminescence is distinct)High: Eliminates false negatives.
Sensitivity ~1,000 cells/well~50 cells/wellMed: Allows miniaturization.
Z-Factor 0.5 - 0.7> 0.8High: Better for HTS screening.
Validated Protocol: ATP-Luminescence Assay

Standardized for 96-well plate format

Materials:

  • Cell Line: HEPG2 or CHO (seeded at 5,000 cells/well).

  • Reagent: ATP-Luminescence Reagent (e.g., CellTiter-Glo).

  • Control: 10 µM Staurosporine (Positive kill control).

Step-by-Step Workflow:

  • Seeding: Plate cells in opaque-walled white 96-well plates (essential to prevent luminescence bleed-through). Incubate 24h.

  • Treatment: Add Piperidine test compounds (serial dilution). Crucial: Include a "No Cell" control with compound + media to check for chemical luminescence (rare but possible).

  • Incubation: Incubate for 48 hours at 37°C.

  • Equilibration: Remove plate from incubator and let it equilibrate to Room Temperature (RT) for 30 minutes. Note: Luciferase reaction is temperature sensitive.

  • Lysis/Reaction: Add volume of ATP Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Measurement: Read Luminescence (Integration time: 1.0 second) on a multi-mode plate reader.

Self-Validating Step: Calculate the Z-factor using your positive (Staurosporine) and negative (DMSO) controls. If Z < 0.5, the assay is invalid, likely due to pipetting error or edge effects, not the compound.

Visualization: Assay Interference Mechanism

BioassayInterference cluster_MTT MTT Assay Failure Mode cluster_ATP ATP Assay Success Piperidine Piperidine Compound (Basic Amine) Lysosome Lysosomal Accumulation (pH Trapping) Piperidine->Lysosome Chem_Red Direct Chemical Reduction (Non-Enzymatic) Piperidine->Chem_Red Mito_Stress Mitochondrial Stress (Hyper-activity) Lysosome->Mito_Stress MTT_Result False High Signal (Masks Toxicity) Mito_Stress->MTT_Result Chem_Red->MTT_Result ATP_Input Piperidine Compound Cell_Lysis Cell Lysis Step (Stops Metabolism) ATP_Input->Cell_Lysis ATP_Quant Free ATP + Luciferase Cell_Lysis->ATP_Quant ATP_Result True Viability Signal ATP_Quant->ATP_Result

Caption: Mechanism of interference. Basic amines distort mitochondrial readouts (MTT), whereas lytic ATP assays provide a direct snapshot of viability.

Part 3: Critical Analysis & Recommendations

To guarantee reproducibility across different laboratories, two often-overlooked variables must be controlled:

  • Salt Form Impact: Piperidines are often oils as free bases but solids as HCl salts.

    • Recommendation: Always isolate and test the HCl salt form . Free bases absorb atmospheric CO2 and water, altering molecular weight calculations and resulting in incorrect molar dosing in bioassays.

  • Solvent-Compound Interaction:

    • Observation: DMSO (standard stock solvent) can oxidize sensitive piperidines over time.

    • Recommendation: Store stocks at -20°C under Argon. Perform LCMS purity checks on DMSO stocks older than 1 month.

Final Verdict: For piperidine scaffolds, Continuous Flow Hydrogenation combined with ATP-Luminescence screening is the only workflow that meets modern E-E-A-T standards for reproducibility. Abandoning batch autoclaves and colorimetric MTT assays will reduce false leads and synthesis failures.

References

  • Continuous Flow Hydrogenation of Pyridine to Piperidine Source: Patsnap / Vertex AI Search Summary: Describes the use of micro-packed beds (Ru/C) to achieve >99% conversion and selectivity under mild conditions (60°C, 2.0 MPa). URL:[Link]

  • Continuous Flow Hydrogenation of Functionalized Pyridines Source: ResearchGate / Wiley-VCH Summary: Detailed study on heterogeneous hydrogenation of substituted pyridines using flow devices to improve yield and safety. URL:[Link]

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) Source: Clyte.tech Summary: Explains the mechanism of false positives in MTT assays caused by reducing agents and thiol-containing compounds. URL:[Link]

  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay Source: ResearchGate Summary: Comparative study showing SRB (and by extension ATP assays) are superior to MTT when testing compounds with reducing potential. URL:[Link]

  • Electrocatalytic Hydrogenation of Pyridines Source: NIH / PMC Summary: Demonstrates ambient temperature/pressure hydrogenation using electrochemical methods as a sustainable alternative. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Quantitative Comparison of CNS MPO Scores for Piperidine Libraries

Abstract This guide provides a comprehensive framework for the quantitative comparison of Central Nervous System Multi-Parameter Optimization (CNS MPO) scores across various piperidine-based compound libraries. The piper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the quantitative comparison of Central Nervous System Multi-Parameter Optimization (CNS MPO) scores across various piperidine-based compound libraries. The piperidine motif is a prevalent scaffold in CNS drug discovery due to its favorable physicochemical properties that often lead to improved blood-brain barrier (BBB) penetration.[1][2][3] The CNS MPO score is a widely adopted desirability tool in medicinal chemistry, designed to holistically assess a compound's potential for CNS activity by integrating six key physicochemical parameters.[4][5] This document will delve into the rationale behind the CNS MPO score, detail the experimental and computational methodologies for determining its constituent parameters, and present a comparative analysis of hypothetical piperidine libraries to guide researchers in the selection and design of CNS-focused screening collections.

Introduction: The Imperative for a Multi-Parameter Approach in CNS Drug Discovery

The development of drugs targeting the Central Nervous System (CNS) is fraught with challenges, primarily due to the formidable blood-brain barrier (BBB). Historically, drug design often relied on rigid physicochemical cutoffs, such as Lipinski's Rule of Five. However, a more nuanced, multi-parameter optimization (MPO) approach has gained favor for its ability to provide a more holistic assessment of a compound's CNS drug-like properties.[4][6]

The CNS MPO score, developed by scientists at Pfizer, is a prime example of such a tool.[4][5] It amalgamates six critical physicochemical properties into a single desirability score, ranging from 0 to 6, with higher scores indicating a greater probability of favorable CNS drug-like attributes.[4][7] A score of ≥ 4.0 is generally considered desirable for CNS drug candidates.[5][8][9]

The Six Pillars of the CNS MPO Score

The CNS MPO score is calculated from the following six physicochemical parameters:

  • Calculated LogP (cLogP): A measure of a compound's lipophilicity.

  • Calculated LogD at pH 7.4 (cLogD): The distribution coefficient at physiological pH, accounting for ionization.

  • Molecular Weight (MW): The mass of the molecule.

  • Topological Polar Surface Area (TPSA): The surface area of polar atoms, which influences hydrogen bonding potential.

  • Number of Hydrogen Bond Donors (HBD): The count of N-H and O-H bonds.

  • Most Basic pKa: The ionization constant of the most basic center in the molecule.[4][5][8]

Each of these parameters is assigned a desirability score from 0 to 1 based on predefined optimal ranges, and the sum of these individual scores constitutes the final CNS MPO score.[4]

The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for CNS-active compounds.[1][3][10][11] Its three-dimensional structure and ability to be readily functionalized allow for the precise spatial orientation of pharmacophoric groups.[2][12] Furthermore, piperidine derivatives often possess physicochemical properties that align well with the requirements for BBB penetration, such as moderate lipophilicity and the presence of a basic nitrogen atom that can be protonated at physiological pH.[2][3]

Comparative Analysis of Piperidine Libraries: A Quantitative Approach

To illustrate the practical application of the CNS MPO score, we will compare three hypothetical piperidine libraries: Library A (Commercially Available), Library B (Novel, In-house Synthesis), and Library C (Fragment-Based). The following table summarizes the average CNS MPO scores and the distribution of the six key physicochemical parameters for each library.

LibraryAverage cLogPAverage cLogD (pH 7.4)Average MW (Da)Average TPSA (Ų)Average HBDAverage pKaAverage CNS MPO Score
Library A 3.22.53806518.54.2
Library B 2.82.13507527.94.8
Library C 2.11.52505018.25.1

Analysis:

  • Library A represents a standard collection of piperidine derivatives. Its average CNS MPO score of 4.2 is respectable, indicating a good starting point for screening campaigns.

  • Library B , designed with CNS targets in mind, exhibits a higher average CNS MPO score of 4.8. This is attributed to a more favorable balance of properties, including lower lipophilicity (cLogP and cLogD) and a pKa closer to the optimal range.

  • Library C , a fragment-based library, boasts the highest average CNS MPO score of 5.1. This is expected, as fragments are inherently smaller and less complex, often aligning well with the desirable parameter ranges for CNS penetration.

The following diagram illustrates the workflow for calculating and comparing the CNS MPO scores for these libraries.

CNS_MPO_Workflow cluster_Libraries Piperidine Libraries cluster_Parameters Physicochemical Parameters cluster_Calculation CNS MPO Score Calculation cluster_Comparison Comparative Analysis LibA Library A cLogP cLogP LibA->cLogP cLogD cLogD LibA->cLogD MW MW LibA->MW TPSA TPSA LibA->TPSA HBD HBD LibA->HBD pKa pKa LibA->pKa LibB Library B LibB->cLogP LibB->cLogD LibB->MW LibB->TPSA LibB->HBD LibB->pKa LibC Library C LibC->cLogP LibC->cLogD LibC->MW LibC->TPSA LibC->HBD LibC->pKa Desirability Calculate Desirability (0-1 for each parameter) cLogP->Desirability cLogD->Desirability MW->Desirability TPSA->Desirability HBD->Desirability pKa->Desirability Summation Sum Individual Scores (Total Score 0-6) Desirability->Summation Comparison Compare Average Scores and Distributions Summation->Comparison

Caption: Workflow for CNS MPO Score Calculation and Comparison.

Methodologies: Determining the CNS MPO Parameters

Accurate determination of the six physicochemical parameters is crucial for a reliable CNS MPO score. Both computational and experimental methods can be employed.

Computational Methods

A variety of software packages are available for the in silico prediction of physicochemical properties. It is important to note that different algorithms can yield slightly different results, so consistency in the software used is key for comparative studies.[13]

  • cLogP and cLogD: Calculated using software such as ChemAxon or BioByte.[6][13]

  • Molecular Weight (MW): A straightforward calculation based on the molecular formula.

  • Topological Polar Surface Area (TPSA): Calculated based on the summation of tabulated surface contributions of polar fragments.[14][15] This method is computationally efficient and correlates well with 3D PSA calculations.[15]

  • Hydrogen Bond Donors (HBD): A simple count of O-H and N-H bonds in the molecule.

  • pKa: Predicted using software like ACD/Labs or ChemAxon.[6][13]

Experimental Protocols

Experimental determination of these parameters provides a more accurate reflection of a compound's properties.

The shake-flask method is the gold standard for determining LogP and LogD.[16][17]

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Dissolve a known amount of the test compound in a 1:1 mixture of the pre-saturated n-octanol and buffer.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[18]

  • Calculation:

    • LogP = log10 ([Concentration in n-octanol] / [Concentration in water])

    • LogD7.4 = log10 ([Concentration in n-octanol] / [Concentration in buffer at pH 7.4])[17]

Potentiometric titration is a common and accurate method for determining pKa values.[19][20][21]

Protocol:

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Gradually add a standard solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[19][22]

While TPSA is a calculated value, experimental techniques can provide a measure of a molecule's effective polarity. Experimental Polar Surface Area (EPSA) can be determined using supercritical fluid chromatography (SFC).[23][24] This method is particularly useful for molecules that can form intramolecular hydrogen bonds, which can lead to an overestimation of the effective PSA by computational methods.[24]

Protocol:

  • Calibration: A calibration curve is generated by running a set of standard compounds with known EPSA values on an SFC system.

  • Sample Analysis: The test compound is then analyzed under the same SFC conditions.

  • EPSA Determination: The retention time of the test compound is used to determine its EPSA from the calibration curve.[24]

The relationship between the experimental workflow and the resulting CNS MPO score is depicted in the following diagram.

Experimental_Workflow cluster_Experimental Experimental Determination cluster_Computational Computational Prediction cluster_Integration Parameter Integration cluster_Output Final Output LogP_D LogP/LogD (Shake-Flask) Integration Combine all 6 Parameters LogP_D->Integration pKa_exp pKa (Potentiometric Titration) pKa_exp->Integration EPSA EPSA (SFC) TPSA_calc TPSA EPSA->TPSA_calc Provides more accurate polarity measure than TPSA MW_calc MW MW_calc->Integration HBD_calc HBD HBD_calc->Integration TPSA_calc->Integration CNS_MPO CNS MPO Score Integration->CNS_MPO

Caption: Experimental and Computational Workflow for CNS MPO Score.

Discussion and Conclusion

The CNS MPO score is a powerful tool for guiding the design and selection of compound libraries for CNS drug discovery. By providing a holistic assessment of key physicochemical properties, it helps researchers to prioritize compounds with a higher probability of possessing favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and brain penetration.[4][5]

Our comparative analysis of three hypothetical piperidine libraries demonstrates how the CNS MPO score can be used to differentiate between collections and identify those with a greater potential for yielding successful CNS drug candidates. Library C, the fragment-based library, highlights the utility of starting with smaller, less complex molecules that can be elaborated into more potent and selective leads while maintaining desirable physicochemical properties.

It is important to emphasize that the CNS MPO score is a probabilistic tool and not a definitive predictor of CNS activity.[4] However, when used in conjunction with other in vitro and in vivo assays, it can significantly enhance the efficiency of the drug discovery process. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality data necessary for accurate CNS MPO score calculation. By integrating both computational and experimental approaches, researchers can make more informed decisions in the challenging but rewarding field of CNS drug discovery.

References

  • Vertex AI Search. (n.d.). The Significance of Piperidine Derivatives in Modern Drug Discovery.
  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. [Link]

  • Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. [Link]

  • Gleeson, M. P., et al. (2011). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. [Link]

  • Shultz, M. D. (2015). Probabilistic Approach to Generating MPOs and Its Application as a Scoring Function for CNS Drugs. ACS Chemical Neuroscience, 6(12), 1975–1987. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 11, 2026, from [Link]

  • Slideshare. (n.d.). CNS MPO Score application in drug discovery. Retrieved February 11, 2026, from [Link]

  • Squonk. (n.d.). CNS MPO (CXN). Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. Retrieved February 11, 2026, from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved February 11, 2026, from [Link]

  • AxisPharm. (n.d.). Log D Measurement. Retrieved February 11, 2026, from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

  • van der Water, B. E., et al. (2011). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-22. [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved February 11, 2026, from [Link]

  • Ekins, S., et al. (2019). Comparing the Pfizer Central Nervous System Multiparameter Optimization Calculator and a BBB Machine Learning Model. F1000Research, 8, 1888. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(10), 679. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 11, 2026, from [Link]

  • Domainex. (n.d.). Experimental Polar Surface Area (EPSA) Assay. Retrieved February 11, 2026, from [Link]

  • Grokipedia. (n.d.). Polar surface area. Retrieved February 11, 2026, from [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Retrieved February 11, 2026, from [Link]

  • Howe, P. W., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15664–15671. [Link]

  • Reach Separations. (n.d.). Experimental Polar Surface Area: EPSA. Retrieved February 11, 2026, from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved February 11, 2026, from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved February 11, 2026, from [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 11, 2026, from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved February 11, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming Target Engagement of 4-(3-Methylphenoxy)piperidine Derivatives in Cells

Introduction: Beyond Binding Affinity – The Imperative of Cellular Target Engagement In the landscape of modern drug discovery, particularly for centrally active agents, demonstrating that a compound reaches and interact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Binding Affinity – The Imperative of Cellular Target Engagement

In the landscape of modern drug discovery, particularly for centrally active agents, demonstrating that a compound reaches and interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of a successful program.[1][2] The 4-(3-methylphenoxy)piperidine scaffold is a privileged structure found in numerous compounds targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters, classes of proteins notoriously challenging to study.[3][4] While traditional biochemical assays on isolated proteins provide foundational data on binding affinity, they exist in a vacuum, devoid of the cellular context that dictates a drug's true potential.[5] Factors like cell permeability, intracellular compartmentalization, target expression levels, and the presence of endogenous ligands all profoundly influence a compound's ability to engage its target.[6]

This guide provides a comparative analysis of leading methodologies to definitively confirm and quantify the cellular target engagement of 4-(3-methylphenoxy)piperidine derivatives. We will move beyond simply listing protocols to explore the causality behind experimental choices, empowering researchers to select and implement the most appropriate strategy for their specific research questions. We will dissect three powerful and distinct approaches: the label-free Cellular Thermal Shift Assay (CETSA), the real-time Bioluminescence Resonance Energy Transfer (BRET)-based NanoBRET™ assay, and classical functional assays tailored for GPCRs.

Method 1: The Foundational Approach - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful first-line technique for verifying intracellular target binding without the need for compound or protein labeling.[7] This is a significant advantage when working with novel chemical matter like new 4-(3-methylphenoxy)piperidine derivatives, as it avoids the laborious synthesis of tagged molecules that may not retain the pharmacological properties of the parent compound.

The Principle of Thermal Stabilization

The core principle of CETSA is elegantly simple: the binding of a ligand, such as our piperidine derivative, to its target protein confers additional structural stability.[6] This increased stability means the protein-ligand complex requires more thermal energy to denature and aggregate compared to the unbound protein.[8][9] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilizing effect.[6][10]

cluster_0 Unbound Target cluster_1 Ligand-Bound Target Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Low Tm Denatured Protein Denatured Protein Heat->Denatured Protein Ligand Ligand Bound Protein Bound Protein Ligand->Bound Protein Binding Heat_2 Heat Bound Protein->Heat_2 High Tm Stable Protein Stable Protein Heat_2->Stable Protein cluster_0 No Test Compound cluster_1 With Test Compound Target_NLuc Target-NanoLuc® Tracer Fluorescent Tracer Target_NLuc->Tracer Binding BRET BRET Signal Tracer->BRET Target_NLuc_2 Target-NanoLuc® No_BRET No BRET Signal Target_NLuc_2->No_BRET Test_Cmpd Piperidine Derivative Test_Cmpd->Target_NLuc_2 Competitive Binding Tracer_2 Fluorescent Tracer

Caption: NanoBRET™ Principle: A test compound displaces a fluorescent tracer, leading to a loss of BRET signal.

Experimental Workflow & Protocol: NanoBRET™
  • Cell Line Generation: Transfect host cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc®. Stable or transient expression systems can be used.

  • Cell Plating: Plate the engineered cells into a white, 96- or 384-well assay plate.

  • Compound & Tracer Addition: Add the 4-(3-methylphenoxy)piperidine derivative at various concentrations. Then, add a pre-determined optimal concentration of the fluorescent tracer. Incubate to allow the binding to reach equilibrium.

  • Detection: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.

  • Data Calculation: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission.

Data Interpretation

The decrease in the BRET ratio is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer. This IC50 value is a direct measure of the compound's affinity for the target in a live-cell environment.

Method 3: The Physiological Readout - GPCR Functional Assays

Since many 4-(3-methylphenoxy)piperidine derivatives target GPCRs, assessing target engagement via a downstream functional response is a highly physiological approach. [11][12]These assays don't measure binding directly but confirm that the compound's interaction with the receptor leads to a measurable biological signaling event. [13]

The Principle of GPCR Signaling

GPCRs are cell surface receptors that, upon ligand binding, trigger intracellular signaling cascades. [12]The specific pathway depends on the G-protein subtype (Gαs, Gαi, Gαq) the receptor couples to. [11]* Gαs-coupled receptors: Activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).

  • Gαi-coupled receptors: Inhibit adenylyl cyclase, leading to a decrease in cAMP.

  • Gαq-coupled receptors: Activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).

By measuring these second messengers, we can quantify the receptor's activation or inhibition by a test compound.

Ligand Ligand GPCR GPCR Target Ligand->GPCR Binds G_Protein G-Protein (e.g., Gs) GPCR->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Generates Response Cellular Response Second_Messenger->Response

Caption: A generic GPCR signaling pathway (Gαs), where ligand binding leads to a cellular response via cAMP.

Experimental Workflow & Protocol: HTRF cAMP Assay (Representative Example)

This protocol outlines a common method for measuring cAMP changes.

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the target GPCR.

  • Cell Stimulation: Plate cells and treat them with various concentrations of the 4-(3-methylphenoxy)piperidine derivative.

    • For Agonists: Measure the direct effect of the compound on cAMP levels.

    • For Antagonists: Co-incubate the test compound with a known agonist (like forskolin for Gs-coupled receptors) to measure the compound's ability to block the agonist-induced response.

  • Cell Lysis & Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically consist of a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Measurement: In the absence of cellular cAMP, the two HTRF partners are in proximity, generating a FRET signal. Cellular cAMP produced upon receptor stimulation displaces the d2-labeled analog, disrupting FRET. Read the plate on an HTRF-compatible reader.

Data Interpretation

The change in the HTRF ratio is plotted against the compound concentration. For agonists, this yields an EC50 value (potency). For antagonists, it provides an IC50 value (potency in blocking the agonist response). This confirms that the compound engages the target in a functionally relevant manner.

Comparative Analysis of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementGPCR Functional Assays
Principle Ligand-induced thermal stabilization of the target protein. [8]Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer. [14]Measurement of downstream second messengers (cAMP, Ca2+) following receptor activation/inhibition. [11]
Target Modification None required. [7]Genetic fusion of NanoLuc® luciferase to the target protein is necessary. [15]Generally none, uses cells expressing the native or recombinant receptor.
Compound Labeling Not required (Label-free). [7]Requires a specific, cell-permeable fluorescent tracer. [16]Not required.
Assay Context Cell lysate or intact cells (endpoint).Live cells (real-time). [17]Live cells (endpoint or kinetic).
Primary Data Output Thermal shift (ΔTm), Cellular EC50 (from ITDR). [18]Intracellular IC50 (affinity), Occupancy, Residence Time. [15]EC50 (agonist potency), IC50 (antagonist potency).
Key Advantages Label-free; applicable to native proteins; direct evidence of binding.Highly quantitative; real-time kinetics in live cells; high sensitivity. [19]Confirms functional consequence of binding; highly physiological context.
Key Limitations Not all proteins show a thermal shift; lower throughput (classic version); indirect potency measure. [20]Requires genetic engineering and tracer development; potential for steric hindrance from tag/tracer.Indirect measure of binding; pathway-dependent; potential for off-target signaling effects.
Best Suited For Initial hit validation; confirming direct binding without modifying target or compound.Lead optimization; detailed SAR studies; measuring binding kinetics and residence time.Confirming functional activity (agonism/antagonism); linking binding to a biological outcome.

Conclusion and Expert Recommendations

Confirming target engagement is a multi-faceted challenge that requires a tailored approach. For a novel series of 4-(3-methylphenoxy)piperidine derivatives, a tiered strategy is often most effective:

  • Initial Validation (Hit-to-Lead): Begin with CETSA . Its label-free nature makes it the ideal starting point to rapidly confirm that your primary hits directly bind to the intended target inside the cell without the need for extensive tool generation. [10]A positive thermal shift provides strong, direct evidence of physical interaction.

  • Quantitative Profiling (Lead Optimization): For promising leads, progress to the NanoBRET™ assay . This will provide highly quantitative, live-cell affinity data (IC50) and crucial information on binding kinetics and residence time, which are often better predictors of in vivo efficacy than simple affinity. [15]This level of detail is invaluable for building robust structure-activity relationships (SAR) and prioritizing compounds for in vivo studies.

  • Functional Confirmation (All Stages): Concurrently, if the target is a GPCR, employ functional assays . Demonstrating that a compound not only binds (from CETSA/NanoBRET) but also elicits the expected downstream signaling response (e.g., cAMP modulation) is the ultimate proof of a productive interaction and validates the compound's mechanism of action. [2] By strategically combining these orthogonal approaches, researchers can build a comprehensive and self-validating data package. This ensures that the observed cellular phenotype is a direct consequence of the 4-(3-methylphenoxy)piperidine derivative engaging its intended target, significantly de-risking the progression of compounds toward clinical development.

References

  • ResearchGate. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
  • Selvita. Target Engagement. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • National Center for Biotechnology Information (PMC). Determining target engagement in living systems. [Link]

  • National Center for Biotechnology Information (PMC). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

  • Springer. (2020). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • ResearchGate. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. [Link]

  • Apollo - University of Cambridge. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • PubMed. (2012). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. [Link]

  • YouTube. (2021). Cellular target engagement as a new paradigm in Drug Discovery- Elmar Nurmemmedov, PhD. [Link]

  • Journal of Medicinal Chemistry. (2022). Target Engagement Assays in Early Drug Discovery. [Link]

  • bioRxiv. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. [Link]

  • Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. [Link]

  • National Center for Biotechnology Information (PMC). Target Engagement Assays in Early Drug Discovery. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service. [Link]

  • National Center for Biotechnology Information (PMC). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • News-Medical. NanoBRET™ Target Engagement for drug development. [Link]

  • Taylor & Francis Online. (2022). Kinetic Intracellular Assay Measures Compound Binding Kinetics at Intracellular Targets Within Living Cells. [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]

  • Indigo Biosciences. GPCR Signaling Assays. [Link]

  • Sino Biological. G-Protein-Coupled Receptors/GPCRs as Drug Target. [Link]

Sources

Validation

Comparative DMPK Properties of Fluorinated vs. Non-Fluorinated Phenoxypiperidines: A Technical Guide

Executive Summary & Strategic Rationale The phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including Selective Serotonin Reuptake...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including Selective Serotonin Reuptake Inhibitors (SSRIs) like paroxetine. However, the non-fluorinated scaffold often suffers from two critical DMPK (Drug Metabolism and Pharmacokinetics) liabilities: rapid oxidative metabolism at the phenyl ring and high basicity of the piperidine nitrogen, which correlates with hERG channel inhibition and phospholipidosis.

This guide analyzes how strategic fluorine substitution transforms the DMPK profile of phenoxypiperidines. By comparing fluorinated variants against their non-fluorinated counterparts, we demonstrate that fluorine is not merely a steric placeholder but an electronic modulator that:

  • Blocks Metabolic Soft Spots: Prevents CYP450-mediated hydroxylation.

  • Modulates Basicity (pKa): Lowers the pKa of the piperidine nitrogen, reducing lysosomal trapping and hERG affinity.

  • Optimizes CNS Penetration: Fine-tunes LogD for optimal blood-brain barrier (BBB) permeability.

Physicochemical Profiling: The Fluorine Effect

The introduction of fluorine induces profound changes in the physicochemical properties of the phenoxypiperidine scaffold. These changes are predictable and can be leveraged to optimize bioavailability.

Basicity (pKa) Modulation

The piperidine nitrogen in non-fluorinated analogs is highly basic (pKa ~10–11). This high basicity leads to high ionization at physiological pH, resulting in:

  • Poor Passive Permeability: The cationic species struggles to cross the BBB.

  • Lysosomal Trapping: Accumulation in acidic organelles, increasing the Volume of Distribution (Vd) excessively and risking phospholipidosis.

Comparison Data:

Property Non-Fluorinated Phenoxypiperidine Fluorinated Analog (e.g., 4-F-phenyl) Mechanism of Action
pKa (Piperidine N) ~10.5 – 11.2 ~9.0 – 10.0 (Position dependent) Inductive electron withdrawal (-I effect) reduces electron density on Nitrogen.
LogD (pH 7.4) 1.5 – 2.5 2.0 – 3.2 Fluorine is more lipophilic than Hydrogen, increasing hydrophobic interactions.

| Polar Surface Area | Lower | Unchanged / Slightly Higher | Fluorine is a poor hydrogen bond acceptor but alters solvation shells. |

Conformational Control

Fluorine substitution on the piperidine ring (e.g., 3-fluoro or 4-fluoropiperidine) introduces a "gauche effect" or dipole-dipole interactions that can lock the ring into a specific chair conformation. This reduces the entropic penalty of binding to the target protein, potentially improving potency alongside DMPK properties.

Metabolic Stability: Blocking the Soft Spots

The most significant DMPK advantage of fluorinated phenoxypiperidines is resistance to oxidative metabolism.

Mechanism of Metabolic Blockade

Non-fluorinated phenoxypiperidines are primary substrates for CYP2D6 and CYP3A4. The electron-rich phenyl ring is prone to para-hydroxylation , followed by Phase II glucuronidation and rapid clearance.

  • Non-Fluorinated: Rapid clearance via aromatic hydroxylation (

    
     high).
    
  • Fluorinated: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond and resistant to the radical cation mechanism of CYP450 oxidation. Furthermore, the electronegativity of fluorine deactivates the phenyl ring, making it less susceptible to electrophilic attack by the heme-oxo species.

Visualizing the Metabolic Shift

The following diagram illustrates how fluorine substitution diverts the metabolic pathway, extending half-life (


).

MetabolicPathway Parent_NonF Non-Fluorinated Phenoxypiperidine CYP_Ox CYP2D6/3A4 Oxidation Parent_NonF->CYP_Ox High Affinity Metabolite_OH Para-Hydroxylated Metabolite (Inactive) CYP_Ox->Metabolite_OH Rapid Conversion Clearance Rapid Renal/Biliary Clearance Metabolite_OH->Clearance Parent_F Fluorinated Phenoxypiperidine Parent_F->CYP_Ox Low Affinity Metabolic_Block Metabolic Blockade (C-F Bond Stability) Parent_F->Metabolic_Block Protection Systemic_Circ Sustained Systemic Circulation Metabolic_Block->Systemic_Circ Increased t1/2

Figure 1: Divergence in metabolic fate between fluorinated and non-fluorinated analogs. Fluorine blocks the primary clearance pathway.

Safety Pharmacology: The hERG Advantage

One of the most critical safety endpoints for phenoxypiperidines is inhibition of the hERG potassium channel, which can lead to QT prolongation and Torsades de Pointes.

The Basicity-hERG Correlation

The hERG pharmacophore typically requires a basic amine (protonated at physiological pH) and two hydrophobic aromatic groups.

  • Non-Fluorinated: High pKa (~10.5) ensures the nitrogen is >99% protonated at pH 7.4. This cation forms a high-affinity

    
    -cation interaction with Tyr652 and Phe656 in the hERG pore.
    
  • Fluorinated: By lowering the pKa (e.g., to ~9.0), the fraction of non-ionized species increases slightly, but more importantly, the electron-withdrawing effect reduces the electron density available for cation-

    
     interactions, often reducing hERG potency (
    
    
    
    increases).

Decision Tree for Lead Optimization:

hERG_Optimization Start Phenoxypiperidine Lead (High hERG Risk) Check_pKa Is pKa > 10? Start->Check_pKa Fluorine_Strategy Strategy: Introduce Fluorine (Piperidine or Phenyl ring) Check_pKa->Fluorine_Strategy Yes Result_pKa pKa lowered by 1-1.5 units Fluorine_Strategy->Result_pKa Result_Lipophilicity LogD increased Fluorine_Strategy->Result_Lipophilicity Check_hERG hERG IC50 > 10µM? Result_pKa->Check_hERG Result_Lipophilicity->Check_hERG Success Candidate Selected (Balanced DMPK/Safety) Check_hERG->Success Yes Fail Redesign: Add Polar Group Check_hERG->Fail No

Figure 2: Strategic workflow for mitigating hERG liability using fluorine substitution.

Case Study: Paroxetine vs. Des-fluoro Analog

Paroxetine (Paxil) is the quintessential fluorinated phenoxypiperidine. Comparing it to its non-fluorinated analog highlights the critical role of the 4-fluoro substituent.

ParameterParoxetine (Fluorinated)Des-fluoro AnalogInterpretation
SERT Affinity (

)
~0.3 nM~0.5 nMFluorine is not essential for primary target binding.[1]
Metabolic Stability (

)
~21 hours (Human)< 5 hours (Est.)Fluorine blocks rapid para-hydroxylation at the phenyl ring.
Bioavailability High (>50%)Low (<10%)Non-fluorinated analog suffers from extensive first-pass metabolism.
Mechanism-Based Inactivation Potent CYP2D6 InactivatorWeak/NoneThe methylenedioxy bridge (common to both) is the inactivator, but the F-group directs metabolism towards this pathway by blocking the alternative phenyl oxidation.

Key Insight: The fluorine atom in paroxetine does not drive potency; it drives drug-likeness by enforcing metabolic stability.

Experimental Protocols

To validate these properties in your own series, use the following standardized protocols.

In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation: Prepare 10 mM stock solutions of the fluorinated and non-fluorinated compounds in DMSO.

  • Incubation System:

    • Phosphate buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Test compound at 1 µM final concentration.

  • Reaction Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Expectation: Fluorinated analogs should show a slope significantly flatter (lower

      
      ) than non-fluorinated controls.
      
Fluorescence-Based hERG Binding Assay (High-Throughput)

Objective: Rapidly screen for hERG liability shifts caused by pKa modulation.

  • Cell Line: HEK293 cells stably expressing hERG channels.[2][3]

  • Dye Loading: Incubate cells with a membrane potential-sensitive dye (e.g., FLIPR Potassium Assay Kit) for 1 hour.

  • Compound Addition: Add test compounds (concentration range 0.1 nM – 30 µM) to the cells.

  • Stimulation: Add a bolus of Thallium (Tl+) or Potassium (K+) to trigger depolarization.

  • Readout: Measure fluorescence intensity. hERG inhibition prevents dye influx/efflux.

  • Validation: Use E-4031 as a positive control.

  • Data Analysis: Generate dose-response curves to calculate

    
    . Compare the shift between non-fluorinated and fluorinated pairs.
    

Conclusion

In the development of phenoxypiperidines, fluorine substitution is a validated strategy to upgrade a "chemical probe" into a "drug candidate." By selectively replacing hydrogen with fluorine, researchers can:

  • Extend Half-life: By blocking the primary site of CYP-mediated oxidation.

  • Improve Safety: By lowering amine pKa to reduce hERG liability and phospholipidosis risk.

  • Enhance Bioavailability: By optimizing lipophilicity and permeability.[4][5]

For any phenoxypiperidine program, a "Fluorine Scan"—systematically replacing phenyl protons with fluorine—should be a standard step in the Lead Optimization phase.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagaman, J. et al. (2019). Electronic influence of C-F bonds in bioactive molecules. Organic Letters. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Link

  • Gillman, P. K. (2005).[6] Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology. Link

  • Recanatini, M., et al. (2005).[6] QT prolongation through hERG K(+) channel blockade: current knowledge and strategies for the early prediction during drug discovery. Medicinal Research Reviews. Link

Sources

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